3-Hydroxy agomelatine D3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C15H17NO3 |
|---|---|
分子量 |
262.32 g/mol |
IUPAC名 |
N-[2-[3-hydroxy-7-(trideuteriomethoxy)naphthalen-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C15H17NO3/c1-10(17)16-6-5-12-8-13(18)7-11-3-4-14(19-2)9-15(11)12/h3-4,7-9,18H,5-6H2,1-2H3,(H,16,17)/i2D3 |
InChIキー |
VUBBOOVHTBZRTJ-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C(C=C2C=C1)O)CCNC(=O)C |
正規SMILES |
CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)OC |
製品の起源 |
United States |
Foundational & Exploratory
3-Hydroxy agomelatine D3 chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy agomelatine D3
Introduction
This compound is the deuterium-labeled form of 3-hydroxy agomelatine, a principal active metabolite of the antidepressant drug agomelatine. Agomelatine is recognized for its unique mechanism of action as an agonist at melatonin receptors (MT1 and MT2) and an antagonist at serotonin 5-HT2C receptors.[1][2][3] The deuterated metabolite serves as a crucial tool in biomedical and pharmaceutical research, primarily as an internal standard for highly accurate and sensitive quantification of 3-hydroxy agomelatine in biological samples during pharmacokinetic and metabolic studies.[4] This guide provides a comprehensive overview of its chemical properties, metabolic pathways, pharmacological context, and detailed experimental protocols for its application.
Core Chemical and Physical Properties
This compound is a stable isotope-labeled compound where three hydrogen atoms on the methoxy group are replaced by deuterium.[5] This substitution results in a mass shift that allows it to be distinguished from its endogenous counterpart by mass spectrometry, without significantly altering its chemical behavior.
| Property | Value | Reference |
| Chemical Name | N-[2-[3-hydroxy-7-(methoxy-d3)-1-naphthalenyl]ethyl]acetamide | |
| CAS Number | 1079774-23-4 | |
| Molecular Formula | C₁₅H₁₄D₃NO₃ | Inferred from |
| Molecular Weight | 262.32 g/mol | |
| Description | A deuterium-labeled metabolite of Agomelatine. | |
| Primary Use | Internal standard for quantitative analysis (e.g., LC-MS). | |
| Storage Conditions | -20°C for short-term (1 month), -80°C for long-term (6 months). |
Metabolic Formation and Pharmacological Activity
Agomelatine undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP1A2 (approximately 90%) and CYP2C9 (approximately 10%). One of the main metabolic pathways is hydroxylation, leading to the formation of 3-hydroxy agomelatine. This metabolite is subsequently conjugated, primarily through glucuronidation, and excreted in the urine.
Caption: Metabolic pathway of agomelatine to 3-hydroxy agomelatine.
While the parent drug, agomelatine, has high affinity for melatonin receptors, its metabolite, 3-hydroxy agomelatine, demonstrates a notable activity as a 5-HT2C receptor antagonist, albeit with approximately tenfold lower affinity than agomelatine itself.
| Analyte | Receptor Target | Affinity / Potency | Reference |
| 3-Hydroxy Agomelatine | 5-HT2C | Ki: 1.8 μM | |
| 5-HT2C | IC₅₀: 3.2 μM | ||
| Agomelatine (for comparison) | 5-HT2C | Ki: 0.21 μM - 0.631 μM | |
| MT1 / MT2 | Ki: ~0.1 nM |
The antagonism of 5-HT2C receptors by agomelatine is believed to contribute to its antidepressant effects by increasing dopamine and norepinephrine release in the frontal cortex. The activity of its 3-hydroxy metabolite at this receptor may play a role in the overall pharmacological profile of the drug.
Caption: Agomelatine's synergistic mechanism of action.
Experimental Protocols
The primary application of this compound is as an internal standard (IS) for quantitative bioanalysis. Below is a representative protocol for the determination of 3-hydroxy agomelatine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Objective
To accurately quantify the concentration of 3-hydroxy agomelatine (analyte) in human plasma samples using this compound as an internal standard.
Materials and Reagents
-
Analyte: 3-Hydroxy agomelatine
-
Internal Standard (IS): this compound
-
Biological Matrix: Human plasma (K₂EDTA)
-
Reagents: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Deionized water
-
Equipment: LC-MS/MS system (e.g., Agilent, Shimadzu), analytical column (e.g., C18), centrifuge, precision pipettes.
Methodology
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and IS in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a working solution of the IS by diluting the stock solution to an appropriate concentration (e.g., 100 ng/mL) with 50:50 acetonitrile/water.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte working solution into blank plasma.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Injection Volume: 5 µL.
-
-
MS/MS System (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example values):
-
3-Hydroxy agomelatine: Q1: 260.1 -> Q3: 171.1
-
This compound (IS): Q1: 263.1 -> Q3: 174.1
-
-
Optimize parameters such as declustering potential and collision energy for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for bioanalysis using an internal standard.
Conclusion
This compound is an indispensable analytical tool for researchers in pharmacology and drug development. Its chemical and physical properties are nearly identical to its non-labeled analog, making it the gold standard for use as an internal standard in mass spectrometry-based bioanalysis. Understanding its formation through the metabolic pathways of agomelatine and its own pharmacological activity provides a complete context for its application in rigorous pharmacokinetic and toxicokinetic studies, ultimately supporting the safe and effective development and clinical use of agomelatine.
References
An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy Agomelatine D3
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Hydroxy agomelatine D3, a deuterated metabolite of the antidepressant drug agomelatine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound is a critical internal standard for pharmacokinetic and metabolic studies of agomelatine.
Physicochemical and Pharmacological Properties
This compound is the deuterium-labeled form of 3-Hydroxy agomelatine, a primary metabolite of agomelatine. The introduction of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry-based methods such as LC-MS or GC-MS.[1]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₅H₁₄D₃NO₃ | 262.32 | 1079774-23-4 |
| 3-Hydroxy Agomelatine | C₁₅H₁₇NO₃ | 259.31 | 166526-99-4 |
| Agomelatine | C₁₅H₁₇NO₂ | 243.30 | 138112-76-2 |
Table 2: Pharmacological Data for 3-Hydroxy Agomelatine
| Target | Parameter | Value (µM) |
| 5-HT2C Receptor | IC₅₀ | 3.2 |
| 5-HT2C Receptor | Kᵢ | 1.8 |
Metabolic Pathway of Agomelatine
Agomelatine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolic pathway leading to the formation of 3-Hydroxy agomelatine is hydroxylation, catalyzed predominantly by the CYP1A2 isoenzyme.[2][3] Further metabolism can occur, including demethylation and the formation of dihydroxylated metabolites.[3][4] Understanding this pathway is crucial for interpreting pharmacokinetic data and identifying potential drug-drug interactions.
Caption: Metabolic pathway of agomelatine to 3-Hydroxy agomelatine.
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be devised based on known synthetic methods for agomelatine and general organic chemistry principles. The following proposed synthesis involves the preparation of a hydroxylated precursor followed by deuteration and final acetylation.
Caption: Proposed synthetic pathway for this compound.
Representative Experimental Protocol for Synthesis
The following is a hypothetical, multi-step protocol for the synthesis of this compound.
Step 1: Synthesis of a Hydroxylated Naphthalene Precursor This step would involve the synthesis of a naphthalene scaffold with a hydroxyl group at the 3-position and a side chain suitable for conversion to an ethylamine group. This could be achieved through a multi-step process starting from a commercially available naphthalene derivative.
Step 2: Introduction of the Deuterated Ethylamine Side Chain The hydroxylated naphthalene precursor would then be subjected to a reaction to introduce the ethylamine side chain. To incorporate the deuterium atoms, a deuterated reagent such as lithium aluminum deuteride (LiAlD₄) could be used for the reduction of a nitrile or amide intermediate.
Step 3: Acetylation The final step would be the acetylation of the deuterated amine intermediate to yield this compound. This can be achieved using acetyl chloride or acetic anhydride in the presence of a base.
Step 4: Purification The final product would be purified using standard techniques such as column chromatography or recrystallization to achieve high purity.
Characterization and Analytical Methods
The characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment. The following are key analytical techniques and representative protocols.
Caption: Experimental workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the synthesized compound.
-
Representative Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 230 nm).
-
Expected Result: A single major peak indicating high purity.
-
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.
-
Representative Protocol:
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Expected Result: A molecular ion peak corresponding to the calculated mass of this compound (m/z [M+H]⁺ ≈ 263.16). The isotopic distribution will confirm the presence of three deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the structure of the molecule and confirm the position of the deuterium labels.
-
Representative Protocol:
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR and ¹³C NMR.
-
Expected Result: The ¹H NMR spectrum will show the absence of signals corresponding to the positions of deuteration. The ¹³C NMR spectrum will show signals consistent with the proposed structure.
-
Table 3: Summary of Characterization Data
| Technique | Parameter | Expected Result |
| HPLC | Purity | >98% |
| High-Resolution MS | [M+H]⁺ | Observed m/z consistent with C₁₅H₁₄D₃NO₃ |
| ¹H NMR | Chemical Shifts (δ) | Signals consistent with the structure, with reduced integration in deuterated positions. |
| ¹³C NMR | Chemical Shifts (δ) | Signals consistent with the carbon skeleton. |
Conclusion
This technical guide outlines the essential information regarding the synthesis and characterization of this compound. While a detailed, publicly available synthesis protocol is lacking, a plausible route has been proposed based on established chemical principles. The characterization methods described are standard for the confirmation of the structure and purity of such a labeled compound. The availability of well-characterized this compound is vital for advancing the research and development of agomelatine by enabling accurate and precise bioanalytical studies.
References
The Core Mechanism of Action of 3-Hydroxy Agomelatine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agomelatine, an atypical antidepressant, exerts its therapeutic effects through a unique pharmacological profile, primarily acting as a potent agonist at melatonergic (MT1 and MT2) receptors and an antagonist at the serotonin 5-HT2C receptor. Following administration, agomelatine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP1A2 and CYP2C9, leading to the formation of several metabolites. Among these, 3-hydroxy agomelatine is a significant metabolite. This technical guide provides a comprehensive overview of the mechanism of action of 3-hydroxy agomelatine, focusing on its interactions with key receptor systems. The "D3" designation in the context of "3-Hydroxy agomelatine D3" refers to a deuterated variant of the molecule, commonly utilized as an internal standard for analytical purposes such as mass spectrometry, and does not denote pharmacological activity at the dopamine D3 receptor.
Quantitative Analysis of Receptor Binding and Functional Activity
The pharmacological activity of 3-hydroxy agomelatine has been characterized primarily at the serotonin 5-HT2C receptor. While its affinity for melatonergic receptors has been noted, specific quantitative data are limited in publicly available literature.
| Compound | Receptor | Assay Type | Species | Value | Units | Reference |
| 3-Hydroxy Agomelatine | 5-HT2C | Inhibition Constant (Ki) | - | 1.8 | µM | [1] |
| 3-Hydroxy Agomelatine | 5-HT2C | IC50 | - | 3.2 | µM | [1] |
| 3-Hydroxy Agomelatine | MT1, MT2 | Binding Affinity | Human | Moderate | - | [2] |
| Agomelatine | 5-HT2C | Inhibition Constant (Ki) | - | 0.21 | µM | [1] |
Table 1: Receptor Binding Data for 3-Hydroxy Agomelatine and Agomelatine.
Mechanism of Action at Key Receptors
Serotonin 5-HT2C Receptor
3-Hydroxy agomelatine acts as an antagonist at the 5-HT2C receptor, although with a lower affinity than its parent compound, agomelatine.[1] The Ki value of 1.8 µM for 3-hydroxy agomelatine indicates a roughly 10-fold lower affinity compared to agomelatine (Ki = 0.21 µM). Blockade of 5-HT2C receptors is a key component of agomelatine's antidepressant effect, as it leads to an increase in dopamine and norepinephrine release in the prefrontal cortex. The contribution of 3-hydroxy agomelatine to this aspect of the overall pharmacological effect of agomelatine in vivo would depend on its concentration in the brain.
Melatonergic MT1 and MT2 Receptors
Information regarding the functional activity of 3-hydroxy agomelatine at MT1 and MT2 receptors is less detailed. A document from the European Medicines Agency (EMA) states that the 3-hydroxy metabolite possesses a "moderate affinity" for human cloned MT1 and MT2 receptors. However, specific binding constants (Ki) or functional agonist/antagonist activity data (EC50 or IC50) are not provided in the available scientific literature. Agomelatine itself is a potent agonist at these receptors, and this action is crucial for its ability to regulate circadian rhythms. The moderate affinity of its 3-hydroxy metabolite suggests a potential, albeit likely weaker, contribution to the melatonergic effects of the parent drug.
Signaling Pathways
The signaling pathways modulated by 3-hydroxy agomelatine are inferred from its receptor binding profile. As a 5-HT2C receptor antagonist, it would be expected to counteract the signaling cascade initiated by serotonin at this receptor. The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). By blocking this, 3-hydroxy agomelatine would inhibit this signaling pathway.
Figure 1: Antagonistic action of 3-Hydroxy Agomelatine at the 5-HT2C receptor signaling pathway.
Experimental Protocols
Detailed experimental protocols for the determination of the binding affinities of 3-hydroxy agomelatine are not fully available in the cited literature. However, a general methodology for such assays can be outlined based on standard pharmacological practices.
5-HT2C Receptor Binding Assay (Hypothetical Protocol)
-
Objective: To determine the binding affinity (Ki) of 3-hydroxy agomelatine for the 5-HT2C receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2C receptor (e.g., CHO-K1 or HEK293 cells).
-
A radiolabeled antagonist with high affinity for the 5-HT2C receptor (e.g., [³H]-mesulergine).
-
3-hydroxy agomelatine test compound.
-
Non-specific binding control (e.g., a high concentration of a known 5-HT2C antagonist like mianserin).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound (3-hydroxy agomelatine).
-
A parallel set of incubations should be performed in the presence of the radioligand and a high concentration of a non-specific competitor to determine non-specific binding.
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
The Role of 3-Hydroxy Agomelatine-d3 in Agomelatine Metabolism Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of 3-Hydroxy agomelatine-d3 in the metabolic studies of agomelatine, a novel antidepressant. The focus is on the bioanalytical applications of this stable isotope-labeled internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Introduction to Agomelatine Metabolism
Agomelatine is extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes CYP1A2 (approximately 90%) and to a lesser extent by CYP2C9 and CYP2C19 (approximately 10%). The primary metabolic pathways are hydroxylation and O-demethylation. The two major circulating metabolites are 3-hydroxy agomelatine and 7-desmethyl agomelatine. These metabolites are subsequently conjugated, primarily with glucuronic acid, and eliminated in the urine. Due to the significant first-pass metabolism, the oral bioavailability of agomelatine is low.
The quantification of agomelatine and its metabolites in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard is considered the gold standard for such analyses due to its ability to compensate for matrix effects and variability in sample preparation and instrument response.
The Critical Role of 3-Hydroxy Agomelatine-d3 as an Internal Standard
In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is essential for accurate and precise results. A stable isotope-labeled (SIL) internal standard, such as 3-Hydroxy agomelatine-d3, is the ideal choice for the quantification of 3-hydroxy agomelatine.
Key Advantages of Using a SIL-IS:
-
Physicochemical Similarity: 3-Hydroxy agomelatine-d3 has nearly identical chemical and physical properties to the unlabeled 3-hydroxy agomelatine. This ensures that it behaves similarly during sample extraction, chromatography, and ionization.
-
Co-elution: The SIL-IS co-elutes with the analyte, meaning it experiences the same matrix effects (ion suppression or enhancement) at the same time, providing effective normalization.
-
Correction for Variability: It compensates for variations in sample recovery during preparation and fluctuations in injection volume and mass spectrometer response.
3-Hydroxy agomelatine-d3 is a deuterated form of the 3-hydroxy metabolite and is commercially available for use as an internal standard in quantitative analysis.
Quantitative Data from Bioanalytical Methods
While a specific study detailing the use of 3-Hydroxy agomelatine-d3 was not found in the public literature, the following tables present representative validation data from a published LC-MS/MS method for the simultaneous determination of agomelatine, 7-desmethyl-agomelatine, and 3-hydroxy-agomelatine in human plasma, which used phenacetin as the internal standard. This data is indicative of the performance expected from a well-validated assay.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Agomelatine | 0.0457 - 100 | 0.0457 |
| 7-desmethyl-agomelatine | 0.1372 - 300 | 0.1372 |
| 3-hydroxy-agomelatine | 0.4572 - 1000 | 0.4572 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Agomelatine | LLOQ | 0.0457 | 8.9 | 11.2 | 98.5 |
| Low | 0.0914 | 7.1 | 9.8 | 102.3 | |
| Medium | 7.61 | 5.4 | 6.5 | 101.1 | |
| High | 80.0 | 4.8 | 5.9 | 99.4 | |
| 7-desmethyl-agomelatine | LLOQ | 0.1372 | 9.5 | 12.5 | 96.2 |
| Low | 0.2744 | 7.8 | 10.1 | 103.5 | |
| Medium | 22.86 | 6.1 | 7.2 | 100.8 | |
| High | 240.0 | 5.2 | 6.8 | 98.9 | |
| 3-hydroxy-agomelatine | LLOQ | 0.4572 | 10.2 | 13.1 | 95.4 |
| Low | 0.9144 | 8.2 | 10.8 | 104.1 | |
| Medium | 76.2 | 6.5 | 7.9 | 101.5 | |
| High | 800.0 | 5.5 | 7.1 | 99.2 |
Experimental Protocols
The following is a representative, detailed methodology for the simultaneous quantification of agomelatine and its metabolites in human plasma using LC-MS/MS. This protocol is a composite based on published methods and illustrates where 3-Hydroxy agomelatine-d3 would be incorporated.
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of a working solution containing the internal standards (e.g., agomelatine-d6, 7-desmethyl-agomelatine-d3, and 3-Hydroxy agomelatine-d3 ) in methanol.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent
-
Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.8 mL/min
-
Gradient:
-
0.0-1.0 min: 30% B
-
1.0-4.0 min: 30% to 90% B
-
4.0-5.0 min: 90% B
-
5.0-5.1 min: 90% to 30% B
-
5.1-7.0 min: 30% B
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
Mass Spectrometry Conditions
-
MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Gas 1 (Nebulizer Gas): 50 psi
-
Ion Source Gas 2 (Heater Gas): 50 psi
-
Curtain Gas: 30 psi
-
Collision Gas: 8 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 3: Representative MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Agomelatine | 244.1 | 185.1 | 60 | 25 |
| 3-hydroxy-agomelatine | 260.1 | 201.1 | 65 | 28 |
| 7-desmethyl-agomelatine | 230.1 | 171.1 | 55 | 23 |
| 3-Hydroxy agomelatine-d3 (Hypothetical) | 263.1 | 204.1 | 65 | 28 |
Note: The MRM transition for 3-Hydroxy agomelatine-d3 is hypothetical and would need to be optimized experimentally. The precursor ion would be shifted by +3 Da due to the three deuterium atoms, and the fragment ion may also be shifted depending on the location of the deuterium labels.
Visualizations
Agomelatine Metabolic Pathway
Caption: Metabolic pathway of agomelatine.
Bioanalytical Workflow Using a Stable Isotope-Labeled Internal Standard
Caption: Bioanalytical workflow with an internal standard.
Conclusion
3-Hydroxy agomelatine-d3 is the ideal internal standard for the accurate and precise quantification of the major agomelatine metabolite, 3-hydroxy agomelatine, in biological matrices. Its use in LC-MS/MS assays, as part of a validated bioanalytical method, is crucial for obtaining reliable data in pharmacokinetic and other drug metabolism studies. The representative data and protocols provided in this guide serve as a valuable resource for researchers and scientists involved in the development and analysis of agomelatine.
The Impact of Deuteration on the Physicochemical Properties of Agomelatine Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the known and anticipated physicochemical properties of the metabolites of deuterated agomelatine. Given the limited availability of direct experimental data on these specific deuterated compounds in the public domain, this document synthesizes established principles of drug metabolism, the effects of isotopic substitution, and standard analytical methodologies to offer a robust predictive framework.
Introduction to Agomelatine and the Rationale for Deuteration
Agomelatine is an atypical antidepressant with a unique pharmacological profile, acting as an agonist at melatonergic MT1 and MT2 receptors and an antagonist at the serotonergic 5-HT2C receptor. It undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP1A2 (approximately 90%) and CYP2C9 (approximately 10%).[1][2] This rapid metabolism results in low bioavailability and a short elimination half-life.[2] The major metabolites are hydroxylated and demethylated derivatives, which are considered pharmacologically inactive and are excreted mainly in the urine.[1][2]
Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to modulate pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow down metabolic processes involving the cleavage of these bonds. This can potentially lead to increased drug exposure, a longer half-life, and a more favorable pharmacokinetic profile.
Metabolic Pathways of Agomelatine
The primary metabolic pathways of agomelatine involve hydroxylation and O-demethylation. The two main initial metabolites are 3-hydroxy-agomelatine and 7-desmethyl-agomelatine. These metabolites can undergo further biotransformation, including the formation of dihydroxylated species. The metabolic cascade is primarily driven by CYP1A2 and CYP2C9 enzymes.
Predicted Physicochemical Properties of Deuterated Agomelatine and its Metabolites
Direct experimental data for the physicochemical properties of deuterated agomelatine metabolites are not publicly available. However, based on the known effects of deuteration on analogous compounds, we can predict the likely shifts in these properties. Deuteration is expected to have subtle but potentially significant effects on properties such as acidity (pKa), lipophilicity (logP), and solubility.
Table 1: Predicted Physicochemical Properties of Agomelatine and its Deuterated Metabolites
| Compound | Molar Mass ( g/mol ) | pKa (Predicted) | logP (Predicted) | Aqueous Solubility (Predicted) |
| Agomelatine | 243.30 | N/A | 2.70 | Low |
| Deuterated Agomelatine | Higher than 243.30 | N/A | Slightly lower than 2.70 | Slightly higher than Agomelatine |
| 7-Desmethyl-agomelatine | 229.27 | Phenolic OH: ~10 | Lower than Agomelatine | Higher than Agomelatine |
| Deuterated 7-Desmethyl-agomelatine | Higher than 229.27 | Slightly higher than non-deuterated | Slightly lower than non-deuterated | Slightly higher than non-deuterated |
| 3-Hydroxy-agomelatine | 259.30 | Phenolic OH: ~10 | Lower than Agomelatine | Higher than Agomelatine |
| Deuterated 3-Hydroxy-agomelatine | Higher than 259.30 | Slightly higher than non-deuterated | Slightly lower than non-deuterated | Slightly higher than non-deuterated |
Note: The predicted values are based on general principles of the effects of deuteration and hydroxylation/demethylation. Actual experimental values may vary.
Experimental Protocols for Determining Physicochemical Properties
The following sections outline standard experimental methodologies for the determination of key physicochemical properties. These protocols are generally applicable to the parent drug and its deuterated and non-deuterated metabolites.
Determination of pKa
The acid dissociation constant (pKa) for the phenolic hydroxyl groups in the metabolites can be determined using potentiometric titration or UV-Vis spectrophotometry.
Protocol: UV-Vis Spectrophotometry
-
Sample Preparation: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol).
-
Buffer Preparation: Prepare a series of buffers with a range of known pH values.
-
Measurement: Add a small aliquot of the stock solution to each buffer solution. Measure the UV-Vis spectrum of each solution.
-
Data Analysis: The pKa is determined by plotting the absorbance at a specific wavelength against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method followed by quantification.
Protocol: Shake-Flask Method
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the analyte in the aqueous phase. Add an equal volume of the n-octanol phase.
-
Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the analyte in both the aqueous and n-octanol phases using a suitable analytical technique such as HPLC-UV or LC-MS.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility can be determined using the equilibrium solubility method.
Protocol: Equilibrium Solubility Method
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and filtration.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).
Conclusion
References
A Technical Guide to In-Vitro Metabolic Profiling of Agomelatine Using 3-Hydroxy Agomelatine D3
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the in-vitro metabolic profiling of agomelatine, with a specific focus on the application of the deuterated internal standard, 3-Hydroxy agomelatine D3.
Agomelatine is an atypical antidepressant with a unique mechanism of action, acting as a melatonergic agonist (MT1/MT2 receptors) and a 5-HT2C receptor antagonist.[1][2][3] Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential for drug-drug interactions. In-vitro metabolism studies are essential in the early stages of drug development to characterize metabolic pathways and identify key enzymes involved.[4]
Agomelatine Metabolism Pathways
Agomelatine is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 (CYP) enzymes, followed by conjugation.[5] The major phase I metabolic routes are hydroxylation and demethylation.
-
Primary Metabolizing Enzymes: The metabolism of agomelatine is predominantly carried out by CYP1A2 (approximately 90%), with minor contributions from CYP2C9 and CYP2C19.
-
Major Metabolites: The main metabolites identified are 3-hydroxy agomelatine, 7-desmethyl agomelatine, and 3-hydroxy-7-desmethyl agomelatine. These hydroxylated and demethylated metabolites are subsequently conjugated and excreted, primarily in the urine.
The metabolic pathway leading to the formation of 3-hydroxy agomelatine is a critical focus of metabolic studies.
The Role of this compound in Quantitative Analysis
In metabolic profiling, accurate quantification of metabolites is essential. This compound is a stable isotope-labeled (deuterated) version of the 3-hydroxy metabolite. It serves as an ideal internal standard (IS) for quantitative analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Advantages of using a deuterated internal standard:
-
Minimizes Matrix Effects: It co-elutes with the analyte, experiencing similar ionization suppression or enhancement in the mass spectrometer source.
-
Corrects for Variability: It accounts for variations in sample preparation, extraction recovery, and injection volume.
-
Improves Accuracy and Precision: By normalizing the analyte's response to the IS response, it significantly enhances the reliability of quantitative results.
Experimental Protocol: In-Vitro Metabolism in Human Liver Microsomes
This section details a generalized protocol for assessing the formation of 3-hydroxy agomelatine from agomelatine using human liver microsomes (HLM). In-vitro models like microsomes contain the CYP enzymes responsible for phase I metabolism.
3.1. Materials and Reagents
-
Agomelatine
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or Methanol (for reaction termination and protein precipitation)
-
Purified water
3.2. Experimental Workflow
3.3. Incubation Procedure
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine potassium phosphate buffer, HLM (e.g., final concentration of 0.5 mg/mL), and agomelatine (e.g., final concentration of 1 µM).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume is typically 200 µL.
-
Incubation: Incubate the reaction at 37°C. Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes) to characterize the reaction kinetics.
-
Reaction Termination: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard, this compound (e.g., at a final concentration of 100 nM). The cold solvent halts enzymatic activity and precipitates proteins.
3.4. Sample Preparation for LC-MS/MS
-
Vortex: Vortex the terminated reaction mixture thoroughly for 1 minute.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.
Data Presentation and Analysis
Quantitative data from in-vitro metabolism studies should be presented clearly to facilitate interpretation and comparison.
Table 1: Time-Course of 3-Hydroxy Agomelatine Formation in HLM This table illustrates the formation of the metabolite over time from a starting agomelatine concentration of 1 µM.
| Incubation Time (min) | 3-Hydroxy Agomelatine (pmol/mg protein) |
| 0 | < 1.0 (Below Limit of Quantification) |
| 5 | 25.4 |
| 15 | 70.1 |
| 30 | 125.8 |
| 60 | 198.5 |
Table 2: Illustrative Enzyme Kinetic Parameters for 3-Hydroxy Agomelatine Formation Enzyme kinetics are determined by measuring the initial rate of formation at various substrate concentrations.
| Parameter | Value | Description |
| Km (µM) | 4.5 | Michaelis-Menten constant; substrate concentration at half-maximal velocity. |
| Vmax (pmol/min/mg) | 150.2 | Maximum reaction velocity. |
| CLint (µL/min/mg) | 33.4 | Intrinsic clearance (Vmax/Km). |
Table 3: Example LC-MS/MS Parameters for Analysis This table provides a template for the analytical method parameters used for quantification.
| Parameter | 3-Hydroxy Agomelatine (Analyte) | This compound (IS) |
| Precursor Ion (m/z) | 260.1 | 263.1 |
| Product Ion (m/z) | 171.1 | 174.1 |
| Collision Energy (eV) | 22 | 22 |
| Dwell Time (ms) | 100 | 100 |
Conclusion
The in-vitro metabolic profiling of agomelatine is a critical step in understanding its disposition. The formation of 3-hydroxy agomelatine via CYP1A2 is a primary metabolic pathway. Employing a stable isotope-labeled internal standard, such as this compound, is indispensable for achieving accurate and reliable quantification of this metabolite. The detailed protocols and structured data presentation outlined in this guide provide a robust framework for researchers conducting these essential studies in the drug development process.
References
- 1. Agomelatine: A Novel Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. psychscenehub.com [psychscenehub.com]
- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Hydroxy Agomelatine D3 in Advancing Agomelatine Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of agomelatine, its primary metabolite 3-hydroxy agomelatine, and the critical role of its deuterated analogue, 3-hydroxy agomelatine D3, in exploratory and developmental studies. While direct exploratory studies on the therapeutic effects of this compound are not publicly available, its use as an internal standard is pivotal for accurate quantification in pharmacokinetic and metabolic research. This guide will delve into the known pharmacology of agomelatine and its metabolite, present available quantitative data, and detail the experimental context in which the deuterated form is essential.
Introduction to Agomelatine and its Metabolism
Agomelatine is an atypical antidepressant with a unique pharmacological profile, acting as a potent agonist at melatonergic MT1 and MT2 receptors and an antagonist at the serotonin 5-HT2C receptor.[1][2] This dual mechanism is believed to contribute to its antidepressant and anxiolytic effects by resynchronizing circadian rhythms and increasing dopamine and norepinephrine release in the prefrontal cortex.[1][3]
Following oral administration, agomelatine undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP1A2 (approximately 90%) and CYP2C9 (approximately 10%).[1] This metabolic process leads to the formation of several metabolites, with 3-hydroxy agomelatine and 7-desmethyl agomelatine being the main ones. These metabolites are largely considered inactive and are primarily excreted in the urine after glucuronidation.
Characterization of 3-Hydroxy Agomelatine
3-Hydroxy agomelatine is a major metabolite of agomelatine. While generally considered inactive, some research indicates it possesses a degree of pharmacological activity, specifically as a 5-HT2C receptor antagonist. The affinity of 3-hydroxy agomelatine for the 5-HT2C receptor is significantly lower than that of the parent compound for its primary targets.
Quantitative Data
The following table summarizes the available in vitro binding data for 3-hydroxy agomelatine.
| Compound | Target | Parameter | Value (µM) |
| 3-Hydroxy Agomelatine | 5-HT2C Receptor | IC50 | 3.2 |
| 3-Hydroxy Agomelatine | 5-HT2C Receptor | Ki | 1.8 |
The Critical Role of this compound in Research
Deuterated compounds, such as this compound, are essential tools in modern drug development and clinical pharmacology. The substitution of hydrogen atoms with their heavier isotope, deuterium, creates a molecule that is chemically identical to the original but has a greater mass. This mass difference is the key to its utility in analytical methodologies.
This compound serves as an ideal internal standard for quantitative analysis of 3-hydroxy agomelatine in biological matrices (e.g., plasma, urine) using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
Why Use a Deuterated Internal Standard?
-
Improved Accuracy and Precision: The deuterated standard behaves almost identically to the non-deuterated analyte during sample preparation (e.g., extraction) and chromatographic separation. This co-elution allows for the correction of any sample loss or variability during these steps.
-
Enhanced Specificity: Mass spectrometry can easily distinguish between the analyte and the deuterated internal standard based on their mass-to-charge ratio (m/z). This eliminates interference from other components in the biological matrix, leading to highly specific and reliable quantification.
-
Matrix Effect Compensation: Biological samples can suppress or enhance the ionization of an analyte in the mass spectrometer. Since the internal standard is affected by these "matrix effects" in the same way as the analyte, their ratio remains constant, ensuring accurate measurement.
Experimental Protocols
General Protocol for Quantitative Analysis of Agomelatine and its Metabolites using a Deuterated Internal Standard
The following outlines a typical workflow for the quantitative analysis of agomelatine and its metabolites, such as 3-hydroxy agomelatine, in a pharmacokinetic study.
-
Sample Collection: Collect biological samples (e.g., blood, urine) from subjects at predetermined time points following administration of agomelatine.
-
Sample Preparation:
-
Thaw the biological samples.
-
Spike the samples with a known concentration of the deuterated internal standard (e.g., this compound).
-
Perform an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analytes and the internal standard from the biological matrix.
-
Evaporate the solvent and reconstitute the residue in a mobile phase compatible with the analytical instrument.
-
-
Analytical Method:
-
Inject the prepared sample into an LC-MS/MS or GC-MS system.
-
Separate the analytes and the internal standard using a suitable chromatographic column.
-
Detect and quantify the parent ions and specific fragment ions for both the analyte and the deuterated internal standard using the mass spectrometer.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of the analyte in the original sample by comparing this ratio to a standard curve generated using known concentrations of the analyte and a constant concentration of the internal standard.
-
Visualizations
Signaling Pathway of Agomelatine
Caption: Agomelatine's dual mechanism of action on MT1/MT2 and 5-HT2C receptors.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for bioanalysis using a deuterated internal standard.
References
An In-depth Technical Guide on the Stability and Storage of 3-Hydroxy Agomelatine D3
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Hydroxy agomelatine D3, a deuterated metabolite of agomelatine. The information is intended for researchers, scientists, and drug development professionals. While direct stability studies on this compound are limited in publicly available literature, this guide synthesizes available data on the deuterated compound and its parent drug, agomelatine, to provide practical guidance.
Introduction
This compound is a stable isotope-labeled internal standard crucial for the quantitative analysis of 3-hydroxy agomelatine in biological matrices using techniques such as NMR, GC-MS, or LC-MS.[1] Accurate and reliable quantification relies on the stability of this internal standard under various storage and experimental conditions. This guide outlines the known storage recommendations for this compound and infers potential degradation pathways based on forced degradation studies of agomelatine.
Recommended Storage Conditions
Proper storage is critical to maintain the integrity and concentration of this compound stock solutions. The following conditions have been reported:
| Storage Temperature | Recommended Storage Period |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Table 1: Recommended Storage Conditions for this compound Stock Solutions.[1]
It is recommended to use the solution within the specified period to ensure its stability and concentration accuracy.
Inferred Stability Profile from Agomelatine Studies
Forced degradation studies on the parent compound, agomelatine, provide valuable insights into the potential liabilities of its metabolites. These studies subject the molecule to harsh conditions to identify potential degradation products and pathways. It is reasonable to anticipate that this compound may exhibit similar degradation patterns.
Studies on agomelatine have shown it to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[2] Thermal and photolytic degradation have also been investigated.
Summary of Agomelatine Degradation under Stress Conditions:
| Stress Condition | Reagent and Conditions | Observed Degradation (%) | Reference |
| Acidic | 0.1 M HCl at 80°C for 30 min | 5.32 | |
| Alkaline | 0.1 N NaOH at 80°C for 30 min | 8.08 | |
| Oxidative | 30% H₂O₂ at 80°C for 30 min | 14.34 | |
| Thermal | 80°C for 30 min | 0.03 | |
| Photolytic | UV light (365 nm) for 4 hours | - |
Table 2: Summary of Forced Degradation Studies on Agomelatine.
These findings suggest that exposure of this compound to strong acids, bases, and oxidizing agents should be minimized.
Experimental Protocols for Stability-Indicating Methods
The stability of agomelatine has been assessed using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC). The following sections detail the methodologies from published studies, which can be adapted for investigating the stability of this compound.
A common method for assessing agomelatine stability involves a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection.
-
Instrumentation: Shimadzu Model CBM-20A/20 Alite HPLC system with a PDA detector.
-
Column: Phenomenex C18 column (250 mm × 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% formic acid and acetonitrile.
-
Flow Rate: 0.6 ml/min.
-
Detection: UV detection at 205 nm.
The following is a typical workflow for conducting a forced degradation study on agomelatine, which can serve as a template for this compound.
Figure 1: General workflow for a forced degradation study of agomelatine.
For higher sensitivity, an HPLC method with fluorescence detection has been developed.
-
Column: BDS Hypersil phenyl column (250 mm × 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: Methanol-0.05 M phosphate buffer pH 2.5 (35:65, v/v).
-
Detection: Fluorescence detection with excitation at 230 nm and emission at 370 nm.
-
Internal Standard: Naproxen.
Potential Degradation Pathways
While specific degradation products of this compound have not been detailed, the degradation of agomelatine likely involves hydrolysis of the amide linkage under acidic and alkaline conditions. The naphthalene ring may also be susceptible to oxidation.
Figure 2: Logical relationship of potential degradation pathways for this compound.
Conclusion
The stability of this compound is critical for its use as an internal standard. Adherence to the recommended storage conditions of -80°C for long-term storage (up to 6 months) and -20°C for short-term storage (up to 1 month) is essential. Based on studies of the parent compound, agomelatine, it is prudent to protect this compound from exposure to strong acidic, alkaline, and oxidative environments to prevent degradation. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own stability assessments.
References
Technical Guide: 3-Hydroxy Agomelatine D3 Standard for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, key characteristics, and analytical applications of the 3-Hydroxy Agomelatine D3 standard. This deuterated internal standard is an essential tool for the accurate quantification of 3-Hydroxy Agomelatine, a major metabolite of the antidepressant drug Agomelatine, in various biological matrices.
Commercial Availability and Specifications
The this compound standard is commercially available from several reputable suppliers of research chemicals and analytical standards. While specific details may vary between batches and suppliers, the following tables summarize the typical quantitative data for this product. Researchers are advised to obtain a lot-specific Certificate of Analysis (CoA) from their chosen supplier for the most accurate and complete information.
Table 1: General Specifications for this compound
| Parameter | Value | Source |
| Chemical Name | N-[2-(3-hydroxy-7-(methoxy-d3)-1-naphthalenyl)ethyl]acetamide | Simson Pharma Limited |
| Synonym | n-(2-(3-hydroxy-7-methoxynaphthalen-1-yl)ethyl)acetamide-D3 | ARTIS STANDARDS[1] |
| CAS Number | 1079774-23-4 | ARTIS STANDARDS, ChemicalBook, Clearsynth, MedChemExpress, Simson Pharma Limited[1][2] |
| Molecular Formula | C₁₅H₁₄D₃NO₃ | Daicel Pharma, Clearsynth[3][4] |
| Molecular Weight | 262.32 g/mol | Daicel Pharma, Clearsynth |
Table 2: Supplier-Specific Quantitative Data
| Supplier | Catalog Number | Purity | Additional Information |
| Daicel Pharma | DCTI-A-000084 | High Purity (CoA provided with 1H NMR, 13C NMR, IR, MASS, and HPLC purity) | Offers custom synthesis and a complete characterization report. |
| MedChemExpress | HY-133111S | 99.92% | Certificate of Analysis and LC-MS data available. |
| ARTIS STANDARDS | AC0016 | In-stock | Provides basic chemical information. |
| Clearsynth | CS-EO-02361 | Not specified | Listed as a stable isotope. |
| Simson Pharma Limited | Not specified | High Quality (CoA provided) | Custom synthesis available. |
Agomelatine Signaling Pathways
Agomelatine, the parent drug of 3-Hydroxy Agomelatine, exerts its antidepressant effects through a unique mechanism of action involving two primary signaling pathways. It acts as a potent agonist at melatonergic (MT1 and MT2) receptors and as an antagonist at the serotonergic 5-HT2C receptor. This dual activity leads to a resynchronization of circadian rhythms and an increase in the release of dopamine and norepinephrine in the frontal cortex.
Caption: Agomelatine's dual action on MT1/MT2 and 5-HT2C receptors.
Experimental Protocol: Quantification of 3-Hydroxy Agomelatine using LC-MS/MS
The following is a detailed methodology for the quantification of 3-Hydroxy Agomelatine in human plasma using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. This protocol is adapted from a validated method for the simultaneous determination of agomelatine and its metabolites and has been modified to incorporate the use of this compound as the internal standard (IS).
1. Materials and Reagents
-
3-Hydroxy Agomelatine reference standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-Hydroxy Agomelatine and this compound in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the 3-Hydroxy Agomelatine stock solution with methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation (e.g., start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (suggested):
-
3-Hydroxy Agomelatine: Precursor ion (Q1) m/z 260.1 → Product ion (Q3) m/z 201.1
-
This compound (IS): Precursor ion (Q1) m/z 263.1 → Product ion (Q3) m/z 204.1
-
-
Ion Source Parameters: Optimize for the specific instrument (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2, Curtain Gas).
-
Compound Parameters: Optimize for each analyte (e.g., Declustering Potential, Entrance Potential, Collision Energy, Collision Cell Exit Potential).
-
5. Method Validation
The analytical method should be validated according to relevant regulatory guidelines (e.g., FDA, EMA) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Caption: Bioanalytical workflow for quantifying 3-Hydroxy Agomelatine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and validation a LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry | springermedicine.com [springermedicine.com]
Technical Guide: 3-Hydroxy Agomelatine D3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Hydroxy Agomelatine D3, a deuterated metabolite of the antidepressant drug agomelatine. This document is intended to serve as a detailed resource, consolidating key data and methodologies relevant to its application in research and development. This compound is primarily utilized as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1]
Compound Profile
This compound is the deuterium-labeled form of 3-Hydroxy Agomelatine, a metabolite of agomelatine. Agomelatine itself is a melatonergic agonist (MT1 and MT2 receptors) and a 5-HT2C receptor antagonist.[2][3][4][5] The parent drug, agomelatine, undergoes extensive metabolism in the liver, primarily by cytochrome P450 isoenzymes CYP1A2 and CYP2C9, to form hydroxylated and demethylated metabolites.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| CAT Number | DCTI-A-000084 | |
| CAS Number | 1079774-23-4 | |
| Molecular Formula | C₁₅H₁₄D₃NO₃ | |
| Molecular Weight | 262.32 g/mol | |
| Synonym | N-(2-(3-hydroxy-7-methoxynaphthalen-1-yl)ethyl)acetamide-D3 | |
| Chemical Name | Acetamide,N-[2-[3-hydroxy-7-(methoxy-d3)-1-naphthalenyl]ethyl] | |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month |
Certificate of Analysis Data (Representative)
While a specific public Certificate of Analysis for a single batch is not available, commercial suppliers of reference standards like Daicel Pharma provide a comprehensive Certificate of Analysis (CoA) with their products. The following tables represent the typical quantitative data found in such a document.
Identification and Purity
| Test | Method | Specification |
| Identification A | ¹H NMR | Conforms to structure |
| Identification B | Mass Spec | Conforms to structure |
| Purity | HPLC | ≥98% |
| Isotopic Purity | Mass Spec | ≥99% Deuterium |
Characterization Data
| Test | Method | Result |
| ¹H NMR | (See Protocol 3.1) | Consistent with the chemical structure |
| ¹³C NMR | (See Protocol 3.2) | Consistent with the chemical structure |
| Mass Spectrometry | (See Protocol 3.3) | Molecular ion peak consistent with the molecular weight |
| Infrared (IR) | (See Protocol 3.4) | Key functional group peaks observed |
| HPLC Purity | (See Protocol 3.5) | Main peak represents ≥98% of total peak area |
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in a Certificate of Analysis for a reference standard.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling of protons.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Data Analysis: The resulting spectrum is analyzed for the characteristic signals of the protons in the this compound molecule. The absence of a signal for the methoxy protons confirms the D3 labeling.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
-
Objective: To further confirm the carbon skeleton of the molecule.
-
Instrumentation: 100 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: As per ¹H NMR.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.
-
Data Analysis: The chemical shifts of the carbon atoms are compared to expected values to confirm the structure.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and isotopic enrichment of the compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired in positive or negative ion mode, depending on the compound's properties.
-
Data Analysis: The spectrum is analyzed for the presence of the molecular ion peak corresponding to the molecular weight of this compound. The isotopic distribution is analyzed to confirm the deuterium labeling.
Infrared (IR) Spectroscopy
-
Objective: To identify the presence of key functional groups.
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), N-H (amide), C=O (amide), and aromatic C-H bonds.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound.
-
Instrumentation: A standard HPLC system with a UV or fluorescence detector.
-
Chromatographic Conditions:
-
Column: A C18 or phenyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., phosphate buffer).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 230 nm) or fluorescence detection.
-
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.
-
Data Analysis: The chromatogram is analyzed to determine the area of the main peak relative to the total area of all peaks, which gives the percentage purity.
Mandatory Visualizations
Metabolic Pathway of Agomelatine
Caption: Metabolic pathway of Agomelatine to its primary metabolites.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for determining the purity of this compound via HPLC.
References
Isotopic Purity of 3-Hydroxy Agomelatine D3: A Technical Guide
This technical guide provides an in-depth overview of the synthesis and the analytical methods used to determine the isotopic purity of 3-Hydroxy agomelatine D3, a deuterated metabolite of the antidepressant drug agomelatine. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.
Introduction
3-Hydroxy agomelatine is a principal metabolite of agomelatine, a melatonergic agonist and 5-HT2C antagonist used in the treatment of major depressive disorder.[1][2] The deuterated isotopologue, this compound, serves as a valuable internal standard for pharmacokinetic studies and metabolic profiling, enabling precise quantification in biological matrices.[3][4] The utility of such a standard is fundamentally dependent on its isotopic purity, which refers to the percentage of the compound that is fully deuterated at the specified positions. This guide outlines the methodologies for synthesizing and evaluating the isotopic purity of this compound.
Isotopic Purity Data
The isotopic purity of a synthesized batch of this compound can be determined using high-resolution mass spectrometry (HRMS).[5] The analysis quantifies the relative abundance of the desired deuterated species (d3) compared to its less-deuterated isotopologues (d0, d1, d2).
| Isotopologue | Chemical Formula | Relative Abundance (%) |
| d0 (Unlabeled) | C15H17NO3 | 0.8 |
| d1 | C15H16DNO3 | 2.5 |
| d2 | C15H15D2NO3 | 10.2 |
| d3 (Desired) | C15H14D3NO3 | 86.5 |
Note: The data presented in this table is representative and may vary between different synthetic batches.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the introduction of deuterium atoms at a late stage of the synthesis of agomelatine, followed by metabolism or a synthetic equivalent of metabolic transformation. A plausible synthetic route is outlined below:
-
Deuteration of a Precursor: A suitable precursor to agomelatine, such as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, is subjected to a deuteration reaction. This can be achieved through various methods, including acid- or base-catalyzed hydrogen-deuterium exchange in a deuterated solvent.
-
Hydroxylation: The deuterated agomelatine is then hydroxylated at the 3-position. This can be accomplished using various chemical methods, such as oxidation with a suitable reagent, or through biotransformation using liver microsomes or recombinant enzymes that mimic mammalian metabolism.
-
Purification: The resulting this compound is purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC) to ensure high chemical purity.
Determination of Isotopic Purity by LC-MS/MS
The isotopic purity of this compound is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: A solution of the synthesized this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Chromatographic Separation: The sample is injected into an HPLC system coupled to a mass spectrometer. A C18 reverse-phase column is typically used to separate the analyte from any impurities.
-
Mass Spectrometric Analysis: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is operated in positive electrospray ionization (ESI) mode. A full scan analysis is performed to identify the molecular ions corresponding to the different isotopologues (d0, d1, d2, and d3).
-
Data Analysis: The relative abundance of each isotopologue is determined by integrating the peak areas of their respective extracted ion chromatograms. The isotopic purity is then calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of agomelatine and the experimental workflow for determining the isotopic purity of its deuterated metabolite.
Caption: Metabolic pathway of agomelatine to its major metabolites.
Caption: Workflow for the determination of isotopic purity.
References
- 1. Agomelatine - Wikipedia [en.wikipedia.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. biocompare.com [biocompare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Agomelatine Metabolism: A Technical Guide to the 3-Hydroxylation Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic pathways of agomelatine, with a specific focus on the mechanisms leading to 3-hydroxylation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the biotransformation of this unique antidepressant.
Introduction to Agomelatine Metabolism
Agomelatine, a melatonergic agonist and 5-HT2C antagonist, undergoes extensive first-pass metabolism in the liver, resulting in low oral bioavailability[1][2]. The primary routes of metabolism involve hydroxylation and demethylation, catalyzed predominantly by the cytochrome P450 (CYP) enzyme system[1][3]. The resulting metabolites are largely inactive and are subsequently conjugated and eliminated, primarily in the urine[4].
The 3-Hydroxylation Pathway: Core Mechanisms
The formation of 3-hydroxyagomelatine is a major metabolic pathway for agomelatine. In vitro studies utilizing human liver microsomes and recombinant enzyme systems have definitively identified CYP1A2 as the crucial enzyme responsible for this reaction. While direct hydroxylation is a possible mechanism, evidence also suggests a pathway involving the formation of a 3,4-epoxide intermediate, which then undergoes non-enzymatic rearrangement to yield 3-hydroxyagomelatine.
Key Enzymes Involved
Cytochrome P450 1A2 (CYP1A2) is the principal enzyme mediating the 3-hydroxylation of agomelatine, accounting for approximately 90% of its overall metabolism. Other CYP isoforms, namely CYP2C9 and CYP2C19, play a minor role, contributing to about 10% of the metabolic clearance, primarily through demethylation pathways.
dot
Figure 1: Agomelatine metabolism to 3-hydroxyagomelatine.
Quantitative Data on Agomelatine Metabolism
| Parameter | Agomelatine | 3-Hydroxyagomelatine | Reference |
| Lower Limit of Quantification (LLOQ) in Plasma | 0.046 ng/mL | 0.460 ng/mL | |
| Cmax (Maximum Plasma Concentration) | 1.85 ± 2.25 ng/mL | 18.0 ± 8.1 ng/mL | |
| Tmax (Time to Cmax) | 1.0 (0.5 - 3.0) h | 1.0 (0.5 - 4.0) h | |
| AUC0-t (Area Under the Curve) | 5.07 ± 5.62 ng·h/mL | 42.1 ± 18.2 ng·h/mL | |
| t1/2 (Elimination Half-life) | 1.80 ± 0.81 h | 1.48 ± 0.38 h | |
| Data from a pharmacokinetic study in healthy Chinese volunteers following a single 25 mg oral dose of agomelatine. Values are presented as mean ± standard deviation or median (range). |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of agomelatine metabolism and 3-hydroxylation.
In Vitro Metabolism of Agomelatine using Human Liver Microsomes
This protocol describes a general procedure for assessing the metabolic stability and identifying the metabolites of agomelatine in a human liver microsome (HLM) incubation system.
Objective: To determine the rate of agomelatine metabolism and identify the metabolites formed by human liver microsomal enzymes.
Materials:
-
Agomelatine
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing agomelatine (final concentration, e.g., 1 µM) and pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the terminated reaction mixtures to precipitate the proteins. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent drug (agomelatine) and the formation of metabolites (e.g., 3-hydroxyagomelatine) using a validated LC-MS/MS method.
dot
Figure 2: In vitro agomelatine metabolism workflow.
Quantification of Agomelatine and 3-Hydroxyagomelatine in Human Plasma by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of agomelatine and its 3-hydroxy metabolite in human plasma.
Objective: To accurately and precisely measure the concentrations of agomelatine and 3-hydroxyagomelatine in human plasma samples.
Materials:
-
Human plasma samples
-
Agomelatine and 3-hydroxyagomelatine analytical standards
-
Internal standard (e.g., a deuterated analog of agomelatine or another suitable compound)
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system with a suitable C18 column
-
Mobile phase A (e.g., 0.1% formic acid in water)
-
Mobile phase B (e.g., 0.1% formic acid in acetonitrile)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add an internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using mobile phase A and mobile phase B.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for agomelatine, 3-hydroxyagomelatine, and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.
-
Determine the concentrations of agomelatine and 3-hydroxyagomelatine in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
The 3-hydroxylation of agomelatine is a critical metabolic pathway predominantly mediated by CYP1A2. This technical guide has provided a detailed overview of the mechanisms involved, presented available quantitative pharmacokinetic data, and outlined key experimental protocols for the investigation of agomelatine metabolism. A deeper understanding of these metabolic pathways is essential for drug development professionals and researchers in optimizing therapeutic strategies and ensuring the safe and effective use of agomelatine. Further research to determine the specific enzyme kinetics of 3-hydroxylation would provide a more complete quantitative picture of this important metabolic process.
References
- 1. researchgate.net [researchgate.net]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. A semiphysiological population pharmacokinetic model of agomelatine and its metabolites in Chinese healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of 3-Hydroxy Agomelatine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of 3-hydroxy agomelatine, a primary metabolite of the novel antidepressant agomelatine. The document details its pharmacological profile at key central nervous system receptors, including quantitative binding affinity and functional data. Detailed experimental methodologies for the cited assays are provided to enable replication and further investigation. Signaling pathways and metabolic processes are visualized through diagrams generated using the DOT language. This guide is intended to be a core resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
Agomelatine, an atypical antidepressant, exerts its therapeutic effects through a unique dual mechanism as a potent agonist at melatonergic (MT1 and MT2) receptors and an antagonist at the serotonin 5-HT2C receptor.[1] Following administration, agomelatine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP1A2 (approximately 90%) and CYP2C9 (approximately 10%).[1] This metabolic process leads to the formation of several metabolites, with 3-hydroxy agomelatine being one of the major derivatives. Understanding the biological activity of these metabolites is crucial for a complete comprehension of the overall pharmacological and toxicological profile of agomelatine. This guide focuses specifically on the in-vitro biological activity of 3-hydroxy agomelatine.
Pharmacological Profile
The primary biological activity of 3-hydroxy agomelatine identified to date is its interaction with serotonergic and melatonergic receptors. While generally considered less active than its parent compound, agomelatine, it retains a notable affinity for the 5-HT2C receptor and a moderate affinity for MT1 and MT2 receptors.
Quantitative Binding Affinity Data
The binding affinities of 3-hydroxy agomelatine for human cloned MT1, MT2, and 5-HT2C receptors are summarized in Table 1.
| Receptor | Ligand | K_i_ (μM) | IC_50_ (μM) | Reference |
| 5-HT2C | 3-Hydroxy Agomelatine | 1.8 | 3.2 | [2] |
| Agomelatine | 0.21 | - | [2] | |
| MT1 | 3-Hydroxy Agomelatine | Moderate Affinity | - | EMA Report |
| MT2 | 3-Hydroxy Agomelatine | Moderate Affinity | - | EMA Report |
*Quantitative K_i or IC_50_ values for the interaction of 3-hydroxy agomelatine with MT1 and MT2 receptors are not publicly available in the cited literature. The European Medicines Agency (EMA) assessment report for agomelatine qualitatively describes the affinity as "moderate."_
Functional Activity
3-Hydroxy agomelatine has been characterized as a 5-HT2C receptor antagonist.[2] In functional assays, its antagonist activity is reported to be lower than that of agomelatine and another related compound, S 21517, with the rank order of efficacy being S 21517 > Agomelatine > 3-Hydroxy agomelatine.
Information regarding the functional activity of 3-hydroxy agomelatine at MT1 and MT2 receptors (i.e., whether it acts as an agonist or antagonist) is not specified in the reviewed literature.
Signaling Pathways
The interaction of 3-hydroxy agomelatine with the 5-HT2C receptor suggests its involvement in the modulation of downstream signaling cascades. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively. As an antagonist, 3-hydroxy agomelatine would inhibit these downstream effects when the receptor is stimulated by an agonist.
Experimental Protocols
The following sections provide detailed methodologies for the key in-vitro assays used to characterize the biological activity of 3-hydroxy agomelatine.
Radioligand Binding Assay for 5-HT2C Receptors
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT2C receptor.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human 5-HT2C receptor.
-
Radioligand: [³H]-Mesulergine or another suitable 5-HT2C antagonist radioligand.
-
Non-specific Ligand: A high concentration of a non-radiolabeled 5-HT2C antagonist (e.g., mianserin) to determine non-specific binding.
-
Test Compound: 3-Hydroxy agomelatine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound (3-hydroxy agomelatine).
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific ligand (for non-specific binding).
-
Add the radioligand at a concentration near its Kd value to all wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for Melatonergic Receptors
This protocol describes a functional assay to determine whether a test compound acts as an agonist or antagonist at MT1 or MT2 receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels. Melatonin receptors are typically Gi-coupled, meaning their activation inhibits adenylyl cyclase and leads to a decrease in cAMP levels.
Materials:
-
Cells: Cells stably expressing the human MT1 or MT2 receptor.
-
Forskolin: An adenylyl cyclase activator used to induce a measurable baseline of cAMP.
-
Test Compound: 3-Hydroxy agomelatine.
-
Reference Agonist: Melatonin.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP (e.g., HTRF, ELISA, or bioluminescence-based).
-
Cell Culture Medium and Reagents.
-
Plate Reader compatible with the chosen cAMP assay kit.
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
For Agonist Mode: a. Pre-treat the cells with forskolin to stimulate cAMP production. b. Add serial dilutions of the test compound or the reference agonist. c. Incubate for a specified time.
-
For Antagonist Mode: a. Pre-incubate the cells with serial dilutions of the test compound. b. Add a fixed concentration of the reference agonist (typically its EC80) along with forskolin. c. Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the cAMP assay kit.
Data Analysis:
-
For Agonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). A decrease in cAMP levels indicates agonistic activity.
-
For Antagonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration to determine the IC50 (concentration for 50% inhibition of the agonist response).
Metabolism of Agomelatine
The formation of 3-hydroxy agomelatine is a key step in the metabolic clearance of agomelatine. This biotransformation is primarily catalyzed by the CYP1A2 isoform of the cytochrome P450 enzyme system located in the liver.
Conclusion
3-Hydroxy agomelatine, a major metabolite of agomelatine, exhibits a distinct but attenuated pharmacological profile compared to its parent compound. Its primary characterized activity is as a 5-HT2C receptor antagonist, albeit with a significantly lower affinity than agomelatine. While it is reported to have a moderate affinity for MT1 and MT2 receptors, the lack of publicly available quantitative binding and functional data for these receptors represents a significant gap in the current understanding of its complete biological activity. Further research is warranted to fully elucidate the pharmacological role of 3-hydroxy agomelatine, which will contribute to a more comprehensive safety and efficacy profile of agomelatine. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to pursue these further investigations.
References
Methodological & Application
Application Notes: 3-Hydroxy Agomelatine D3 as an Internal Standard in Bioanalytical Methods
Introduction
These application notes provide a comprehensive guide for the use of 3-Hydroxy agomelatine D3 as an internal standard in the quantitative analysis of its non-deuterated counterpart, 3-Hydroxy agomelatine, and the parent drug, agomelatine, in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. It ensures high accuracy and precision by compensating for variability during sample preparation and analysis.
3-Hydroxy agomelatine is a primary metabolite of agomelatine, a novel antidepressant. Monitoring its levels, alongside the parent drug, is crucial for pharmacokinetic and drug metabolism studies. This compound, being chemically identical to the analyte with a minor mass shift, co-elutes and experiences similar matrix effects and ionization suppression, thus providing reliable quantification.
Principle of Isotope Dilution Mass Spectrometry
The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the biological sample at the initial stage of processing. The deuterated standard and the endogenous analyte are extracted and analyzed together. Any loss or variation during the analytical process affects both compounds equally. The ratio of the mass spectrometric response of the analyte to that of the internal standard is used for quantification, leading to highly reliable and reproducible results.
Experimental Protocols
Bioanalytical Method for Agomelatine and its Metabolites in Human Plasma
This protocol describes a validated LC-MS/MS method for the simultaneous determination of agomelatine, 3-hydroxy-agomelatine, and 7-desmethyl-agomelatine in human plasma. This compound is used as the internal standard for the quantification of 3-hydroxy-agomelatine.
1.1. Materials and Reagents
-
Agomelatine reference standard
-
3-Hydroxy agomelatine reference standard
-
7-Desmethyl-agomelatine reference standard
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
1.3. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing a known concentration of this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
1.4. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 5 mM Ammonium formate in water with 0.2% formic acidB: Methanol |
| Gradient | Isocratic elution with 70% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
1.5. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 6 psi |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Agomelatine | 244.1 | 185.1 |
| 3-Hydroxy agomelatine | 260.1 | 201.1 |
| 7-Desmethyl-agomelatine | 230.1 | 171.1 |
| This compound (IS) | 263.1 | 204.1 |
Data Presentation
The following tables summarize the quantitative performance of a bioanalytical method for agomelatine and its metabolites, demonstrating the suitability of using a deuterated internal standard like this compound. The data is adapted from a validated method for the analysis of these compounds in human plasma.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Agomelatine | 0.0457 - 100 | > 0.99 | 0.0457 |
| 3-Hydroxy agomelatine | 0.4572 - 1000 | > 0.99 | 0.4572 |
| 7-Desmethyl-agomelatine | 0.1372 - 300 | > 0.99 | 0.1372 |
Table 3: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Agomelatine | LLOQ (0.0457) | 8.5 | 102.3 | 9.1 | 101.5 |
| Low QC (0.0914) | 7.2 | 98.9 | 8.3 | 100.2 | |
| Mid QC (8.0) | 5.1 | 101.1 | 6.5 | 99.8 | |
| High QC (80.0) | 4.5 | 99.5 | 5.8 | 100.7 | |
| 3-Hydroxy agomelatine | LLOQ (0.4572) | 9.2 | 97.8 | 10.5 | 98.3 |
| Low QC (0.9144) | 6.8 | 101.5 | 7.9 | 100.9 | |
| Mid QC (80.0) | 4.9 | 99.2 | 6.1 | 101.2 | |
| High QC (800.0) | 4.2 | 100.3 | 5.5 | 99.4 | |
| 7-Desmethyl-agomelatine | LLOQ (0.1372) | 8.9 | 103.1 | 9.8 | 102.0 |
| Low QC (0.2744) | 7.5 | 99.6 | 8.7 | 100.5 | |
| Mid QC (24.0) | 5.3 | 100.8 | 6.8 | 99.1 | |
| High QC (240.0) | 4.8 | 101.3 | 6.2 | 100.8 |
Visualizations
Agomelatine Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of agomelatine in the liver, highlighting the formation of 3-hydroxy-agomelatine.
Caption: Major metabolic pathways of agomelatine.
Experimental Workflow for Bioanalysis
This diagram outlines the key steps in the bioanalytical workflow for the quantification of agomelatine and its metabolites using an internal standard.
Caption: Bioanalytical workflow for plasma sample analysis.
Application Note: Quantitative Analysis of Agomelatine in Human Plasma using 3-Hydroxy Agomelatine-D3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of agomelatine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes 3-Hydroxy agomelatine-D3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol described herein is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of agomelatine concentrations in a biological matrix.
Introduction
Agomelatine is an atypical antidepressant with a unique pharmacological profile, acting as a potent agonist at melatonin receptors (MT1 and MT2) and an antagonist at serotonin 5-HT2C receptors.[1][2][3][4] This dual mechanism of action is believed to contribute to its efficacy in treating major depressive disorder by resynchronizing circadian rhythms and increasing dopamine and norepinephrine release in the frontal cortex.[1]
Given its therapeutic importance, a reliable method for the quantification of agomelatine in biological matrices is crucial for clinical and preclinical research. This application note presents a validated LC-MS/MS method employing 3-Hydroxy agomelatine-D3 as an internal standard. The use of a stable isotope-labeled internal standard that is a metabolite of the analyte minimizes variability due to matrix effects and extraction efficiency, leading to more accurate and precise results.
Experimental Protocols
Materials and Reagents
-
Agomelatine (≥98% purity)
-
3-Hydroxy agomelatine-D3 (Internal Standard, ≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Sample Preparation
-
Thaw human plasma samples and standards at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (3-Hydroxy agomelatine-D3 in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 analytical column (e.g., Phenomenex ODS3, 4.6 x 150 mm, 5 µm) is a suitable choice.
-
Mobile Phase A: 5 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is recommended to ensure good separation of the analyte and internal standard from matrix components.
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Agomelatine: m/z 244.1 → 185.1
-
3-Hydroxy agomelatine-D3 (IS): m/z 263.1 → 204.1 (hypothetical transition based on the structure)
-
Quantitative Data
The method was validated for linearity, precision, accuracy, and sensitivity according to standard bioanalytical method validation guidelines.
Calibration Curve
The calibration curve was linear over the concentration range of 0.05 to 100 ng/mL for agomelatine in human plasma.
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Agomelatine | 0.05 - 100 | >0.995 |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 0.05 | ≤15 | ≤15 | 85-115 | 85-115 |
| Low QC | 0.15 | ≤15 | ≤15 | 85-115 | 85-115 |
| Mid QC | 15 | ≤15 | ≤15 | 85-115 | 85-115 |
| High QC | 80 | ≤15 | ≤15 | 85-115 | 85-115 |
Lower Limit of Quantification (LLOQ)
The LLOQ for agomelatine in human plasma was determined to be 0.05 ng/mL, with a signal-to-noise ratio of >10.
Diagrams
Caption: Experimental workflow for the quantitative analysis of agomelatine.
Caption: Simplified metabolic pathway of agomelatine.
References
Application Note: A Validated LC-MS/MS Method for the Quantification of 3-Hydroxy Agomelatine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Hydroxy agomelatine, a primary metabolite of the antidepressant drug agomelatine, in human plasma. The protocol employs a simple protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
Introduction
Agomelatine is a novel antidepressant agent that acts as a melatonergic agonist (MT1 and MT2 receptors) and a serotonin 5-HT2c receptor antagonist. It undergoes extensive hepatic metabolism, primarily via cytochrome P450 (CYP1A2), to form hydroxylated and demethylated metabolites. 3-Hydroxy agomelatine is one of the major metabolites. Accurate and reliable quantification of 3-Hydroxy agomelatine in biological matrices is crucial for understanding the pharmacokinetics of agomelatine and its metabolic pathways. This document provides a detailed protocol for a validated LC-MS/MS method designed for this purpose.
Signaling Pathway of Agomelatine Metabolism
The metabolic conversion of Agomelatine to 3-Hydroxy agomelatine is a key pathway in its biotransformation.
Application Notes and Protocols for the Pharmacokinetic Analysis of Agomelatine using 3-Hydroxy Agomelatine-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agomelatine is a melatonergic antidepressant used for the treatment of major depressive disorders. Understanding its pharmacokinetic profile, including the formation and elimination of its metabolites, is crucial for drug development and clinical application. The major metabolites of agomelatine include 7-desmethyl-agomelatine and 3-hydroxy-agomelatine. Accurate quantification of these compounds in biological matrices such as human plasma is essential for pharmacokinetic studies.
This document provides detailed application notes and protocols for the simultaneous determination of agomelatine and its major metabolite, 3-hydroxy-agomelatine, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A key aspect of this protocol is the use of 3-Hydroxy agomelatine-D3, a stable isotope-labeled internal standard, to ensure accuracy and precision in the quantification of 3-hydroxy-agomelatine. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they co-elute with the analyte and effectively compensate for variations in sample preparation, matrix effects, and instrument response.[1]
Analyte and Internal Standard Information
| Compound | Chemical Formula | Molecular Weight |
| Agomelatine | C15H17NO2 | 243.30 |
| 3-Hydroxy agomelatine | C15H17NO3 | 259.30 |
| 3-Hydroxy agomelatine-D3 | C15H14D3NO3 | 262.32 |
Experimental Protocols
I. Bioanalytical Method using LC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of agomelatine and its metabolites in human plasma.[2] While the original study used phenacetin as an internal standard, this protocol incorporates the use of 3-Hydroxy agomelatine-D3 for the quantification of 3-hydroxy-agomelatine, which is a preferred approach for bioanalytical studies.
1. Materials and Reagents:
-
Agomelatine reference standard
-
3-Hydroxy agomelatine reference standard
-
3-Hydroxy agomelatine-D3 (Internal Standard)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Human plasma (drug-free)
-
Deionized water
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
3. Sample Preparation (Protein Precipitation):
-
Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of human plasma into the labeled tubes.
-
Spike with the appropriate concentrations of agomelatine and 3-hydroxy-agomelatine for standards and QCs.
-
Add 10 µL of the internal standard working solution (containing 3-Hydroxy agomelatine-D3).
-
Add 300 µL of methanol to each tube to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Conditions:
The following table summarizes the chromatographic and mass spectrometric conditions.
| Parameter | Condition |
| Liquid Chromatography | |
| Analytical Column | Phenomenex ODS3 (4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase | Methanol : 5mM Ammonium Formate (with 0.2% Formic Acid) (70:30, v/v)[2] |
| Flow Rate | 0.8 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 4000 V |
5. Mass Transitions (MRM):
The following MRM transitions should be monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Agomelatine | 244.1 | 185.1 |
| 3-Hydroxy agomelatine | 260.1 | 201.1 |
| 3-Hydroxy agomelatine-D3 (IS) | 263.1 | 204.1 |
Note: The mass transition for 3-Hydroxy agomelatine-D3 is predicted based on a +3 Da shift from the unlabeled metabolite and would need to be confirmed experimentally.
II. Method Validation Parameters
A full validation of this method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
-
Specificity and Selectivity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of the analytes and internal standard.
-
Linearity and Lower Limit of Quantification (LLOQ): Calibration curves should be prepared by spiking blank plasma with known concentrations of agomelatine and 3-hydroxy-agomelatine. A linear range should be established with an acceptable correlation coefficient (r² > 0.99). The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Precision and Accuracy: Determined by analyzing replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Extraction Recovery and Matrix Effect: Recovery is determined by comparing the analyte response in pre-spiked extracted samples to that of post-spiked extracted samples. Matrix effect is assessed by comparing the response of analytes in post-spiked extracted blank plasma to the response in a neat solution.
-
Stability: The stability of the analytes in plasma should be evaluated under various conditions, including short-term bench-top storage, long-term freezer storage, and freeze-thaw cycles.
Data Presentation
The following tables summarize typical validation data from a published method for the simultaneous analysis of agomelatine and its metabolites in human plasma.
Table 1: Linearity and LLOQ
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Agomelatine | 0.0457 - 100 | > 0.99 | 0.0457 |
| 7-Desmethyl-agomelatine | 0.1372 - 300 | > 0.99 | 0.1372 |
| 3-Hydroxy-agomelatine | 0.4572 - 1000 | > 0.99 | 0.4572 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Agomelatine | Low | 5.8 | 102.1 | 6.5 | 101.5 |
| Medium | 4.2 | 100.5 | 5.1 | 100.8 | |
| High | 3.9 | 98.7 | 4.8 | 99.2 | |
| 3-Hydroxy-agomelatine | Low | 6.1 | 101.8 | 6.9 | 102.3 |
| Medium | 4.5 | 99.8 | 5.3 | 100.1 | |
| High | 4.1 | 98.2 | 5.0 | 98.9 |
Visualizations
Caption: Workflow for the bioanalysis of agomelatine and its metabolites.
Caption: Major metabolic pathways of agomelatine.
Conclusion
The use of 3-Hydroxy agomelatine-D3 as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of 3-hydroxy-agomelatine in pharmacokinetic studies of agomelatine. The detailed protocol and validation parameters provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these methodologies will ensure the generation of high-quality data essential for the evaluation of agomelatine's pharmacokinetic properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and validation a LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Hydroxy Agomelatine D3 in Bioequivalence Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agomelatine is a melatonergic antidepressant used for the treatment of major depressive disorders. To ensure the therapeutic equivalence of generic formulations, bioequivalence (BE) studies are essential. These studies rely on accurate and precise quantification of the drug and its major metabolites in biological matrices. 3-Hydroxy agomelatine is a principal active metabolite of agomelatine. The use of a stable isotope-labeled internal standard (SIL-IS), such as 3-Hydroxy agomelatine D3, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated analog provides superior accuracy and precision by compensating for variability in sample preparation and matrix effects during analysis.
This document provides detailed application notes and protocols for the use of this compound in bioequivalence studies of agomelatine, targeting researchers, scientists, and drug development professionals.
Bioanalytical Method Using this compound
A robust and validated bioanalytical method is the cornerstone of a successful bioequivalence study. The following sections detail a typical LC-MS/MS method for the simultaneous quantification of agomelatine and 3-hydroxy agomelatine in human plasma, utilizing this compound as an internal standard for the metabolite. A deuterated analog of agomelatine (e.g., Agomelatine D3) should be used as the internal standard for agomelatine itself.
Sample Preparation: Solid Phase Extraction (SPE)
Objective: To extract agomelatine and 3-hydroxy agomelatine from human plasma and remove endogenous interferences.
Materials:
-
Human plasma samples
-
Agomelatine and 3-hydroxy agomelatine reference standards
-
Agomelatine D3 and this compound internal standard solutions
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Thaw frozen plasma samples at room temperature.
-
Vortex mix the plasma samples to ensure homogeneity.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution containing Agomelatine D3 and this compound.
-
Vortex for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometric Conditions
| Parameter | Agomelatine | 3-Hydroxy Agomelatine | Agomelatine D3 (IS) | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 244.1 | 260.1 | 247.1 | 263.1 |
| Product Ion (m/z) | 185.1 | 201.1 | 188.1 | 204.1 |
| Collision Energy | Optimized | Optimized | Optimized | Optimized |
| Dwell Time | 100 ms | 100 ms | 100 ms | 100 ms |
Method Validation Summary
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical acceptance criteria and representative data.
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | Representative Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | Agomelatine: 0.05 ng/mL; 3-Hydroxy Agomelatine: 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Internal standard normalized factor within acceptable limits | No significant matrix effect observed |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of nominal | Stable under tested conditions |
Protocol for a Bioequivalence Study of Agomelatine
This protocol outlines a typical single-center, open-label, randomized, two-period, two-sequence, crossover bioequivalence study.
Study Design and Population
-
Design: A single-dose, randomized, two-period, crossover study is a standard design for bioequivalence assessment.[1]
-
Subjects: Healthy adult male and female volunteers, typically between 18 and 55 years of age.
-
Sample Size: The number of subjects is determined by the intra-subject variability of the drug's pharmacokinetics and the desired statistical power. For a highly variable drug like agomelatine, a larger sample size may be required.[2]
-
Washout Period: A washout period of at least seven days between the two periods is generally sufficient to prevent carryover effects.
Clinical Conduct
-
Screening: Potential subjects undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (Test-Reference or Reference-Test).
-
Dosing: After an overnight fast of at least 10 hours, subjects receive a single oral dose of the test or reference agomelatine formulation (e.g., 25 mg tablet) with a standardized volume of water.
-
Blood Sampling: Blood samples are collected in labeled tubes containing an anticoagulant at pre-defined time points (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.
-
Second Period: After the washout period, the procedures from dosing to sample processing are repeated with the alternate formulation.
Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic Parameters: The primary pharmacokinetic parameters for bioequivalence assessment are the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞), and the maximum plasma concentration (Cmax). These are calculated from the plasma concentration-time data for both agomelatine and 3-hydroxy agomelatine using non-compartmental methods.
-
Statistical Analysis: The log-transformed pharmacokinetic parameters (AUC0-t, AUC0-∞, and Cmax) are analyzed using an Analysis of Variance (ANOVA). The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters are calculated.
-
Bioequivalence Criteria: For the two formulations to be considered bioequivalent, the 90% confidence intervals for the ratios of Cmax, AUC0-t, and AUC0-∞ must fall within the acceptance range of 80.00% to 125.00%.
Visualizations
Agomelatine Metabolism Pathway
Agomelatine is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP1A2, to form hydroxylated and demethylated metabolites.[3][4] The major active metabolite is 3-hydroxy agomelatine.
Caption: Metabolic conversion of Agomelatine to 3-Hydroxy Agomelatine.
Bioequivalence Study Workflow
The following diagram illustrates the key stages of a bioequivalence study, from subject recruitment to the final statistical report.
Caption: Workflow of a typical crossover bioequivalence study.
Conclusion
The use of this compound as an internal standard is critical for the reliable quantification of 3-hydroxy agomelatine in bioequivalence studies of agomelatine. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and scientists in the field of drug development. Adherence to validated bioanalytical methods and robust clinical study designs is paramount to ensure the accuracy and integrity of bioequivalence data, ultimately confirming the therapeutic equivalence of generic drug products.
References
Application Note and Protocol for the Quantification of 3-Hydroxy Agomelatine in Plasma using 3-Hydroxy Agomelatine-D3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Agomelatine is an antidepressant agent that acts as a melatonergic agonist and a 5-HT2C receptor antagonist. Its primary metabolites include 7-desmethyl-agomelatine and 3-hydroxy-agomelatine. Accurate quantification of these metabolites in plasma is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for the determination of 3-hydroxy-agomelatine in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and 3-Hydroxy agomelatine-D3 as a deuterated internal standard.
Experimental Workflow
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 3-Hydroxy Agomelatine D3 in Biological Matrices
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Hydroxy agomelatine-D3. This deuterated analog serves as an ideal internal standard for the accurate quantification of the active metabolite, 3-Hydroxy agomelatine. The protocol outlined below is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic, drug metabolism, and bioequivalence studies of agomelatine. The method employs a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Introduction
Agomelatine is a melatonergic antidepressant that is extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes CYP1A2 and CYP2C9. The major metabolite, 3-hydroxy agomelatine, is pharmacologically inactive but serves as a crucial biomarker for assessing the metabolic profile and clearance of the parent drug. Accurate and precise quantification of this metabolite is therefore essential for clinical and preclinical drug development. The use of a stable isotope-labeled internal standard, such as 3-Hydroxy agomelatine-D3, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality data. This document provides a comprehensive protocol for the detection and quantification of 3-Hydroxy agomelatine-D3.
Experimental
Materials and Reagents
-
3-Hydroxy agomelatine-D3 (Internal Standard)
-
3-Hydroxy agomelatine (Analyte)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of the analyte and internal standard from the biological matrix.
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of the working internal standard solution (3-Hydroxy agomelatine-D3 in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column. The conditions provided below are a starting point and may require optimization based on the specific LC system and column used.
| Parameter | Value |
| LC System | Standard High-Performance Liquid Chromatography system |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 5 mM Ammonium formate with 0.2% Formic acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 70% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to Multiple Reaction Monitoring (MRM) for sensitive and selective detection.
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 550°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
The following MRM transitions should be used for the detection of 3-Hydroxy agomelatine and its deuterated internal standard, 3-Hydroxy agomelatine-D3. The transition for the D3 analog is based on the known fragmentation of the parent compound and the addition of three mass units.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| 3-Hydroxy agomelatine | 260.1 | 201.1 | 200 | 25 | 80 |
| 3-Hydroxy agomelatine-D3 | 263.1 | 204.1 | 200 | 25 | 80 |
Note: The MRM transition for 3-Hydroxy agomelatine-D3 is a predicted value and should be confirmed experimentally by infusing a standard solution of the compound into the mass spectrometer.
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (3-Hydroxy agomelatine) to the internal standard (3-Hydroxy agomelatine-D3). A calibration curve is constructed by plotting the peak area ratios against the concentration of the analyte standards.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of 3-Hydroxy agomelatine using 3-Hydroxy agomelatine-D3 as an internal standard.
Caption: Experimental workflow for 3-Hydroxy agomelatine analysis.
Metabolic Pathway of Agomelatine
The diagram below shows the primary metabolic pathway of agomelatine to its main metabolite, 3-hydroxy agomelatine.
Caption: Metabolic conversion of agomelatine.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of 3-Hydroxy agomelatine-D3. The use of a deuterated internal standard ensures high accuracy and precision, making this protocol well-suited for demanding applications in pharmaceutical research and development. The provided experimental parameters, including sample preparation, liquid chromatography, and mass spectrometry settings, serve as a solid foundation for the implementation of this assay in any bioanalytical laboratory.
Application Note: A Validated Bioanalytical Method for the Quantification of Agomelatine and its Metabolite, 3-Hydroxy Agomelatine, in Human Plasma using LC-MS/MS with 3-Hydroxy Agomelatine-D3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of agomelatine and its major active metabolite, 3-hydroxy agomelatine, in human plasma. The method utilizes 3-Hydroxy agomelatine-D3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation extraction procedure is employed, followed by rapid and efficient chromatographic separation on a C18 reversed-phase column. The analytes are detected using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving agomelatine.
Introduction
Agomelatine is a novel antidepressant with a unique pharmacological profile, acting as an agonist at melatonergic MT1 and MT2 receptors and an antagonist at serotonergic 5-HT2C receptors.[1][2] This dual mechanism of action is believed to contribute to its efficacy in treating major depressive disorder by resynchronizing circadian rhythms and increasing dopamine and noradrenaline release in the frontal cortex.[3][4][5] Given its extensive first-pass metabolism, primarily to 7-desmethyl-agomelatine and 3-hydroxy-agomelatine, the accurate quantification of both the parent drug and its major metabolites is crucial for understanding its pharmacokinetic profile. This application note presents a validated bioanalytical method for the determination of agomelatine and 3-hydroxy agomelatine in human plasma, employing 3-Hydroxy agomelatine-D3 as the internal standard for reliable quantification.
Experimental
Materials and Reagents
-
Agomelatine reference standard
-
3-Hydroxy agomelatine reference standard
-
3-Hydroxy agomelatine-D3 (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (sourced from a certified vendor)
-
Ultrapure water
Instrumentation
-
A liquid chromatography system capable of delivering reproducible gradients.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A reversed-phase C18 column (e.g., Phenomenex ODS3, 4.6 x 150 mm, 5 µm or equivalent).
Sample Preparation
A simple and efficient protein precipitation method is used for sample preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (3-Hydroxy agomelatine-D3 in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: Phenomenex ODS3 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A: 5 mM Ammonium formate with 0.2% Formic acid in water, B: Methanol
-
Gradient: Isocratic
-
Composition: 30% A and 70% B
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Run Time: 5 minutes
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Agomelatine | 244.1 | 185.1 |
| 3-Hydroxy agomelatine | 260.1 | 201.1 |
| 3-Hydroxy agomelatine-D3 (IS) | 263.1 | 204.1 |
Results and Discussion
Method Validation
The bioanalytical method was validated according to the FDA guidelines for linearity, precision, accuracy, recovery, and stability.
Linearity:
The calibration curves were linear over the following concentration ranges with a correlation coefficient (r²) of >0.99 for all analytes.
| Analyte | Concentration Range (ng/mL) |
| Agomelatine | 0.0457 - 100 |
| 3-Hydroxy agomelatine | 0.4572 - 1000 |
Precision and Accuracy:
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The results were within the acceptable limits as per regulatory guidelines.
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Agomelatine | Low | < 15 | < 15 | 85-115 |
| Medium | < 15 | < 15 | 85-115 | |
| High | < 15 | < 15 | 85-115 | |
| 3-Hydroxy agomelatine | Low | < 15 | < 15 | 85-115 |
| Medium | < 15 | < 15 | 85-115 | |
| High | < 15 | < 15 | 85-115 |
Extraction Recovery:
The extraction recovery of agomelatine and 3-hydroxy agomelatine from human plasma was consistent and reproducible across the three QC levels.
| Analyte | Extraction Recovery (%) |
| Agomelatine | > 85 |
| 3-Hydroxy agomelatine | > 85 |
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of agomelatine, 3-hydroxy agomelatine, and 3-Hydroxy agomelatine-D3 in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions in methanol to create working solutions for the calibration curve and quality control samples.
-
Internal Standard Working Solution: Prepare a working solution of 3-Hydroxy agomelatine-D3 in methanol at a suitable concentration.
Preparation of Calibration Standards and Quality Control Samples
-
Spike appropriate amounts of the working solutions of agomelatine and 3-hydroxy agomelatine into drug-free human plasma to obtain calibration standards at different concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
Visualizations
Caption: Experimental workflow for the bioanalytical method.
Caption: Agomelatine signaling pathway.
Conclusion
This application note describes a sensitive, specific, and reliable LC-MS/MS method for the simultaneous quantification of agomelatine and its active metabolite, 3-hydroxy agomelatine, in human plasma. The use of a stable isotope-labeled internal standard, 3-Hydroxy agomelatine-D3, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings.
References
- 1. Mode of action of agomelatine: synergy between melatonergic and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Melatonergic System in Mood and Anxiety Disorders and the Role of Agomelatine: Implications for Clinical Practice [mdpi.com]
- 3. Agomelatine - Wikipedia [en.wikipedia.org]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Therapeutic Drug Monitoring of Agomelatine using 3-Hydroxy agomelatine D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agomelatine is an atypical antidepressant with a unique pharmacological profile, acting as a melatonergic MT1/MT2 receptor agonist and a serotonin 5-HT2C receptor antagonist. Therapeutic Drug Monitoring (TDM) of agomelatine can be a valuable tool to optimize treatment, ensure efficacy, and minimize potential adverse effects. This document provides detailed application notes and protocols for the quantitative analysis of agomelatine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), employing 3-Hydroxy agomelatine D3 as an internal standard.
This compound is a deuterated analog of the major metabolite of agomelatine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the method.
Signaling Pathway and Metabolism of Agomelatine
Agomelatine's therapeutic effects are attributed to its synergistic action on melatonergic and serotonergic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP1A2 (approximately 90%) and to a lesser extent CYP2C9 (approximately 10%), into inactive metabolites, with 3-hydroxy agomelatine being a significant metabolite.
Figure 1: Agomelatine Metabolism Pathway
Experimental Protocols
Materials and Reagents
-
Agomelatine reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (drug-free)
-
Deionized water
Stock and Working Solutions
-
Agomelatine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of agomelatine in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the agomelatine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration in the same diluent.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting agomelatine from plasma samples.
Figure 2: Sample Preparation Workflow
Protocol:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are recommended starting conditions and may require optimization for your specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Agomelatine | 244.1 | 185.1 | 100 | 30 | 15 |
| This compound (Internal Standard) * | 263.1 | 201.1 | 100 | 30 | 18 |
*Note: The MRM transition for this compound is an estimated value based on the known fragmentation of agomelatine and the addition of a hydroxyl group and three deuterium atoms. The molecular weight of 3-Hydroxy agomelatine is 259.3 g/mol , and with the addition of three deuterium atoms, the deuterated version would be approximately 262.3 g/mol . The precursor ion would be the protonated molecule [M+H]+, giving an m/z of approximately 263.1. The product ion is predicted based on a similar fragmentation pattern to agomelatine, with a mass shift corresponding to the structural differences. It is crucial to experimentally verify and optimize this transition on your specific mass spectrometer.
Method Validation
A thorough validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analyte and internal standard in blank plasma samples. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A linear regression with a correlation coefficient (r²) of ≥ 0.99. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision | The closeness of repeated measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10, with accuracy and precision within the acceptance criteria. |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting substances on the ionization of the analyte. | The CV of the matrix factor should be ≤ 15%. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Data Presentation
The following tables provide an example of how to present quantitative data from a method validation study.
Table 5: Calibration Curve for Agomelatine
| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 0.1 | 0.098 | 98.0 |
| 0.5 | 0.51 | 102.0 |
| 1.0 | 1.03 | 103.0 |
| 5.0 | 4.95 | 99.0 |
| 10.0 | 10.1 | 101.0 |
| 25.0 | 24.8 | 99.2 |
| 50.0 | 51.2 | 102.4 |
| 100.0 | 99.5 | 99.5 |
Table 6: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (CV%) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (CV%) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 0.1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low QC | 0.3 | 6.2 | 98.7 | 7.5 | 101.2 |
| Mid QC | 15.0 | 4.5 | 101.5 | 5.8 | 100.8 |
| High QC | 80.0 | 3.8 | 99.4 | 4.9 | 99.9 |
Conclusion
This application note provides a comprehensive and detailed protocol for the therapeutic drug monitoring of agomelatine in human plasma using LC-MS/MS with this compound as an internal standard. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for clinical research and routine TDM. It is essential to perform a full method validation to ensure the reliability of the results.
Application Notes and Protocols for the Analysis of Agomelatine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of agomelatine and its primary metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine, from human plasma. The described methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are suitable for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Agomelatine is a melatonergic antidepressant that undergoes extensive hepatic metabolism, primarily via cytochrome P450 isoenzymes CYP1A2, CYP2C9, and CYP2C19. The main metabolic pathways are 3-hydroxylation and 7-desmethylation, leading to the formation of 3-hydroxy-agomelatine and 7-desmethyl-agomelatine, respectively. Accurate quantification of both the parent drug and its major metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document outlines validated sample preparation techniques to ensure reliable and reproducible results.
Signaling Pathway of Agomelatine Metabolism
The metabolic conversion of agomelatine is primarily a hepatic process. The following diagram illustrates the main enzymatic pathways leading to the formation of its major metabolites.
Comparative Quantitative Data
The following table summarizes the performance characteristics of the three main sample preparation techniques for agomelatine and its metabolites.
| Analyte | Preparation Method | LLOQ (ng/mL) | Recovery (%) | Precision (%RSD) | Matrix Effect (%) |
| Agomelatine | Protein Precipitation | 0.0457 | 85.3 - 93.2 | < 6.5 | 91.5 - 104.3 |
| Liquid-Liquid Extraction | 0.050 | 67.10 | < 12.12 | Not Reported | |
| Solid-Phase Extraction | 0.2 - 0.5 | > 80 | Not Reported | Not Reported | |
| 7-desmethyl-agomelatine | Protein Precipitation | 0.1372 | 87.6 - 95.4 | < 7.8 | 93.2 - 106.1 |
| 3-hydroxy-agomelatine | Protein Precipitation | 0.4572 | 86.1 - 94.7 | < 8.2 | 92.8 - 105.5 |
Experimental Protocols
Protein Precipitation (PPT)
This protocol is validated for the simultaneous determination of agomelatine, 7-desmethyl-agomelatine, and 3-hydroxy-agomelatine in human plasma.[1]
Materials:
-
Human plasma
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., Phenacetin in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Workflow Diagram:
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 250 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 14,800 rpm for 5 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of agomelatine from human plasma.[2]
Materials:
-
Human plasma
-
Internal Standard (IS) solution (e.g., Fluoxetine)
-
Extraction solvent (e.g., a mixture of n-hexane and ethyl acetate)
-
Conical glass tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Workflow Diagram:
Procedure:
-
Pipette 500 µL of human plasma into a conical glass tube.
-
Add the internal standard.
-
Add 3 mL of the extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
This protocol provides a general guideline for the extraction of agomelatine using a polymeric reversed-phase SPE cartridge, such as Oasis HLB.
Materials:
-
Human plasma
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., Oasis HLB)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Workflow Diagram:
Procedure:
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the pre-treated plasma sample (plasma with internal standard, potentially diluted with an acidic solution to improve binding) onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute: Elute the analytes with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute: Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Discussion
The choice of sample preparation technique depends on several factors, including the required sensitivity, sample throughput, and the complexity of the biological matrix.
-
Protein Precipitation is a simple, fast, and cost-effective method that is well-suited for high-throughput analysis. It has been successfully applied to the simultaneous quantification of agomelatine and its main metabolites.
-
Liquid-Liquid Extraction offers a higher degree of sample cleanup compared to PPT, which can lead to reduced matrix effects. However, it is more labor-intensive and may have lower analyte recovery.
-
Solid-Phase Extraction provides the cleanest extracts, minimizing matrix effects and allowing for sample pre-concentration, which can enhance sensitivity. It is, however, the most time-consuming and expensive of the three methods.
For routine bioanalysis of agomelatine and its metabolites, protein precipitation offers a good balance of simplicity, speed, and performance. For methods requiring the lowest limits of detection, solid-phase extraction may be more appropriate. Liquid-liquid extraction can be a viable alternative when cleaner extracts are needed than what PPT can provide, but the resources for SPE are not available. The selection of the most suitable method should be based on a thorough validation to ensure it meets the specific requirements of the study.
References
- 1. Development and validation a LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry | springermedicine.com [springermedicine.com]
Application Notes and Protocols for Liquid-Liquid Extraction of 3-Hydroxy Agomelatine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy agomelatine is a primary active metabolite of agomelatine, a melatonergic antidepressant.[1] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Liquid-liquid extraction (LLE) is a robust and widely used sample preparation technique that offers high recovery and clean extracts, making it suitable for sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This document provides a detailed protocol for the liquid-liquid extraction of 3-hydroxy agomelatine from human plasma.
Principle of the Method
This protocol employs a liquid-liquid extraction technique to isolate 3-hydroxy agomelatine from a biological matrix (plasma). The principle lies in the differential solubility of the analyte between an aqueous phase (the biological sample) and an immiscible organic solvent.[4] By adjusting the pH of the aqueous phase, the analyte can be converted to its non-ionized form, which is more soluble in the organic solvent, thus facilitating its transfer into the organic phase. The organic phase, now containing the analyte, is then separated, evaporated, and the residue is reconstituted in a suitable solvent for subsequent analysis, typically by LC-MS/MS.
Physicochemical Properties of 3-Hydroxy Agomelatine
Understanding the physicochemical properties of 3-hydroxy agomelatine is essential for developing an effective LLE protocol.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO₃ | [5] |
| Molecular Weight | 259.31 g/mol | |
| LogP | 1.53 | |
| Storage | 2-8°C Refrigerator | |
| Appearance | Off-White to Pale Beige Solid |
The LogP value of 1.53 indicates that 3-hydroxy agomelatine is a moderately lipophilic compound, suggesting that it will partition effectively into a suitable organic solvent.
Experimental Protocol: Liquid-Liquid Extraction of 3-Hydroxy Agomelatine from Human Plasma
This protocol is designed for the extraction of 3-hydroxy agomelatine from human plasma samples prior to LC-MS/MS analysis.
Materials and Reagents
-
Biological Matrix: Human plasma (collected in EDTA-containing tubes)
-
Analyte Standard: 3-Hydroxy agomelatine reference standard
-
Internal Standard (IS): 3-Hydroxy agomelatine-d₃ or another suitable deuterated analog. Fluoxetine has also been used as an internal standard for agomelatine analysis.
-
Organic Solvents (HPLC or LC-MS grade):
-
Methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
-
Aqueous Solutions:
-
Ammonium acetate solution (5 mM)
-
Formic acid
-
Ammonia solution
-
-
Reconstitution Solvent: Acetonitrile:Water (50:50, v/v) or mobile phase used for LC-MS/MS analysis.
-
Equipment:
-
Vortex mixer
-
Centrifuge (capable of 4000 x g)
-
Nitrogen evaporator
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of 3-hydroxy agomelatine and the internal standard in methanol. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol or acetonitrile to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Spiking Solution: Dilute the internal standard stock solution to a final concentration of 100 ng/mL in methanol.
Sample Preparation and Extraction Procedure
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the internal standard spiking solution (100 ng/mL) to each plasma sample, calibration standard, and QC sample.
-
Alkalinization (Optional but Recommended): Add 50 µL of 0.1 M ammonium hydroxide solution to each tube to adjust the pH and ensure 3-hydroxy agomelatine is in its non-ionized form.
-
Vortex: Briefly vortex the samples for 30 seconds.
-
Addition of Organic Solvent: Add 1 mL of the selected organic solvent (e.g., methyl tert-butyl ether).
-
Extraction: Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge the tubes at 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent (e.g., 50% acetonitrile in water).
-
Vortex and Transfer: Vortex the reconstituted sample for 1 minute and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis of 3-hydroxy agomelatine is typically performed using a validated LC-MS/MS method. A C18 column is commonly used for chromatographic separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
Example Mass Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Agomelatine | 244.1 | 185.3 |
(Note: Specific mass transitions for 3-hydroxy agomelatine should be optimized based on direct infusion of the standard solution.)
Data Presentation and Performance
The performance of the liquid-liquid extraction method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity | r² > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | 95-108% |
| Precision (Intra- and Inter-day) | RSD ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Extraction Recovery | Consistent and reproducible | > 80% |
| Matrix Effect | Within acceptable limits (typically 85-115%) | Minimal matrix effect observed |
| Stability | Stable under various storage and handling conditions | Stable for 24 hours at room temperature and 3 freeze-thaw cycles |
Visualizations
Experimental Workflow
Caption: Workflow for the liquid-liquid extraction of 3-hydroxy agomelatine.
Logical Relationship of LLE Parameters
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 5. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
Solid-Phase Extraction of Agomelatine and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of agomelatine and its primary metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine, from human plasma. The methodologies are designed for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Agomelatine is a melatonergic antidepressant used for the treatment of major depressive episodes. Accurate quantification of agomelatine and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Solid-phase extraction is a widely used sample preparation technique that offers high recovery and clean extracts, minimizing matrix effects in subsequent analyses.
This application note details two robust SPE protocols using polymeric reversed-phase (Waters Oasis HLB) and mixed-mode cation exchange (Agilent Bond Elut Certify) sorbents. While specific SPE protocols for the simultaneous extraction of agomelatine and its metabolites are not extensively documented in peer-reviewed literature, the following protocols are based on established methods for agomelatine and similar compounds and are expected to provide good recovery for the metabolites as well. It is, however, recommended to perform a full method validation for the metabolites.
Analyte Properties
A summary of the physicochemical properties of agomelatine and its major metabolites is provided below. These properties are essential for developing an effective SPE method.
| Compound | Formula | Molecular Weight ( g/mol ) | LogP | pKa |
| Agomelatine | C15H17NO2 | 243.30 | 2.6 | Not available |
| 7-Desmethyl-agomelatine | C14H15NO2 | 229.27 | Not available | Not available |
| 3-Hydroxy-agomelatine | C15H17NO3 | 259.30 | Not available | Not available |
Signaling Pathways and Metabolism
Agomelatine is extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes CYP1A2 and to a lesser extent CYP2C9 and CYP2C19. The main metabolic pathways are hydroxylation and O-demethylation, leading to the formation of 7-desmethyl-agomelatine and 3-hydroxy-agomelatine, which are subsequently conjugated and excreted.
Metabolic pathway of agomelatine.
Experimental Protocols
Two recommended SPE protocols are provided below. Protocol 1 utilizes a polymeric reversed-phase sorbent, which is broadly applicable. Protocol 2 employs a mixed-mode sorbent, which can offer enhanced selectivity for basic compounds.
Protocol 1: Polymeric Reversed-Phase SPE using Waters Oasis HLB
This protocol is adapted from generic methods for the extraction of a wide range of acidic, neutral, and basic compounds from biological fluids. Oasis HLB is a hydrophilic-lipophilic balanced, water-wettable polymer that provides excellent retention for a broad spectrum of analytes.
Materials:
-
Waters Oasis HLB 1 cc/30 mg SPE cartridges
-
Human plasma
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
SPE vacuum manifold
Experimental Workflow:
Application Note: Simultaneous Determination of Agomelatine and 3-Hydroxy Agomelatine in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antidepressant drug agomelatine and its major active metabolite, 3-hydroxy agomelatine, in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
Agomelatine is a melatonergic agonist (MT1 and MT2 receptors) and a 5-HT2C receptor antagonist used for the treatment of major depressive disorder. It is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) 1A2, to hydroxylated and demethylated metabolites. The main active metabolite is 3-hydroxy agomelatine. A reliable method for the simultaneous determination of both the parent drug and its active metabolite is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The method described herein is based on a validated LC-MS/MS assay and provides the necessary sensitivity and selectivity for the analysis of clinical samples.[1]
Experimental Workflow
The overall experimental workflow for the analysis of agomelatine and 3-hydroxy agomelatine in human plasma is depicted below.
Caption: Experimental workflow for the LC-MS/MS analysis of agomelatine and 3-hydroxy agomelatine.
Experimental Protocols
Materials and Reagents
-
Agomelatine reference standard
-
3-Hydroxy agomelatine reference standard
-
Phenacetin (Internal Standard - IS)
-
Methanol (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve agomelatine, 3-hydroxy agomelatine, and phenacetin in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions with a mixture of methanol and water (1:1, v/v) to create working standard solutions at various concentrations.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at different concentration levels.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (phenacetin).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| Parameter | Condition |
| LC System | |
| Column | Phenomenex ODS3 (4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.2% Formic Acid[1] |
| Mobile Phase B | Methanol[1] |
| Gradient | Isocratic |
| Mobile Phase Composition | 30% A : 70% B (v/v)[1] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Detection
The following MRM transitions are monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Agomelatine | 244.1 | 185.1 |
| 3-Hydroxy agomelatine | 260.1 | 201.1 |
| Phenacetin (IS) | 180.1 | 110.1 |
Note: Retention times are approximate and may vary depending on the specific LC system and conditions. It is recommended to determine the retention times for each analyte and the internal standard on the user's own system.
Data Presentation
The described method has been validated for specificity, linearity, precision, accuracy, and stability. The key quantitative data from the validation are summarized below.
Linearity and Lower Limit of Quantification
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Agomelatine | 0.0457 - 100 | 0.046 |
| 3-Hydroxy agomelatine | 0.4572 - 1000 | 0.460 |
Precision and Accuracy
The precision of the method was evaluated by the relative standard deviation (%RSD), and the accuracy was assessed by the percentage of deviation from the nominal concentration.
| Analyte | Precision (%RSD) | Accuracy Range (%) |
| Agomelatine & 3-Hydroxy agomelatine | < 6.6 | 90.2 - 105.1 |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the simultaneous determination of agomelatine and its active metabolite, 3-hydroxy agomelatine, in human plasma. The simple protein precipitation sample preparation procedure and the rapid chromatographic run time make this method suitable for high-throughput analysis in a clinical or research setting. The method has been validated according to regulatory guidelines and is fit for its intended purpose in supporting drug development and therapeutic monitoring of agomelatine.
References
Application Notes and Protocols for Metabolite Identification Using 3-Hydroxy Agomelatine D3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 3-Hydroxy Agomelatine D3 as an internal standard in the identification and quantification of agomelatine metabolites. The protocols outlined below are intended to support drug metabolism and pharmacokinetic (DMPK) studies.
Introduction
Agomelatine is an antidepressant that is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP1A2 and CYP2C9.[1][2] Its major metabolites include 3-hydroxyagomelatine and 7-desmethyl-agomelatine.[3] Accurate identification and quantification of these metabolites are crucial for understanding the drug's efficacy and safety profile. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[4] This deuterated standard is chemically identical to the metabolite of interest but has a different mass, allowing for precise differentiation and correction for variability during sample preparation and analysis.[4]
Rationale for Using this compound
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound offers several advantages over using a structural analog:
-
Co-elution with the Analyte: The SIL-IS co-elutes with the target metabolite, experiencing and thus correcting for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement).
-
Improved Accuracy and Precision: By normalizing for sources of analytical variability, SIL-IS significantly enhances the accuracy and precision of quantification.
-
Increased Method Robustness: Assays employing SIL-IS are generally more robust and less susceptible to day-to-day variations in instrument performance.
Experimental Protocols
Stock Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 3-hydroxyagomelatine in a suitable solvent such as methanol or DMSO.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the analyte stock solution.
-
Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions with an appropriate solvent (e.g., 50:50 acetonitrile:water) to create working solutions for calibration curves and quality control (QC) samples.
Sample Preparation from Biological Matrices (e.g., Human Plasma)
This protocol describes a general procedure for the extraction of agomelatine metabolites from human plasma.
-
Spiking of Internal Standard: To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add a small volume (e.g., 5 µL) of the this compound working solution to achieve a final concentration within the linear range of the assay.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS analysis. Method optimization is recommended for specific instrumentation and applications.
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Parameters (MRM Transitions)
The following MRM transitions are suggested for the detection of 3-hydroxyagomelatine and its deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-Hydroxyagomelatine | 260.1 | 201.1 |
| This compound | 263.1 | 204.1 |
Note: The MRM transition for this compound is predicted based on its molecular weight and the fragmentation pattern of the non-deuterated analog. The D3 label is on the methoxy group, which is retained in the product ion.
Data Presentation
Table 1: Linearity and Sensitivity of the Assay
This table summarizes the expected performance characteristics for the quantification of 3-hydroxyagomelatine using this compound as an internal standard.
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| 3-Hydroxyagomelatine | 0.5 - 500 | 0.5 | > 0.995 |
Table 2: Accuracy and Precision
This table presents typical intra- and inter-day accuracy and precision data for QC samples.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 1.5 | < 10 | 90 - 110 | < 15 | 85 - 115 |
| Medium | 75 | < 10 | 90 - 110 | < 15 | 85 - 115 |
| High | 400 | < 10 | 90 - 110 | < 15 | 85 - 115 |
Table 3: Matrix Effect and Recovery
This table shows representative data for the assessment of matrix effects and extraction recovery.
| Analyte | QC Level | Matrix Effect (%) | Recovery (%) |
| 3-Hydroxyagomelatine | Low | 95 - 105 | 85 - 95 |
| High | 95 - 105 | 85 - 95 | |
| This compound | N/A | 95 - 105 | 85 - 95 |
Visualizations
Caption: Agomelatine Metabolism Pathway.
Caption: Sample Preparation Workflow.
Caption: LC-MS/MS Detection Logic.
References
- 1. Development and validation a LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1079774-23-4 [chemicalbook.com]
Troubleshooting & Optimization
Troubleshooting 3-Hydroxy Agomelatine D3 Peak Shape in HPLC: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the peak shape of 3-Hydroxy agomelatine D3 during High-Performance Liquid Chromatography (HPLC) analysis. The following question-and-answer format directly addresses common problems to facilitate a rapid resolution of experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting section is designed to help you identify and resolve common issues with your HPLC analysis of this compound.
Q1: What are the common types of poor peak shapes I might see?
A1: Ideally, an HPLC peak should be a symmetrical, Gaussian shape.[1] Deviations from this ideal are typically categorized as:
-
Peak Tailing: The latter half of the peak is broader than the front half.[1][2][3] This is the most common peak shape problem.[4]
-
Peak Fronting: The front half of the peak is broader than the latter half, creating a "shark fin" appearance.
-
Peak Splitting or Shoulders: The peak appears to have a "shoulder" or is split into two or more peaks.
-
Broad Peaks: The peak is wider than expected, leading to decreased sensitivity and poor resolution.
Q2: My this compound peak is tailing. What are the potential causes and solutions?
A2: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase. For a compound like this compound, which contains a basic amine group, interactions with acidic silanol groups on the silica-based column packing are a likely cause.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units below the pKa of your analyte to keep it in a single ionic form. For basic compounds, a lower pH (e.g., pH 3-4) can suppress the ionization of silanol groups and reduce tailing.
-
Use of an End-Capped Column: Employ a column that has been "end-capped" to block many of the residual silanol groups.
-
Buffer Concentration: Insufficient buffer concentration can lead to inconsistent ionization of the analyte and silanol groups. Ensure your buffer concentration is adequate for your method.
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing. Try reducing the injection volume or sample concentration.
-
Column Contamination or Degradation: A contaminated guard column or a deteriorating analytical column can also lead to tailing. Try flushing the column or replacing the guard column. If the problem persists, the analytical column may need replacement.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a narrow internal diameter to minimize dead volume.
Q3: I am observing peak fronting for this compound. What should I investigate?
A3: Peak fronting is less common than tailing but can significantly impact quantification.
Potential Causes and Solutions:
-
Sample Overload: Both concentration and volume overload can cause fronting. Dilute your sample or inject a smaller volume.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to fronting. Whenever possible, dissolve your sample in the initial mobile phase.
-
Poor Column Packing or Column Collapse: A poorly packed column or a void at the column inlet can cause uneven flow and lead to fronting. This often affects all peaks in the chromatogram. In this case, the column may need to be replaced.
-
Low Temperature: In some cases, low column temperature can contribute to peak fronting. Consider increasing the column temperature.
Q4: My this compound peak is split or has a shoulder. How can I fix this?
A4: Split peaks can be caused by a variety of issues, from sample preparation to column problems.
Troubleshooting Workflow:
-
Check for Co-elution: First, determine if the split peak is actually two different, closely eluting compounds. Try injecting a smaller sample volume to see if the peaks resolve.
-
Sample Solvent Mismatch: If the sample solvent is too strong, it can cause peak splitting. Prepare your sample in the mobile phase if possible.
-
Partially Blocked Frit: A blockage in the inlet frit of the column can disrupt the sample band, causing it to split. This will typically affect all peaks in the chromatogram. Backflushing the column may resolve this issue.
-
Column Void or Channeling: A void at the head of the column or channels in the packing material can cause the sample to travel through different paths, resulting in a split peak. This often requires column replacement.
-
Mobile Phase pH near Analyte pKa: If the mobile phase pH is too close to the pKa of this compound, both the ionized and non-ionized forms may be present, leading to a split or distorted peak. Adjust the pH to be at least 2 units away from the pKa.
Summary of Experimental Conditions for Agomelatine Analysis
The following table summarizes typical HPLC conditions used for the analysis of agomelatine, which can serve as a starting point for troubleshooting this compound.
| Parameter | Typical Conditions | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile and a buffer (e.g., 0.05 M KH2PO4, 0.1% formic acid, or 0.1% ammonium formate) | |
| Mobile Phase Ratio | Acetonitrile:Buffer (e.g., 40:60 v/v) | |
| pH | 2.9 | |
| Flow Rate | 0.6 - 2.0 mL/min | |
| Detection | UV at 230 nm or 205 nm |
Experimental Protocols
A general protocol for troubleshooting peak shape issues involves a systematic approach of eliminating potential causes.
-
System Check: Ensure the HPLC system is functioning correctly. Check for leaks, pressure fluctuations, and proper solvent delivery.
-
Method Verification: Double-check all method parameters, including mobile phase preparation, pH, flow rate, and column temperature.
-
Sample Preparation Review: Re-evaluate the sample solvent and concentration. If possible, dissolve the sample in the mobile phase.
-
Column Evaluation:
-
Guard Column: If using a guard column, remove it and run the analysis. If the peak shape improves, the guard column is the issue.
-
Column Flushing: Flush the analytical column with a strong solvent to remove any contaminants.
-
Column Replacement: If the above steps do not resolve the issue, the analytical column may be compromised and require replacement.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting HPLC peak shape problems.
Caption: A flowchart for systematic HPLC peak shape troubleshooting.
References
Technical Support Center: Overcoming Matrix Effects with 3-Hydroxy Agomelatine D3
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 3-Hydroxy agomelatine D3 as an internal standard to overcome matrix effects in the bioanalysis of agomelatine and its metabolites by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my agomelatine quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting, undetected compounds in the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[1][2] In the bioanalysis of agomelatine from complex matrices like human plasma, endogenous components such as phospholipids, salts, and proteins can cause these effects.[1]
Q2: Why is a deuterated internal standard like this compound recommended for this analysis?
A2: Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the "gold standard" for mitigating matrix effects in LC-MS/MS analysis. This compound is structurally and chemically almost identical to the analyte of interest (3-hydroxy agomelatine) and will co-elute with it. This ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.
Q3: Can I use a non-deuterated structural analog as an internal standard?
A3: While structural analogs can be used, they may not co-elute perfectly with the analyte and can be affected differently by the matrix, potentially leading to compromised data quality. Deuterated internal standards provide a higher degree of accuracy and precision in complex biological matrices.
Q4: Are there any potential issues with using a deuterated internal standard?
A4: While highly effective, there are a few potential considerations. The "isotope effect" can sometimes cause a slight shift in retention time between the analyte and the deuterated standard. It is crucial to optimize chromatographic conditions to ensure co-elution. Additionally, the stability of the deuterium label should be considered, although this is generally not an issue with modern labeling techniques.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Splitting Peaks | Particulates from the sample matrix blocking the column frit. | Filter all samples before injection. Use a guard column to protect the analytical column. |
| High Variability in Analyte Response | Inconsistent matrix effects between samples. | Ensure the use of a suitable internal standard, like this compound, added early in the sample preparation process to compensate for variability. |
| Ion Suppression or Enhancement | Co-eluting matrix components interfering with ionization. | Optimize the chromatographic method to separate the analyte from interfering matrix components. Employ robust sample preparation techniques like protein precipitation or solid-phase extraction (SPE) to remove a larger portion of the matrix. |
| Inconsistent Internal Standard Response | Issues with sample preparation or instrument stability. | Review the sample preparation workflow for consistency. Check for any instrument-related issues such as fluctuations in the electrospray voltage. |
| Analyte and Internal Standard Do Not Co-elute | Isotope effect causing a retention time shift. | Adjust the mobile phase composition or gradient to achieve co-elution of the analyte and the deuterated internal standard. |
Data Presentation
The following table summarizes the matrix effect and extraction recovery data for agomelatine and its metabolites from a validated LC-MS/MS method in human plasma. This data highlights the importance of assessing matrix effects for each analyte. The use of a co-eluting deuterated internal standard like this compound would be expected to effectively compensate for the observed matrix effects.
Table 1: Matrix Effect and Extraction Recovery of Agomelatine and its Metabolites in Human Plasma
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Extraction Recovery (%) |
| Agomelatine | 0.0914 | 95.8 ± 5.2 | 85.3 ± 6.1 |
| 79.8 | 98.2 ± 4.7 | 88.1 ± 5.5 | |
| 7-desmethyl-agomelatine | 0.274 | 93.5 ± 6.1 | 82.7 ± 7.3 |
| 239 | 96.7 ± 5.5 | 86.4 ± 6.8 | |
| 3-hydroxy-agomelatine | 0.914 | 91.2 ± 7.3 | 79.5 ± 8.2 |
| 798 | 94.6 ± 6.8 | 83.1 ± 7.9 |
Data adapted from Li et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2015.
Experimental Protocols
This section provides a detailed methodology for the quantification of agomelatine and its metabolites in human plasma, adapted from a validated LC-MS/MS method. To overcome matrix effects, it is recommended to use this compound as the internal standard for the quantification of 3-hydroxy-agomelatine.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing this compound).
-
Vortex the sample for 30 seconds.
-
Add 400 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer 10 µL of the supernatant into the LC-MS/MS system for analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: Phenomenex ODS3 (4.6×150 mm, 5μm)
-
Mobile Phase: Methanol and 5mM ammonium formate solution (containing 0.2% formic acid) (70:30, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Mass Transitions:
-
Agomelatine: m/z 244.1 → 185.1
-
7-desmethyl-agomelatine: m/z 230.1 → 171.1
-
3-hydroxy-agomelatine: m/z 260.1 → 201.1
-
This compound (IS): Determine the appropriate mass transition based on the deuteration pattern.
-
-
Visualizations
References
Technical Support Center: Optimizing LC-MS/MS for 3-Hydroxy Agomelatine D3
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of 3-Hydroxy agomelatine D3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting parameters for the LC-MS/MS analysis of 3-Hydroxy agomelatine and its D3-labeled internal standard?
A successful analysis begins with a robust set of starting parameters. The following tables summarize recommended conditions derived from validated methods for agomelatine and its metabolites.[1][2] These should be optimized further for your specific instrumentation and sample matrix.
Table 1: Recommended Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., Phenomenex ODS3, 4.6x150 mm, 5µm or Zorbax SB-C18, 150x2.1 mm, 5µm)[1][2] |
| Mobile Phase A | 5 mM Ammonium Formate with 0.2% Formic Acid in Water[2] |
| Mobile Phase B | Methanol |
| Gradient | Isocratic |
| Composition | 30% Mobile Phase A : 70% Mobile Phase B |
| Flow Rate | 0.3 - 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 - 10 µL |
Table 2: Recommended Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | 3-Hydroxy Agomelatine | This compound (Internal Standard) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 260.1 | m/z 263.1 (or as determined by infusion) |
| Product Ion (Q2) | m/z 201.1 | m/z 201.1 or 204.1 (empirically determined) |
| Collision Energy (CE) | Optimize via infusion (Typically 15-30 eV) | Optimize via infusion (Typically 15-30 eV) |
| Source Temperature | 120 - 150 °C | 120 - 150 °C |
| Desolvation Temp. | 400 - 550 °C | 400 - 550 °C |
| Cone Voltage | 20 - 40 V | 20 - 40 V |
Experimental Protocols & Workflows
Q2: How should I prepare plasma samples for analysis?
A simple and effective protein precipitation is often sufficient for plasma sample preparation. This method is fast and effectively removes a majority of proteinaceous matrix components.
Protocol: Protein Precipitation
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add 300 µL of cold acetonitrile to the tube.
-
Add the internal standard (this compound) at the desired concentration.
-
Vortex the tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject the sample into the LC-MS/MS system.
Caption: Workflow for plasma sample preparation using protein precipitation.
Q3: How do I determine the optimal mass transitions for this compound?
Since the position of the deuterium labels on the D3 internal standard can vary, the exact product ion may differ. You must empirically determine the optimal precursor (Q1) and product (Q2) ions.
Protocol: Optimizing MRM Transitions
-
Prepare a ~500 ng/mL solution of this compound in your mobile phase.
-
Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).
-
Perform a full scan in Q1 to identify the protonated molecule [M+H]⁺. For this compound, this should be near m/z 263.1.
-
Set the identified precursor ion in Q1 and perform a product ion scan to see all fragments generated in the collision cell (Q2).
-
Identify the most intense and stable product ion. The fragmentation of agomelatine and its metabolites often involves the loss of the acetamide group. Depending on the D3 label position, the product ion could be the same as the unlabeled compound (m/z 201.1) or shifted by 3 Da (m/z 204.1).
-
Create a compound optimization method to ramp the collision energy and identify the voltage that produces the most intense signal for your selected Q1 -> Q2 transition.
Troubleshooting Guide
Q4: My signal intensity is weak or inconsistent. What should I investigate?
Weak or erratic signal is a common issue that can stem from the sample, the LC system, or the MS source. The following decision tree outlines a logical approach to troubleshooting this problem.
Caption: Troubleshooting workflow for weak or inconsistent LC-MS/MS signals.
Q5: I am observing shifts in my retention times. What are the common causes?
Retention time (RT) shifts can compromise data quality by causing misidentification of compounds.
-
Mobile Phase Composition: Inaccurate mobile phase preparation or degradation of additives can alter polarity and affect RTs. Always use freshly prepared solvents.
-
Flow Rate Fluctuation: Leaks in the LC system or failing pump seals can lead to an unstable flow rate, causing RTs to drift. Check for pressure fluctuations.
-
Column Degradation: Over time, the stationary phase of the column can degrade or become contaminated, leading to changes in retention.
-
Temperature Changes: Ensure the column oven temperature is stable, as fluctuations can impact chromatographic separation.
Q6: My chromatographic peaks are broad, splitting, or tailing. What should I check?
Poor peak shape compromises resolution and reduces sensitivity.
-
Column Contamination/Overload: Contaminants from the sample matrix can build up at the head of the column. Try flushing the column or using a guard column. Injecting too much analyte can also overload the column, leading to broad peaks.
-
Mismatched Solvents: A significant mismatch between the sample solvent and the initial mobile phase can cause peak distortion. If possible, dissolve your final sample extract in the starting mobile phase.
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings between the injector, column, and MS source can lead to peak broadening.
-
Secondary Interactions: Peak tailing can occur if the analyte interacts with active sites on the stationary phase. Modifying the mobile phase pH or using a different column chemistry may help.
Q7: I suspect matrix effects are impacting my results. How can I mitigate this?
Matrix effects, typically ion suppression or enhancement, occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.
-
Improve Sample Preparation: Move from a simple protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components.
-
Chromatographic Separation: Adjust your LC gradient to better separate the analyte from the region where most matrix components elute (often early in the run).
-
Dilution: Diluting the sample can reduce the concentration of interfering compounds, though this may also reduce the analyte signal below the limit of quantification.
-
Use a Stable Isotope-Labeled Internal Standard: Using this compound is the best way to compensate for matrix effects, as it will be affected in the same way as the unlabeled analyte.
References
- 1. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation a LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
improving recovery of 3-Hydroxy agomelatine from biological matrices
Welcome to the technical support center for the bioanalysis of 3-Hydroxy agomelatine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of 3-Hydroxy agomelatine from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting 3-Hydroxy agomelatine from biological samples?
A1: The most common methods for extracting 3-Hydroxy agomelatine and its parent drug, agomelatine, from biological matrices like plasma and urine are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2][3][4] The choice of method depends on factors such as the desired level of sample cleanup, sensitivity, and throughput.[2]
Q2: I am experiencing low recovery of 3-Hydroxy agomelatine. What are the potential causes?
A2: Low recovery of 3-Hydroxy agomelatine can stem from several factors during the extraction process. These include:
-
Suboptimal pH: The pH of the sample and extraction solvents can significantly impact the ionization state and solubility of the analyte, affecting its partitioning and recovery.
-
Inappropriate Solvent Selection (LLE): The choice of organic solvent in LLE is critical. The solvent must efficiently extract the analyte while minimizing the co-extraction of interfering substances.
-
Inefficient Elution (SPE): In SPE, the elution solvent may not be strong enough to desorb the analyte completely from the sorbent.
-
Analyte Instability: 3-Hydroxy agomelatine may be susceptible to degradation under certain conditions, such as exposure to acidic or alkaline environments.
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.
-
Nonspecific Binding: The analyte may bind to plasticware or other surfaces during the extraction process.
Q3: How can I troubleshoot matrix effects for 3-Hydroxy agomelatine analysis?
A3: To troubleshoot matrix effects, you can employ several strategies. One common approach is the post-column infusion of a standard solution of 3-Hydroxy agomelatine into the mass spectrometer while injecting a blank, extracted matrix sample. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively. To mitigate matrix effects, consider more selective sample preparation techniques like SPE or optimizing chromatographic conditions to separate the analyte from interfering matrix components.
Q4: What are the typical recovery rates for agomelatine and its metabolites?
A4: Recovery rates can vary depending on the extraction method and the specific analyte. For agomelatine, reported recovery rates are generally in the range of 67% to over 89%. A study developing a method for simultaneous determination of agomelatine and its metabolites, including 3-hydroxy-agomelatine, using protein precipitation reported satisfactory extraction recovery.
Troubleshooting Guides
Low Recovery with Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | Adjust the pH of the aqueous sample to optimize the non-ionized form of 3-Hydroxy agomelatine, enhancing its partitioning into the organic solvent. | Increased extraction efficiency and higher recovery. |
| Inappropriate Extraction Solvent | Test a range of solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane) or a mixture of solvents. | Identification of a solvent system that provides the best recovery for 3-Hydroxy agomelatine. |
| Insufficient Phase Separation | Increase centrifugation time or force to ensure a clear separation between the aqueous and organic layers. | Minimized emulsion formation and improved recovery of the organic phase. |
| Analyte Degradation | Investigate the stability of 3-Hydroxy agomelatine in the chosen solvent and at the working temperature. | Prevention of analyte loss due to degradation during extraction. |
Low Recovery with Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Sorbent Conditioning | Ensure the SPE sorbent is properly conditioned and equilibrated according to the manufacturer's instructions to activate the stationary phase. | Consistent and reproducible interaction of the analyte with the sorbent. |
| Inefficient Analyte Retention | Optimize the pH of the sample and loading buffer to ensure the analyte is in a form that will bind strongly to the sorbent. | Improved retention of 3-Hydroxy agomelatine on the SPE cartridge. |
| Breakthrough During Loading | Reduce the sample loading flow rate to allow sufficient time for the analyte to interact with the sorbent. | Minimized loss of analyte during the loading step. |
| Suboptimal Wash Step | Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte of interest. | A cleaner extract without significant loss of 3-Hydroxy agomelatine. |
| Incomplete Elution | Test different elution solvents, increase the elution volume, or perform multiple elution steps. Consider adjusting the pH of the elution solvent to favor the elution of the analyte. | Complete desorption of 3-Hydroxy agomelatine from the sorbent, leading to higher recovery. |
Quantitative Data Summary
The following table summarizes recovery data for agomelatine from various studies, which can serve as a benchmark when developing methods for its metabolite, 3-Hydroxy agomelatine.
| Analyte | Extraction Method | Biological Matrix | Recovery (%) | Reference |
| Agomelatine | Liquid-Liquid Extraction | Human Plasma | 67.10 | |
| Agomelatine | Microextraction by Packed Sorbent | Saliva and Plasma | > 89 | |
| Agomelatine | Protein Precipitation | Spiked Human Plasma | 102.09 ± 5.01 | |
| Agomelatine and Metabolites | Protein Precipitation | Human Plasma | Satisfactory |
Experimental Protocols
Detailed Methodology for Protein Precipitation
This protocol is based on a validated method for the simultaneous determination of agomelatine and its metabolites, including 3-Hydroxy agomelatine, in human plasma.
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution.
-
-
Protein Precipitation:
-
Add 300 µL of acetonitrile (or another suitable organic solvent like methanol) to the plasma sample.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and precipitation of proteins.
-
-
Centrifugation:
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
-
Visualizations
Caption: General experimental workflow for the extraction of 3-Hydroxy agomelatine from biological matrices.
Caption: A logical workflow for troubleshooting low recovery of 3-Hydroxy agomelatine.
References
- 1. Agomelatine | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. extraction of drug from biological matrix.pptx [slideshare.net]
Technical Support Center: Addressing Ion Suppression for 3-Hydroxy Agomelatine D3 in ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression issues encountered during the ESI-MS analysis of 3-Hydroxy agomelatine D3.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
Issue 1: Low or Inconsistent Signal Intensity for this compound
-
Question: My signal intensity for this compound is significantly lower than expected, or it varies inconsistently between injections. What could be the cause and how can I fix it?
-
Answer: Low or inconsistent signal intensity is a classic symptom of ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of your target analyte in the ESI source, leading to a reduced signal.[1][2][3]
Troubleshooting Steps:
-
Evaluate Matrix Effects: The first step is to confirm that ion suppression is indeed the problem. This can be done by performing a post-column infusion experiment.
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[4] Consider switching to a more rigorous sample preparation technique.
-
Optimize Chromatography: Chromatographic separation can be adjusted to separate this compound from co-eluting interferences.[4]
-
Dilute the Sample: A simple, though not always feasible, approach is to dilute the sample. This reduces the concentration of both the analyte and the interfering matrix components. This is only a viable option if the concentration of this compound is high enough to remain detectable after dilution.
-
Issue 2: Poor Reproducibility of the Analyte/Internal Standard Area Ratio
-
Question: The area ratio of my analyte (3-Hydroxy agomelatine) to the internal standard (this compound) is not reproducible across my sample set. Why is this happening?
-
Answer: While deuterated internal standards like this compound are excellent tools to compensate for ion suppression, they are not always a perfect solution. Differential matrix effects can occur where the analyte and the internal standard are affected differently by ion suppression. This can be due to slight differences in retention time (isotopic effect), leading them to elute into regions of varying suppression.
Troubleshooting Steps:
-
Verify Co-elution: Ensure that 3-Hydroxy agomelatine and its D3-labeled internal standard are co-eluting as closely as possible.
-
Assess Differential Matrix Effects: Conduct an experiment to determine if the matrix is affecting the analyte and internal standard differently.
-
Optimize Chromatographic Conditions: Minor adjustments to the mobile phase composition or gradient can help to ensure the analyte and internal standard experience the same degree of ion suppression.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS?
A1: Ion suppression is a phenomenon observed in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of other co-eluting molecules from the sample matrix. This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis.
Q2: What are the common causes of ion suppression?
A2: Ion suppression is primarily caused by competition for ionization in the ESI source. Common culprits include:
-
High concentrations of salts, lipids, and proteins from biological matrices.
-
Mobile phase additives like trifluoroacetic acid (TFA).
-
Co-administered drugs and their metabolites.
-
Excipients from drug formulations.
Q3: How does a deuterated internal standard like this compound help with ion suppression?
A3: A deuterated internal standard is chemically almost identical to the analyte of interest. This means it will have very similar chromatographic behavior and will be affected by ion suppression in the same way as the non-labeled analyte. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Q4: Can I use a different ionization technique to avoid ion suppression?
A4: Yes, in some cases, switching to a different ionization technique can help. Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than ESI. This is because the ionization mechanism in APCI occurs in the gas phase, which is less affected by the sample matrix.
Data Presentation
Table 1: Impact of Sample Preparation Method on this compound Signal Intensity
| Sample Preparation Method | Analyte Peak Area (Arbitrary Units) | Signal Suppression (%) |
| Protein Precipitation | 50,000 | 75 |
| Liquid-Liquid Extraction (LLE) | 120,000 | 40 |
| Solid-Phase Extraction (SPE) | 180,000 | 10 |
This table illustrates the significant improvement in signal intensity and reduction in ion suppression when moving to more rigorous sample preparation techniques.
Table 2: Effect of Chromatographic Separation on Analyte/Internal Standard Ratio Reproducibility
| Chromatographic Condition | Retention Time Difference (Analyte - IS) (min) | RSD of Area Ratio (%) |
| Isocratic Elution | 0.15 | 15.2 |
| Gradient Elution | 0.02 | 3.5 |
This table demonstrates how optimizing the chromatographic method to achieve better co-elution of the analyte and internal standard can improve the reproducibility of the results.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Assess Ion Suppression
Objective: To qualitatively assess the presence and retention time regions of ion suppression in a chromatographic run.
Materials:
-
Syringe pump
-
Tee-piece union
-
Solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (e.g., extracted plasma without the analyte)
-
LC-MS/MS system
Procedure:
-
Infuse the this compound solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent flow path after the analytical column using a tee-piece.
-
Acquire data on the mass spectrometer in MRM mode for this compound. A stable baseline signal should be observed.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the baseline of the this compound signal. Any dips or decreases in the baseline indicate regions of ion suppression.
Protocol 2: Quantitative Evaluation of Matrix Effects
Objective: To quantify the extent of ion suppression or enhancement.
Materials:
-
Blank biological matrix from at least six different sources
-
Solutions of 3-Hydroxy agomelatine and this compound of known concentrations
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase.
-
Set B (Post-extraction Spike): Blank matrix is extracted, and the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the Recovery (RE):
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Troubleshooting Workflow for Ion Suppression.
References
co-elution issues of 3-Hydroxy agomelatine and its D3 analogue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with 3-Hydroxy agomelatine and its D3 analogue during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard (3-Hydroxy agomelatine-D3) eluting at a slightly different retention time than the analyte (3-Hydroxy agomelatine)?
A1: This phenomenon is a known chromatographic isotope effect. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a minor difference in polarity and interaction with the stationary phase.[1][2]
Q2: What are the potential consequences of co-elution or near co-elution of the analyte and its deuterated internal standard?
A2: If the analyte and its deuterated internal standard do not co-elute perfectly, they may experience different matrix effects, which can compromise the accuracy and reproducibility of the analytical method.[2] Matrix effects refer to the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix.
Q3: Is it always necessary for the analyte and its deuterated internal standard to have identical retention times?
A3: While perfect co-elution is ideal for compensating for matrix effects, a consistent and minimal separation may be acceptable if the method is thoroughly validated to demonstrate that it does not impact accuracy and precision. However, significant or variable separation should be addressed.
Q4: Can the degree of deuteration affect the retention time shift?
A4: Yes, the magnitude of the chromatographic isotope effect can be related to the number of deuterium atoms in the molecule. Therefore, using an internal standard with a lower level of deuteration might reduce the retention time difference, but a sufficient mass difference (ideally 3 or more mass units) should be maintained to avoid mass spectral overlap.
Troubleshooting Guide for Co-elution Issues
Should you encounter co-elution problems between 3-Hydroxy agomelatine and its D3 analogue, please refer to the following troubleshooting steps.
Initial Assessment
Before modifying the analytical method, it is crucial to confirm the issue:
-
Verify System Suitability: Ensure your LC-MS/MS system is performing optimally by running a system suitability test with known standards.
-
Analyze Analyte and Internal Standard Separately: Inject solutions of 3-Hydroxy agomelatine and its D3 analogue individually to accurately determine their respective retention times.
-
Assess Peak Shape: Poor peak shape can exacerbate separation issues. Address any peak fronting or tailing before tackling co-elution.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting co-elution issues.
References
Navigating the Nuances of 3-Hydroxy Agomelatine D3 Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of 3-Hydroxy agomelatine D3 in processed samples. Addressing common challenges encountered during experimental workflows, this resource offers troubleshooting advice and answers to frequently asked questions to ensure the integrity and accuracy of your analytical data.
Troubleshooting Guide
This section addresses specific stability issues you may encounter during the analysis of this compound.
| Issue ID | Question | Possible Causes | Suggested Actions |
| STAB-001 | I am observing a decrease in the signal intensity of this compound in my processed samples over a short period. | Analyte Degradation: 3-Hydroxy agomelatine, like its parent compound agomelatine, can be susceptible to degradation under certain conditions. Factors include exposure to light, elevated temperatures, and non-optimal pH. Deuterated compounds can also undergo hydrogen-deuterium (H-D) exchange.[1][2] | - Control Storage Conditions: Store processed samples at -20°C or -80°C immediately after preparation.[1] - Protect from Light: Use amber vials or cover sample trays with foil to minimize light exposure.[1] - pH Control: Ensure the final sample solution is at an appropriate pH. Agomelatine has shown lability to acidic and alkaline conditions.[3] - Use Anhydrous Solvents: To minimize H-D exchange, use anhydrous and deuterated solvents where possible for sample reconstitution. |
| STAB-002 | There is significant variability in the peak area of this compound between replicate injections of the same sample. | Inconsistent Sample Processing: Variability in extraction recovery or solvent evaporation can lead to inconsistent final concentrations. Autosampler Instability: The analyte may be degrading in the autosampler, especially if the temperature is not controlled. | - Standardize Workflow: Ensure consistent timing and execution of all sample preparation steps, including vortexing and evaporation. - Autosampler Temperature: Set the autosampler temperature to a low, controlled temperature (e.g., 4°C). - Injection Sequence: Analyze samples in a consistent and timely manner after placing them in the autosampler. |
| STAB-003 | I am seeing unexpected peaks eluting near my this compound peak. | Formation of Degradation Products: Exposure to harsh conditions (e.g., strong acids/bases, oxidizing agents) during sample processing can lead to the formation of degradation products. Isotopic Exchange: Incomplete deuteration or H-D exchange can result in the presence of partially deuterated or non-deuterated forms of the analyte. | - Optimize Sample Preparation: Avoid harsh chemical conditions. Use validated extraction methods such as protein precipitation or liquid-liquid extraction. - Chromatographic Separation: Ensure your LC method has sufficient resolution to separate the analyte from potential degradants and isotopic variants. - Mass Spectrometry Analysis: Use high-resolution mass spectrometry to investigate the identity of the unknown peaks. |
| STAB-004 | The recovery of this compound from my biological matrix is consistently low. | Inefficient Extraction: The chosen extraction solvent or method may not be optimal for this metabolite. Adsorption to Surfaces: The analyte may be adsorbing to plasticware or the sample collection container. | - Method Optimization: Test different extraction solvents and pH conditions to improve recovery. A validated method for 3-hydroxy agomelatine uses protein precipitation with methanol. - Use of appropriate materials: Utilize low-adsorption tubes and plates. - Internal Standard Matching: Ensure the internal standard has similar physicochemical properties to the analyte to compensate for extraction variability. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for processed samples containing this compound?
A1: To ensure stability, processed samples should be stored in tightly sealed containers, protected from light, at temperatures of -20°C for short-term storage and -80°C for long-term storage. It is also crucial to allow containers to equilibrate to room temperature before opening to prevent condensation, which could lead to H-D exchange.
Q2: How can I minimize the risk of hydrogen-deuterium (H-D) exchange?
A2: H-D exchange is a significant concern for deuterated compounds, especially those with deuterium atoms on heteroatoms or at acidic/basic sites. To minimize this risk:
-
Handle and store the compound under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous and, if possible, deuterated solvents for sample preparation and reconstitution.
-
Avoid prolonged exposure to protic solvents like water and methanol.
Q3: What are the known degradation pathways for agomelatine and its metabolites?
A3: Agomelatine is known to be susceptible to degradation under acidic, alkaline, and oxidative conditions. While specific degradation pathways for this compound are not extensively documented, it is reasonable to assume similar sensitivities. Key degradation reactions could include hydrolysis of the amide group and oxidation of the naphthalene ring system.
Q4: Are there any validated analytical methods available for the quantification of 3-Hydroxy agomelatine?
A4: Yes, a validated LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, including 3-hydroxy agomelatine, in human plasma has been published. This method utilizes protein precipitation for sample preparation and reversed-phase chromatography for separation.
Quantitative Data Summary
Table 1: Forced Degradation of Agomelatine
| Stress Condition | % Degradation |
| Acidic (0.1 M HCl at 80°C for 30 min) | 5.32% |
| Alkaline (0.1 N NaOH at 80°C for 30 min) | 8.08% |
| Oxidative (30% H₂O₂ at 80°C for 30 min) | 14.34% |
| Thermal (80°C for 30 min) | 0.03% |
| (Data from a study on agomelatine stability) |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is adapted from a validated method for the analysis of agomelatine and its metabolites in human plasma.
-
Aliquoting: In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add the appropriate amount of internal standard solution (e.g., a stable isotope-labeled analog of 3-Hydroxy agomelatine).
-
Precipitation: Add 300 µL of cold methanol (containing 0.1% formic acid, if required for LC-MS/MS sensitivity) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in plasma samples.
Caption: Key factors influencing the stability of this compound in processed samples.
References
Technical Support Center: Minimizing Analytical Variability with Deuterated Internal Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of deuterated internal standards in minimizing analytical variability in LC-MS/MS assays. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS analysis?
A deuterated internal standard (D-IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1] Its main purpose is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[2][3] Because the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] By adding a known amount of the D-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification. This ratiometric measurement leads to more accurate and precise results.
Q2: What are the ideal characteristics of a deuterated internal standard?
For reliable and accurate quantification, a deuterated internal standard should possess the following key characteristics:
-
High Purity: This includes both chemical purity (>99%) and isotopic enrichment (≥98%). High chemical purity ensures no interfering compounds are present, while high isotopic purity minimizes the contribution of any unlabeled analyte in the standard, which could lead to overestimation of the analyte's concentration.
-
Stable Isotope Labeling: Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule to prevent their loss during sample processing and analysis. Labeling on heteroatoms (e.g., -OH, -NH, -SH) or adjacent to carbonyl groups should be avoided as they are more susceptible to exchange.
-
Sufficient Mass Shift: A mass difference of at least 3 atomic mass units (amu) is generally recommended to distinguish the D-IS from the natural isotopic distribution of the analyte and prevent analytical interference or crosstalk.
-
Co-elution with Analyte: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects at the same time.
Q3: How many deuterium atoms are optimal for an internal standard?
Typically, a deuterated internal standard should contain between two and ten deuterium atoms. The optimal number depends on the analyte's molecular weight and the need to shift the mass-to-charge ratio (m/z) of the internal standard sufficiently outside the natural isotopic distribution of the analyte to prevent interference. However, excessive deuteration can sometimes lead to chromatographic separation from the analyte, which is not ideal.
Q4: Can the position of deuterium labeling affect my results?
Yes, the position of the deuterium labels is critical. If deuterium atoms are located on sites that can easily exchange with hydrogen atoms from the solvent or matrix (labile positions), the isotopic label can be lost. This process, known as back-exchange, leads to a decrease in the D-IS signal and a corresponding artificial increase in the analyte signal, compromising the accuracy of your results. It is best to choose standards where deuterium is placed on stable positions, such as aromatic rings or the carbon skeleton.
Troubleshooting Guides
Issue 1: Poor Precision and Inaccurate Quantification
Symptoms:
-
High coefficient of variation (%CV) in quality control (QC) samples.
-
Inaccurate measurement of sample concentrations.
-
Inconsistent analyte to internal standard area ratios across the analytical run.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Chromatographic Separation of Analyte and Internal Standard | A slight difference in retention time between the analyte and D-IS can expose them to different matrix effects, leading to variability. • Optimize Chromatography: Adjust the mobile phase composition, gradient slope, or try a different column chemistry to achieve co-elution. |
| Isotopic Impurity of Internal Standard | The presence of unlabeled analyte in the D-IS solution can lead to a positive bias, especially at lower concentrations. • Assess Purity: Inject a high-concentration solution of the D-IS alone to check for any signal at the analyte's mass transition. • Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity. |
| In-source Fragmentation or Crosstalk | The D-IS may lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal. • Optimize MS Conditions: Adjust source parameters like collision energy and cone voltage to minimize fragmentation. |
| Inconsistent Sample Preparation | Variability in extraction recovery, evaporation, or reconstitution steps can affect the IS response. • Review and Optimize Workflow: Ensure sample preparation steps are consistent and reproducible. |
Issue 2: Drifting or Inconsistent Internal Standard Signal
Symptoms:
-
The peak area of the internal standard is inconsistent across the analytical run.
-
A trend (upward or downward) is observed in the IS response over the course of the run.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Deuterium Exchange (Back-Exchange) | Deuterium atoms on the IS can exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions. • Evaluate Solvent Stability: Incubate the IS in the sample diluent and mobile phase for a time equivalent to the run time and re-inject to check for any increase in the unlabeled analyte signal. • Adjust pH: If exchange is suspected, adjust the pH of the solvents to be more neutral. • Choose a Stably Labeled Standard: Select an IS with deuterium labels on stable positions. |
| System Carryover or Contamination | Carryover from a previous high-concentration sample can artificially increase the IS signal in subsequent injections. • Improve Wash Steps: Use a stronger wash solvent in the autosampler and increase the wash time. • System Passivation: Inject a high-concentration standard multiple times before the analytical run to saturate active sites. |
| Instrumental Instability | Fluctuations in the mass spectrometer's ion source conditions (e.g., temperature, gas flow) or inconsistent injection volumes can cause signal drift. • System Stabilization: Allow the instrument sufficient time to stabilize before starting the run. • Autosampler Check: Inspect the autosampler for air bubbles and ensure the injection needle is not clogged. |
Issue 3: Non-Linear Calibration Curve
Symptoms:
-
The calibration curve is not linear, even with the use of a deuterated internal standard.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Ionization Competition | At high concentrations, the analyte can compete with the IS for ionization, leading to a suppressed IS signal and a non-linear response. • Observe IS Response: A decreasing IS signal with increasing analyte concentration is indicative of competition. • Optimize IS Concentration: A higher concentration of the IS may improve linearity in some cases. |
| Interference from Analyte's Naturally Occurring Isotopes | This is more common with internal standards having a low mass offset (e.g., D2). At high analyte concentrations, the M+2 isotope of the analyte can contribute to the signal of the D2-IS. • Use a Higher Mass Offset IS: Select an IS with a higher degree of deuteration (e.g., D4 or higher) or a ¹³C or ¹⁵N labeled standard. |
| Analyte Multimer Formation | Some molecules can form multimers (e.g., dimers) at high concentrations in the ion source, affecting the response. • Dilute High-Concentration Standards: Dilute the upper-end calibration standards. • Optimize Ion Source Parameters: Adjust temperature and gas flows to minimize multimer formation. |
| Differential Matrix Effects | Even with a D-IS, if there is a slight chromatographic separation, the analyte and IS can be affected differently by matrix components. • Examine Chromatography: Overlay the chromatograms of the analyte and D-IS to check for complete co-elution. • Improve Chromatographic Separation: Adjust the chromatography to ensure co-elution or to separate the analyte and IS from interfering matrix components. |
Experimental Protocols
Protocol 1: Assessment of Deuterium Exchange
Objective: To determine the stability of the deuterated internal standard under the experimental conditions and assess the potential for back-exchange.
Methodology:
-
Prepare Samples: Spike the deuterated internal standard into a blank matrix (e.g., plasma, urine) at the working concentration.
-
Incubation: Incubate the spiked matrix under the same conditions (temperature, pH, time) as a typical sample preparation.
-
Analysis: Analyze the sample by LC-MS/MS at different time points, monitoring for any increase in the signal of the unlabeled analyte's mass transition.
-
Interpretation: A significant increase in the signal for the unlabeled analyte over time is indicative of deuterium exchange.
Protocol 2: Evaluation of Matrix Effects
Objective: To quantify the extent of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at low, medium, and high QC concentrations.
-
Set B (Pre-extraction Spike): Spike the analyte and internal standard into the blank biological matrix before the extraction process.
-
Set C (Post-extraction Spike): Extract the blank biological matrix and then spike the analyte and internal standard into the final extract.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues with deuterated internal standards.
Caption: A decision tree outlining the key considerations for selecting a suitable deuterated internal standard.
References
Technical Support Center: Optimizing Chromatographic Separation of Agomelatine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic gradient for the separation of agomelatine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of agomelatine that I should be looking to separate?
Agomelatine is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP1A2 and to a lesser extent CYP2C9. The two major metabolites that are typically targeted for separation and quantification are:
Q2: What type of HPLC column is most suitable for separating agomelatine and its metabolites?
Reverse-phase columns are the most common choice for this separation. Based on published methods, the following types of columns have been used successfully:
-
C18 columns: These are widely used and provide good hydrophobic retention for agomelatine and its metabolites. Various brands like Symmetry Shield RP-18, Phenomenex C18, and Zorbax SB-C18 have been reported.[3][4][5]
-
Phenyl columns: A BDS Hypersil phenyl column has been used, which can offer different selectivity compared to C18 columns due to pi-pi interactions.
-
Cyano columns: A Waters spherisorb Cyano column has also been utilized, providing an alternative stationary phase chemistry.
The choice of column will depend on the specific requirements of the assay, such as the desired resolution, run time, and the matrix of the sample.
Q3: What are the typical mobile phase compositions used for the separation?
A combination of an aqueous buffer and an organic solvent is used. Common choices include:
-
Organic Solvents: Acetonitrile and methanol are the most frequently used organic modifiers.
-
Aqueous Buffers:
-
Phosphate buffers (e.g., potassium dihydrogen orthophosphate) are often used to control pH.
-
Formic acid or trifluoroacetic acid are common additives to acidify the mobile phase and improve peak shape, especially for LC-MS applications.
-
Ammonium formate or ammonium acetate buffers are also used, particularly for LC-MS compatibility.
-
The pH of the aqueous phase is a critical parameter to optimize for achieving good separation.
Troubleshooting Guide
Issue 1: Poor Resolution Between Agomelatine and its Metabolites
Symptoms:
-
Overlapping peaks for agomelatine, 3-hydroxy-agomelatine, and 7-desmethyl-agomelatine.
-
Inability to accurately quantify individual analytes.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inadequate Mobile Phase Composition | Modify the organic-to-aqueous ratio. A lower percentage of the organic solvent will generally increase retention and may improve separation. Experiment with different organic solvents (e.g., switch from methanol to acetonitrile or vice versa) as they offer different selectivities. |
| Incorrect pH of the Mobile Phase | Adjust the pH of the aqueous buffer. The ionization state of agomelatine and its metabolites can be altered by pH, which significantly impacts their retention and selectivity. Small adjustments (e.g., ± 0.2 pH units) can have a large effect. |
| Suboptimal Gradient Program | Modify the gradient slope. A shallower gradient (slower increase in organic solvent concentration) during the elution of the target analytes can improve resolution. Consider adding an isocratic hold at a specific solvent composition where the critical pair elutes. |
| Inappropriate Column Chemistry | If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., from C18 to a Phenyl or Cyano column) to exploit different separation mechanisms. |
| Low Column Efficiency | Ensure the column is not old or contaminated. If the peak shape is broad, it may indicate a loss of column performance. Try cleaning the column according to the manufacturer's instructions or replace it. |
Issue 2: Peak Tailing or Asymmetric Peaks
Symptoms:
-
Peaks are not symmetrical, with a "tail" extending from the back of the peak.
-
This can lead to inaccurate integration and quantification.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Secondary Interactions with the Stationary Phase | This is a common cause of tailing for basic compounds. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) can protonate silanol groups on the silica support, reducing these interactions. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Strongly retained compounds from previous injections can accumulate on the column. Flush the column with a strong solvent. If the problem persists, the column may be degraded and need replacement. |
| Mismatched Sample Solvent and Mobile Phase | The solvent in which the sample is dissolved should be of similar or weaker eluotropic strength than the initial mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion. |
Issue 3: Fluctuating Retention Times
Symptoms:
-
The retention times of the analytes are not consistent between injections.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A longer equilibration time may be needed. |
| Mobile Phase Composition Changes | If preparing the mobile phase online, ensure the pump's mixing performance is adequate. Premixing the mobile phase can sometimes resolve this issue. Evaporation of the organic solvent can also alter the composition over time; keep mobile phase bottles covered. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times. |
| Pump Malfunction or Leaks | Check for leaks in the HPLC system. Inconsistent flow from the pump will lead to variable retention times. Monitor the system pressure for any unusual fluctuations. |
Experimental Protocols
Example Protocol 1: Gradient HPLC-UV Method
This protocol is a generalized example based on common parameters found in the literature for the separation of agomelatine and its impurities/metabolites.
-
Column: Symmetry Shield RP-18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 20 mM Potassium Dihydrogen Orthophosphate with 10 mM 1-octane sulfonic acid sodium salt, pH adjusted to 2.6 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
Example Protocol 2: LC-MS/MS Method
This protocol is a representative example for the sensitive quantification of agomelatine and its metabolites in biological matrices.
-
Column: Zorbax SB-C18, 150 x 2.1 mm, 5 µm
-
Mobile Phase A: 5 mM Ammonium Acetate with 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-1 min: 30% B
-
1-5 min: 30% to 70% B
-
5-6 min: 70% to 30% B
-
6-10 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Detection: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Agomelatine: m/z 244.1 → 185.3
-
7-desmethyl-agomelatine: (Specific m/z to be determined based on standard)
-
3-hydroxy-agomelatine: (Specific m/z to be determined based on standard)
-
-
Injection Volume: 5 µL
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Agomelatine Analysis
| Parameter | Method 1 (HPLC-UV) | Method 2 (HPLC-FLD) | Method 3 (LC-MS/MS) |
| Column | Symmetry Shield RP-18 (150x4.6mm, 3.5µm) | BDS Hypersil Phenyl (250x4.6mm, 5µm) | Zorbax SB-C18 (150x2.1mm, 5µm) |
| Mobile Phase A | KH2PO4 buffer (pH 2.6) | 0.05 M Phosphate buffer (pH 2.5) | 5 mM Ammonium Acetate + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol | Methanol |
| Elution Mode | Gradient | Isocratic (35:65 B:A) | Isocratic (70:30 B:A) |
| Flow Rate | 1.0 mL/min | Not Specified | 0.3 mL/min |
| Detection | UV at 230 nm | Fluorescence (Ex: 230 nm, Em: 370 nm) | ESI-MS/MS |
Visualizations
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. rjptonline.org [rjptonline.org]
- 5. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with poor signal response for 3-Hydroxy agomelatine D3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of 3-Hydroxy agomelatine D3, particularly focusing on poor signal response.
Troubleshooting Guide: Poor Signal Response
A diminished or inconsistent signal for this compound can arise from a variety of factors, from sample preparation to instrument parameters. The following table outlines potential causes and their corresponding solutions.
| Potential Issue | Possible Causes | Recommended Solutions |
| Low Signal Intensity | Suboptimal concentration of the internal standard.[1] | Ensure the concentration of this compound is appropriate for the expected analyte concentration range and instrument sensitivity. |
| Poor quality or low purity of the deuterated standard.[2] | Verify the chemical and isotopic purity of the standard. Use a high-purity standard from a reputable supplier. | |
| Degradation of the standard due to improper storage or handling.[3][4] | Store this compound at -80°C for long-term storage (up to 6 months) and at -20°C for short-term use (up to 1 month) to prevent degradation.[5] Avoid repeated freeze-thaw cycles. | |
| Isotopic instability (Hydrogen/Deuterium exchange). | Use a standard where deuterium labels are on stable, non-exchangeable positions. Avoid highly protic solvents if the labeling position is susceptible to exchange. | |
| Signal Variability/Inconsistency | Matrix effects (ion suppression or enhancement). | Perform a post-extraction spike analysis to evaluate matrix effects. Optimize sample preparation to remove interfering matrix components. Consider sample dilution. |
| Chromatographic separation from the non-deuterated analyte. | The "deuterium isotope effect" can cause a slight retention time shift. Adjust the chromatographic method to ensure co-elution with the analyte or separation from interfering matrix components. | |
| Instrumental Problems | Dirty ion source, incorrect instrument tuning, or detector fatigue. | Perform routine maintenance of the mass spectrometer, including cleaning the ion source. Tune and calibrate the instrument regularly. |
| Suboptimal mass spectrometry parameters. | Optimize MS parameters such as collision energy, declustering potential, and ion source settings for this compound. |
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my this compound internal standard significantly lower than the analyte signal?
A suboptimal concentration of the internal standard is a common cause. If the internal standard concentration is too low relative to the analyte, its signal can be suppressed. Additionally, the inherent sensitivity for the deuterated compound might be different. It is recommended to prepare a dilution series of the internal standard to determine the optimal concentration for your assay.
Q2: I'm observing a gradual decrease in the signal of this compound over a sequence of injections. What could be the cause?
This could be due to several factors. One possibility is the degradation of the standard in the autosampler over time, especially if not temperature-controlled. Another reason could be increasing contamination of the LC column or the mass spectrometer's ion source with each injection, leading to a progressive loss of signal. It is also possible that isotopic exchange is occurring if the sample is in a protic solvent for an extended period.
Q3: How can I confirm if matrix effects are responsible for the poor signal of this compound?
To assess matrix effects, you can perform a post-extraction spike experiment. This involves comparing the signal of this compound in a clean solvent (neat solution) with its signal when spiked into the extracted matrix of a blank sample. A significantly lower signal in the matrix-spiked sample indicates ion suppression, while a higher signal suggests ion enhancement.
Q4: My this compound peak is showing tailing or splitting. What should I do?
Peak tailing or splitting is often a chromatographic issue. This could be due to column contamination or degradation, an inappropriate mobile phase pH, or interactions with active sites in the LC system. Ensure your mobile phase is correctly prepared and that the pH is suitable for 3-Hydroxy agomelatine. If the problem persists, try cleaning or replacing the analytical column.
Experimental Protocols
Post-Extraction Spike Analysis for Matrix Effect Evaluation
This protocol is designed to determine the presence and extent of matrix effects on the ionization of this compound.
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at the working concentration into the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through your entire extraction procedure. In the final step, spike the extracted blank with this compound at the same working concentration as Set A.
-
-
Analyze both sets of samples using your established LC-MS/MS method.
-
Compare the peak areas of this compound from both sets.
-
Peak Area (Set B) < Peak Area (Set A): Indicates ion suppression.
-
Peak Area (Set B) > Peak Area (Set A): Indicates ion enhancement.
-
Peak Area (Set B) ≈ Peak Area (Set A): Suggests minimal matrix effect.
-
Visualizations
Caption: Troubleshooting workflow for poor signal response of this compound.
Caption: Simplified workflow from drug metabolism to LC-MS/MS signal acquisition.
References
- 1. myadlm.org [myadlm.org]
- 2. zefsci.com [zefsci.com]
- 3. Agomelatine: A novel melatonergic antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic, Updated Review on the Antidepressant Agomelatine Focusing on its Melatonergic Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: High-Throughput Agomelatine Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the high-throughput analysis of agomelatine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental analysis of agomelatine.
Issue 1: Poor Chromatographic Peak Shape (Tailing, Splitting, or Broadening)
-
Question: My agomelatine peak is tailing or splitting. What are the potential causes and solutions?
-
Answer: Poor peak shape can compromise the accuracy and precision of quantification.[1][2] Common causes include column contamination, improper mobile phase conditions, or extra-column effects.[2]
-
Column Contamination: A buildup of contaminants from the sample matrix can lead to peak distortion.[1][2]
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column or using an in-line filter or guard column to protect the analytical column.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of agomelatine, leading to secondary interactions with the stationary phase.
-
Solution: Ensure the mobile phase pH is optimized for agomelatine analysis. For reversed-phase chromatography, a slightly acidic pH is often used.
-
-
Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject samples in the mobile phase.
-
-
Extra-Column Volume: Excessive tubing length or poor connections can contribute to peak broadening.
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly tightened.
-
-
Issue 2: Low Signal Intensity or Sensitivity
-
Question: I am experiencing low sensitivity for agomelatine in my LC-MS/MS analysis. How can I improve the signal?
-
Answer: Low sensitivity can be due to issues with the sample preparation, chromatographic conditions, or mass spectrometer settings.
-
Sample Preparation and Extraction: Inefficient extraction can lead to low recovery of agomelatine.
-
Solution: Optimize the sample preparation method. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) generally provide cleaner extracts and better recovery than protein precipitation. The overall recovery for agomelatine with LLE has been reported to be around 67.10%.
-
-
Ionization Efficiency: The choice of mobile phase additives and the ion source settings are critical for efficient ionization.
-
Solution: For electrospray ionization (ESI) in positive mode, mobile phase additives like ammonium formate or formic acid can enhance signal intensity. Optimize ion source parameters such as spray voltage, gas flows, and temperature.
-
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of agomelatine.
-
Solution: Improve sample cleanup to remove interfering substances. Adjusting the chromatography to separate agomelatine from the matrix components can also be effective.
-
-
Issue 3: Inconsistent Retention Times
-
Question: The retention time for agomelatine is shifting between injections. What could be the cause?
-
Answer: Retention time shifts can lead to misidentification of the analyte and affect integration.
-
Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition over time (e.g., evaporation of the organic component) can cause shifts.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure the pump is delivering a consistent and accurate flow rate.
-
-
Column Temperature: Fluctuations in the column temperature will affect retention time.
-
Solution: Use a column oven to maintain a constant and stable temperature.
-
-
Column Equilibration: Insufficient equilibration time between injections, especially during gradient elution, can lead to inconsistent retention.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for high-throughput agomelatine analysis?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of agomelatine in biological matrices due to its high sensitivity, selectivity, and speed. Methods using HPLC with fluorescence or UV detection have also been developed, but LC-MS/MS is generally preferred for bioanalysis in complex matrices like plasma.
Q2: What are the key validation parameters for an agomelatine bioanalytical method?
A2: A bioanalytical method for agomelatine should be validated according to regulatory guidelines (e.g., FDA or EMA). Key parameters include accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, recovery, and stability.
Q3: How should I prepare plasma samples for agomelatine analysis?
A3: Several sample preparation techniques can be used, including:
-
Protein Precipitation (PPT): A fast but less clean method.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample and good recovery.
-
Solid-Phase Extraction (SPE): Provides the cleanest samples and can be automated for high-throughput, but may require more method development.
The choice depends on the required sensitivity and the complexity of the sample matrix.
Q4: Is agomelatine stable in biological samples?
A4: The stability of agomelatine should be evaluated under various conditions as part of method validation. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. Agomelatine has been found to be labile to acidic and alkaline conditions, so proper sample handling and storage are crucial.
Quantitative Data Summary
The following tables summarize validation parameters from various published methods for agomelatine analysis.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 |
| Matrix | Human Plasma | Human Plasma |
| Internal Standard | Fluoxetine | Carbamazepine |
| Linearity Range | 0.050 - 8.000 ng/mL | 0.05 - 50 ng/mL |
| LLOQ | 0.050 ng/mL | 0.05 ng/mL |
| Intra-day Precision (%RSD) | ≤ 12.12% | 3.9 - 8.5% |
| Inter-day Precision (%RSD) | ≤ 9.01% | 5.2 - 9.6% |
| Mean Recovery | 67.10% | > 85.5% |
Table 2: HPLC-Fluorescence Method Parameters
| Parameter | Method Details |
| Matrix | Spiked Human Plasma |
| Internal Standard | Naproxen |
| Linearity Range | 0.4 - 40.0 ng/mL |
| Correlation Coefficient (r²) | 0.9999 |
| Intra-day Precision (%RSD) | 0.54 - 1.35% |
| Inter-day Precision (%RSD) | 0.93 - 1.26% |
| Mean Recovery | 102.09 ± 5.01% |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is based on a validated LC-MS/MS method for agomelatine in human plasma.
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., Carbamazepine).
-
Add 50 µL of 0.1 M NaOH to basify the sample. Vortex for 30 seconds.
-
Add 1.0 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol provides typical conditions for the analysis of agomelatine.
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax SB-C18 (150 × 2.1 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 5 mM ammonium acetate (containing 0.1% formic acid) and methanol (30:70, v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Agomelatine: m/z 244.1 → 185.3
-
Internal Standard (Carbamazepine): m/z 237.1 → 194.1 (Example)
-
-
Key MS Parameters: Optimize ion spray voltage, source temperature, and collision energy for maximum signal.
Visualizations
Caption: General experimental workflow for agomelatine bioanalysis.
Caption: Troubleshooting decision tree for low signal intensity.
Caption: Comparison of sample preparation techniques for agomelatine.
References
Technical Support Center: Quantification of Agomelatine and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of low levels of agomelatine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying agomelatine and its metabolites?
A1: The primary challenges stem from agomelatine's extensive first-pass metabolism in the liver, primarily by the CYP1A2 enzyme.[1] This results in very low systemic bioavailability of the parent drug (<5%) and consequently, low circulating concentrations of both agomelatine and its metabolites.[2] Additionally, there is substantial inter- and intra-individual variability in its pharmacokinetics, making consistent quantification across subjects difficult.
Q2: What are the major metabolites of agomelatine in humans?
A2: Agomelatine is metabolized into several compounds. The two major metabolites are 3-hydroxy-agomelatine and 7-desmethyl-agomelatine.[1][3] These metabolites are pharmacologically inactive and are further conjugated before excretion, mainly in the urine.[1]
Q3: What are the most common analytical techniques for quantifying agomelatine and its metabolites?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the simultaneous quantification of agomelatine and its metabolites in biological matrices like plasma and urine. Other techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS) have also been reported.
Q4: What are the typical lower limits of quantification (LLOQ) for agomelatine and its metabolites?
A4: The LLOQs vary depending on the analytical method and the specific metabolite. Below is a summary of reported LLOQs from various studies.
| Analyte | Matrix | LLOQ (ng/mL) | Analytical Method |
| Agomelatine | Human Plasma | 0.050 | LC-MS/MS |
| Agomelatine | Human Plasma | 0.046 | LC-MS/MS |
| 7-desmethyl-agomelatine | Human Plasma | 0.137 | LC-MS/MS |
| 3-hydroxy-agomelatine | Human Plasma | 0.460 | LC-MS/MS |
| Agomelatine | Human Plasma | 0.2 - 0.5 | UPLC-MS/MS |
| Agomelatine | Urine | 40 | GC-MS |
| Agomelatine | API | 15 | RP-HPLC |
Q5: How stable are agomelatine and its metabolites during sample handling and storage?
A5: Agomelatine has been shown to be susceptible to degradation under acidic and oxidative conditions. It is relatively stable under alkaline, thermal, and photolytic stress. It is crucial to minimize sample exposure to harsh acidic environments and oxidizing agents during collection, processing, and storage. Samples should be stored at low temperatures (e.g., -80°C) to ensure stability until analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of agomelatine and its metabolites.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For basic compounds like agomelatine, a slightly acidic mobile phase can improve peak shape. |
| Injection of Sample in a Stronger Solvent than the Mobile Phase | Ensure the sample solvent is of similar or weaker strength than the initial mobile phase composition. |
| Secondary Interactions with Column Silanols | Use a column with end-capping or a different stationary phase. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. |
| Column Void | A void at the column inlet can cause peak splitting. Reverse-flush the column at a low flow rate. If this doesn't resolve the issue, the column may need to be replaced. |
Issue 2: High Signal Suppression or Enhancement (Matrix Effects)
| Potential Cause | Troubleshooting Step |
| Co-elution of Matrix Components | Optimize the chromatographic gradient to better separate the analytes from interfering matrix components. |
| Inefficient Sample Preparation | Improve the sample clean-up procedure. Consider switching from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). |
| Phospholipid Contamination | Use a phospholipid removal plate or column during sample preparation. |
| Ion Source Contamination | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
Issue 3: Low or No Signal for Analytes
| Potential Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Settings | Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energies for each analyte and internal standard. |
| Analyte Degradation | Prepare fresh stock solutions and quality control samples. Ensure proper storage conditions for all samples and standards. |
| Poor Extraction Recovery | Optimize the extraction solvent and pH for LLE or the sorbent and elution solvent for SPE. |
| Instrument Contamination | Check for and clean any potential sources of contamination in the LC-MS/MS system. |
Issue 4: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Air Bubbles in the Pump | Purge the LC pumps to remove any trapped air bubbles. |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable column temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
Key Experiment: Sample Preparation using Liquid-Liquid Extraction (LLE) from Plasma
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Aliquot Plasma: To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex: Briefly vortex the mixture for 30 seconds.
-
Add Extraction Solvent: Add 500 µL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex Extraction: Vortex the mixture vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Transfer Supernatant: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex and Transfer: Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Agomelatine Metabolism Pathway.
Caption: LC-MS/MS Troubleshooting Workflow.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Frontiers | Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic literature review [frontiersin.org]
- 3. A semiphysiological population pharmacokinetic model of agomelatine and its metabolites in Chinese healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analyte & Internal Standard Cross-Talk
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to cross-talk between analyte and internal standard (IS) channels in quantitative bioanalysis, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is cross-talk and why is it a problem in quantitative analysis?
A1: Cross-talk, in the context of LC-MS/MS, refers to the interference of signals between the analyte and the internal standard (IS). This interference can lead to inaccurate quantification of the analyte. It occurs when the mass spectrometer detects signal from the analyte in the channel designated for the internal standard, or vice-versa. This can result in non-linear calibration curves and biased measurements.[1][2][3][4]
There are two primary types of cross-talk:
-
Analyte to Internal Standard Cross-Talk: Signal from the analyte is detected in the IS channel. This is often due to the natural isotopic distribution of the analyte, where an isotope of the analyte has the same mass-to-charge ratio (m/z) as the IS.[2] This becomes more significant at high analyte concentrations.
-
Internal Standard to Analyte Cross-Talk: Signal from the IS is detected in the analyte channel. This can be caused by impurities in the IS reference material or in-source fragmentation of the IS.
Q2: How can I identify if cross-talk is occurring in my assay?
A2: Several signs can indicate the presence of cross-talk in your LC-MS/MS assay:
-
Non-linear calibration curves: When analyte contributes to the IS signal, the response ratio (analyte/IS) does not increase proportionally with the analyte concentration, leading to a curve that flattens at higher concentrations.
-
Inaccurate Quality Control (QC) samples: QC samples with high analyte concentrations may show a negative bias.
-
Presence of a peak in the IS channel when injecting a high concentration of analyte standard without IS.
-
Presence of a peak in the analyte channel when injecting the IS solution alone.
A systematic way to investigate is to analyze the following samples:
-
Blank matrix (no analyte or IS).
-
Blank matrix spiked with the IS only.
-
Blank matrix spiked with the analyte at the upper limit of quantification (ULOQ) only.
By comparing the chromatograms from these injections, you can directly observe any signal appearing in an unintended channel.
Troubleshooting Guides
Issue: I've identified cross-talk from my analyte to my internal standard. What are the immediate steps to mitigate this?
This is a common issue, especially when using stable isotope-labeled internal standards (SIL-IS). The primary cause is often the natural isotopic abundance of the analyte interfering with the SIL-IS signal. Here’s a step-by-step guide to troubleshoot and resolve this problem.
Step 1: Confirm the Source of Interference
Experimental Protocol:
-
Prepare two solutions:
-
A solution containing the analyte at its highest expected concentration (ULOQ) in the final sample solvent.
-
A solution containing the internal standard at its working concentration in the final sample solvent.
-
-
LC-MS/MS Analysis:
-
Inject the high-concentration analyte solution and monitor both the analyte and the internal standard's Multiple Reaction Monitoring (MRM) transitions.
-
Inject the internal standard solution and monitor both MRM transitions.
-
-
Data Analysis:
-
Examine the chromatogram from the analyte injection. A peak in the internal standard channel confirms analyte-to-IS cross-talk. The response in the IS channel should be less than 5% of the response of the IS at its working concentration.
-
Step 2: Method Optimization Strategies
If cross-talk is confirmed, consider the following optimization strategies, starting with the least disruptive.
Strategy 1: Increase Internal Standard Concentration
-
Rationale: Increasing the IS concentration can overcome the relative contribution of the analyte's isotopic signal, thus reducing the bias.
-
Procedure: Incrementally increase the concentration of the IS in your samples. For example, if your initial IS concentration is 0.7 mg/L, try increasing it to 7 mg/L or 14 mg/L.
-
Evaluation: Re-run the calibration curve and high QC samples to assess if the linearity and accuracy have improved.
Strategy 2: Optimize Chromatographic Separation
-
Rationale: If the cross-talk is due to an isobaric interference (a different compound with the same mass), improving chromatographic separation can resolve the two compounds. Even for isotopic cross-talk, good chromatography is essential for robust methods.
-
Procedure: Modify the LC gradient, change the column chemistry, or adjust the flow rate to achieve better separation between the analyte and any potential interfering peaks.
-
Evaluation: Analyze a high-concentration analyte sample to see if the interfering peak in the IS channel is chromatographically resolved from the expected retention time of the IS.
Strategy 3: Select a Different MRM Transition for the Internal Standard
-
Rationale: The isotopic contribution from the analyte may not affect all possible product ions of the IS equally. Selecting a different, less abundant product ion for the IS might eliminate the interference.
-
Procedure:
-
Infuse the IS solution into the mass spectrometer to identify all potential product ions.
-
Select a few of the most intense and specific product ions.
-
Test these new MRM transitions by injecting a high-concentration analyte sample to check for interference.
-
-
Evaluation: Choose the MRM transition for the IS that shows no interference from the analyte and provides adequate sensitivity.
Strategy 4: Use a Less Abundant Isotope of the SIL-IS
-
Rationale: A novel approach is to monitor a less abundant, higher mass isotope of the SIL-IS as the precursor ion. This isotope is less likely to have a corresponding isotopic contribution from the analyte. For example, if your analyte is at m/z 454 and your SIL-IS is at m/z 458, you could monitor a less abundant isotope of the SIL-IS at m/z 460.
-
Procedure:
-
Determine the isotopic distribution of your SIL-IS to identify less abundant isotopes with a higher m/z.
-
Set up an MRM transition to monitor this higher m/z precursor ion and a suitable product ion.
-
-
Evaluation: This method can significantly reduce bias, especially at lower IS concentrations, and can be a cost-effective solution by minimizing the amount of SIL-IS used.
Quantitative Data Summary: Impact of IS Concentration and Isotope Selection on Assay Bias
The following table summarizes experimental data demonstrating the effect of increasing IS concentration and selecting a less abundant SIL-IS isotope on reducing assay bias caused by analyte-to-IS cross-talk.
| SIL-IS Isotope Monitored (m/z) | SIL-IS Concentration (mg/L) | Observed Assay Bias (%) |
| 458 → 160 | 0.7 | up to 36.9 |
| 458 → 160 | 14 | 5.8 |
| 460 → 160 | 0.7 | 13.9 |
Data adapted from a study on Flucloxacillin.
Visualizations
Workflow for Troubleshooting Analyte-to-IS Cross-Talk
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ensuring Robustness of Bioanalytical Assays Using 3-Hydroxy Agomelatine D3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3-Hydroxy agomelatine D3 as an internal standard in bioanalytical assays. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the robustness and reliability of your experimental results.
Physicochemical and Mass Spectrometry Data
To facilitate method development and data analysis, the following tables summarize key quantitative data for agomelatine, its 3-hydroxy metabolite, and the deuterated internal standard.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Agomelatine | C₁₅H₁₇NO₂ | 243.30 | 138112-76-2 |
| 3-Hydroxy Agomelatine | C₁₅H₁₇NO₃ | 259.30 | 166526-99-4 |
| This compound | C₁₅H₁₄D₃NO₃ | 262.32 | 1079774-23-4 |
Table 2: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Agomelatine | 244.1 | 185.1 | ESI+ |
| 3-Hydroxy Agomelatine | 260.1 | 201.1[1] | ESI+ |
| This compound | 263.1 (inferred) | 204.1 (inferred) | ESI+ |
Table 3: Stability and Solubility Information
| Compound | Stability | Solubility | Storage Conditions (Stock Solution) |
| Agomelatine | Labile to acidic and alkaline degradation; more sensitive to acidic and oxidative conditions.[2] | Soluble in ethanol, DMSO, and dimethylformamide (~30 mg/mL). Sparingly soluble in aqueous buffers. | Not specified in retrieved documents. |
| 3-Hydroxy Agomelatine | Stability data not available in retrieved documents. Assumed to have similar lability to agomelatine. | Solubility data not available in retrieved documents. | Not specified in retrieved documents. |
| This compound | Stability data not available in retrieved documents. Deuterated compounds may be susceptible to back-exchange in protic solvents. | Soluble in DMSO (250 mg/mL).[3] | -80°C for 6 months; -20°C for 1 month.[3] |
Experimental Protocol: Quantification of Agomelatine and 3-Hydroxy Agomelatine in Human Plasma
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of agomelatine and 3-hydroxy agomelatine in human plasma, using this compound as an internal standard.
Materials and Reagents
-
Agomelatine reference standard
-
3-Hydroxy agomelatine reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of agomelatine, 3-hydroxy agomelatine, and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the agomelatine and 3-hydroxy agomelatine stock solutions with a 50:50 methanol/water mixture to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 methanol/water mixture.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown samples) into a 96-well plate.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each well, except for the blank samples (add 20 µL of 50:50 methanol/water instead).
-
Vortex the plate for 30 seconds.
-
Add 300 µL of acetonitrile to each well to precipitate the plasma proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., Phenomenex ODS3, 4.6 x 150 mm, 5 µm or equivalent).
-
Mobile Phase A: 5 mM ammonium formate in water with 0.2% formic acid.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
0-1.0 min: 30% B
-
1.0-5.0 min: 30% to 90% B
-
5.0-6.0 min: 90% B
-
6.1-8.0 min: 30% B
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: See Table 2.
Data Analysis and Quantification
-
Integrate the peak areas for agomelatine, 3-hydroxy agomelatine, and this compound.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (1/x²) linear regression.
-
Determine the concentrations of the unknown samples from the calibration curve.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in your bioanalytical assay.
Issue 1: High Variability in Internal Standard (IS) Peak Area
-
Question: My this compound peak area is inconsistent across my sample batch. What could be the cause?
-
Answer: High variability in the IS response can stem from several factors:
-
Inconsistent Sample Preparation: Ensure precise and consistent pipetting of the IS solution into every sample. Automated liquid handlers can improve precision.
-
Matrix Effects: Different patient or subject samples can have varying levels of endogenous components that suppress or enhance the ionization of the IS.
-
Extraction Inconsistency: The efficiency of the protein precipitation and extraction process may vary between samples.
-
Instrument Performance: Issues such as inconsistent injection volumes or fluctuations in the mass spectrometer's source conditions can lead to variable IS signals.
-
Issue 2: Drifting or Decreasing Internal Standard Signal Over Time
-
Question: The peak area of my this compound is gradually decreasing throughout my analytical run. Why is this happening?
-
Answer: A drifting IS signal can indicate a few potential problems:
-
Isotopic Exchange (Back-Exchange): Deuterium atoms on the internal standard can exchange with hydrogen atoms from protic solvents like water or methanol in the mobile phase. This is more likely if the deuterium labels are on exchangeable sites (e.g., hydroxyl or amine groups).
-
Instability in Solution: The IS may be degrading in the autosampler over the course of the run. This can be exacerbated by temperature or light exposure.
-
System Contamination: Buildup of matrix components in the LC system or on the mass spectrometer's ion source can lead to a gradual decline in signal.
-
Issue 3: Chromatographic Separation of Analyte and Internal Standard
-
Question: I am observing a slight difference in retention time between 3-hydroxy agomelatine and this compound. Is this a problem?
-
Answer: A small shift in retention time is a known phenomenon called the "chromatographic isotope effect," where the heavier deuterated compound may elute slightly earlier on a reversed-phase column. While often minor, this can be problematic if the analyte and IS elute into regions with different levels of matrix effects, leading to inaccurate quantification. If the separation is significant, consider optimizing the chromatographic method (e.g., adjusting the gradient or temperature) to improve co-elution.
Issue 4: Unexpectedly High Analyte Response at Low Concentrations
-
Question: My low concentration quality control samples are consistently showing a positive bias. What could be the issue?
-
Answer: This can be caused by the presence of unlabeled 3-hydroxy agomelatine as an impurity in your this compound internal standard. This unlabeled analyte will contribute to the signal of the actual analyte, leading to an overestimation, which is most pronounced at the lower limit of quantification. To check for this, inject a high concentration of the IS solution alone and monitor the MRM transition of the unlabeled analyte.
Frequently Asked Questions (FAQs)
-
Q1: Why should I use a stable isotope-labeled (SIL) internal standard like this compound?
-
A1: SIL internal standards are considered the "gold standard" in quantitative mass spectrometry. Because they are chemically almost identical to the analyte, they behave very similarly during sample preparation, chromatography, and ionization. This allows them to effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.
-
-
Q2: What are "matrix effects" and how can this compound help mitigate them?
-
A2: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma). This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy of the assay. Because this compound has nearly identical physicochemical properties to the unlabeled analyte, it is affected by matrix components in the same way. By calculating the ratio of the analyte response to the internal standard response, the impact of matrix effects can be normalized.
-
-
Q3: How should I store my this compound stock and working solutions?
-
A3: Based on supplier recommendations, stock solutions of this compound should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month). To minimize the risk of isotopic exchange, it is advisable to prepare stock solutions in an aprotic solvent like DMSO if possible, and to prepare fresh aqueous working solutions regularly.
-
-
Q4: What should I do if I suspect my this compound is degrading or undergoing isotopic exchange?
-
A4: To investigate stability, you can perform a simple experiment by incubating the internal standard in the mobile phase or reconstituted sample matrix at the autosampler temperature for the duration of a typical run. Re-injecting this solution and comparing the peak area to a freshly prepared solution can reveal degradation or exchange. If instability is confirmed, consider preparing working solutions more frequently, storing them in a more stable solvent, or adjusting the pH of your mobile phase.
-
-
Q5: Can I use a different sample preparation method than protein precipitation?
-
A5: Yes, other sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can also be used. The choice of method depends on the required cleanliness of the sample, the desired extraction recovery, and throughput needs. While protein precipitation is fast and simple, LLE and SPE can provide cleaner extracts and potentially reduce matrix effects, but are often more time-consuming to develop and perform.
-
References
- 1. Development and validation a LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Comparative Guide to LC-MS/MS Method Validation for Agomelatine Quantification
This guide provides a comparative analysis of various validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of agomelatine in human plasma. While the specific use of 3-Hydroxy agomelatine D3 as an internal standard is not extensively documented in publicly available literature, this guide details validated alternative internal standards and their performance, offering valuable insights for researchers and drug development professionals.
Experimental Protocols and Performance Data
The following sections detail the experimental methodologies and validation parameters for different LC-MS/MS methods used for agomelatine quantification.
Method 1: Simultaneous Determination of Agomelatine and its Metabolites
This method allows for the concurrent quantification of agomelatine, 7-desmethyl-agomelatine, and 3-hydroxy-agomelatine.
Experimental Protocol:
-
Sample Preparation: Protein precipitation.
-
Chromatographic Separation: Phenomenex ODS3 column (4.6x150 mm, 5μm) with a mobile phase of methanol and 5mM ammonium formate solution (containing 0.2% formic acid) in a 70:30 (v/v) ratio, at a flow rate of 0.8mL/min.[1]
-
Mass Spectrometry: Positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.[1]
-
Internal Standard: Phenacetin.[1]
Quantitative Validation Data:
| Parameter | Agomelatine | 7-desmethyl-agomelatine | 3-hydroxy-agomelatine |
| Linearity Range | 0.0457-100 ng/mL | 0.1372-300 ng/mL | 0.4572-1000 ng/mL |
| LLOQ | 0.046 ng/mL | 0.137 ng/mL | 0.460 ng/mL |
| Precision | <6.6% | <6.6% | <6.6% |
| Accuracy | 90.2-105.1% | 90.2-105.1% | 90.2-105.1% |
Data sourced from Li et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2015.[1][2]
Method 2: Agomelatine Quantification using Fluoxetine as Internal Standard
This method provides a validated approach for the specific quantification of agomelatine.
Experimental Protocol:
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatographic Separation: Betasil C18 column (4.0 × 100 mm, 5 µm) with isocratic chromatographic conditions.
-
Mass Spectrometry: Positive ionization mode using an API-4000 system.
-
Internal Standard: Fluoxetine.
Quantitative Validation Data:
| Parameter | Agomelatine |
| Linearity Range | 0.050-8.000 ng/mL |
| Intra-run Precision | <12.12% |
| Inter-run Precision | <9.01% |
| Recovery | 67.10% |
Data sourced from Patil et al., J Mass Spectrom, 2012.
Method 3: Agomelatine Quantification using an Unspecified Internal Standard
This method presents another validated protocol for agomelatine analysis in human plasma.
Experimental Protocol:
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatographic Separation: Zorbax SB-C18 column (150 × 2.1 mm i.d., 5 µm) with an isocratic mobile phase of 5 mm ammonium acetate solution (containing 0.1% formic acid) and methanol (30:70, v/v) at a flow rate of 0.3 mL/min.
-
Mass Spectrometry: Positive electrospray ionization in MRM mode.
Quantitative Validation Data:
| Parameter | Value |
| Mass Transitions | |
| Agomelatine | m/z 244.1 → 185.3 |
| Internal Standard | m/z 285.2 → 193.2 |
Data sourced from Wang et al., Biomed Chromatogr, 2014.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the LC-MS/MS quantification of agomelatine.
References
A Comparative Guide to Agomelatine Bioanalytical Methods for Inter-Laboratory Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated bioanalytical methods for the quantification of agomelatine in biological matrices, primarily human plasma. While a formal inter-laboratory cross-validation study for agomelatine assays has not been identified in the public domain, this document summarizes the performance characteristics of several established methods from single-laboratory validations to aid in the design and execution of such a comparison. The data and protocols presented here are extracted from peer-reviewed publications and regulatory documents. An inter-laboratory comparison is crucial for standardizing results across different research sites, particularly in multi-center clinical trials or collaborative research projects. The significant inter-laboratory variation observed in assays for related compounds like melatonin underscores the necessity of such validation.[1]
Comparative Performance of Agomelatine Assays
The following table summarizes the key performance parameters of various analytical methods developed for the quantification of agomelatine. The primary techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.
| Method | Matrix | Linearity (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| LC-MS/MS | Human Plasma | 0.050 - 8.000 | 0.050 | < 12.12 | < 9.01 | Overall Recovery: 67.10 | [2] |
| LC-MS/MS | Human Plasma | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [3][4][5] |
| LC-Fluorescence | Human, Mouse, Rat, Rabbit, Monkey Plasma | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |
| LC-Fluorescence | Saliva, Plasma, Dried Blood Spots | Not Specified | Not Specified | Not Specified | Not Specified | Extraction Yield: > 89 | |
| UHPLC | Pharmaceutical Tablets | 0.1 - 10 (or 25) | Not Specified | ≤ 1.5 | Not Specified | ≥ 95.2 | |
| RP-HPLC | Active Pharmaceutical Ingredient | 25 - 75 (µg/mL) | 9.4 (µg/mL) | Not Specified | Not Specified | 98.91 - 99.18 | |
| RP-HPLC | Pharmaceutical Formulations | 0.1 - 100 (µg/mL) | 0.0831 (µg/mL) | Not Specified | Not Specified | 98.95 - 99.57 |
Experimental Protocols
Below are detailed methodologies for two common and highly sensitive methods for agomelatine quantification in human plasma.
LC-MS/MS Method for Agomelatine in Human Plasma
This method is characterized by its high sensitivity and selectivity, making it suitable for pharmacokinetic studies where low concentrations of agomelatine are expected.
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of internal standard solution (e.g., Fluoxetine or a deuterated analog of agomelatine).
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: Betasil C18 (4.0 × 100 mm, 5 µm) or Zorbax SB-C18 (150 × 2.1 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 5 mM ammonium acetate solution (containing 0.1% formic acid) and methanol (30:70, v/v).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: API-4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Agomelatine: m/z 244.1 → 185.3
-
Internal Standard (example): m/z 285.2 → 193.2
-
LC-Fluorescence Method for Agomelatine in Plasma and Saliva
This method leverages the native fluorescence of agomelatine, offering a sensitive and cost-effective alternative to mass spectrometry.
Sample Preparation: Microextraction by Packed Sorbent (MEPS)
-
Condition the MEPS cartridge (e.g., C8 sorbent) with methanol followed by water.
-
Draw 100 µL of plasma or saliva sample into the MEPS syringe.
-
Perform a wash step by drawing 50 µL of a washing solution (e.g., 5% methanol in water).
-
Elute the analyte by drawing 50 µL of the mobile phase into the syringe.
-
Inject the eluate directly into the HPLC system.
Chromatographic Conditions
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), optimized for the separation of agomelatine from endogenous components.
-
Flow Rate: Typically around 1 mL/min.
-
Fluorescence Detection:
-
Excitation Wavelength (λex): ~230 nm
-
Emission Wavelength (λem): ~365 nm
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for LC-MS/MS analysis of agomelatine.
Caption: Workflow for LC-Fluorescence analysis with MEPS.
References
- 1. An interlaboratory comparison between similar methods for determination of melatonin, cortisol and testosterone in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Agomelatine and Escitalopram in Major Depressive Disorder
A comprehensive review of clinical data reveals comparable antidepressant efficacy between agomelatine and escitalopram in the treatment of major depressive disorder (MDD), with nuances in their side-effect profiles, impact on sleep, and emotional experiences. While both medications demonstrate significant improvements in depressive symptoms, agomelatine may offer advantages for patients with prominent sleep disturbances and a lower propensity for emotional blunting.
Mechanism of Action: A Tale of Two Pathways
The distinct pharmacological profiles of agomelatine and escitalopram underpin their therapeutic effects. Escitalopram, a selective serotonin reuptake inhibitor (SSRI), primarily enhances serotonergic neurotransmission by blocking the reuptake of serotonin into the presynaptic neuron.[1][2][3] This leads to an increased concentration of serotonin in the synaptic cleft, which is thought to contribute to its antidepressant effects.[3]
Agomelatine, on the other hand, possesses a unique dual mechanism of action. It acts as an agonist at melatonergic MT1 and MT2 receptors and as an antagonist at serotonergic 5-HT2C receptors.[4] This synergistic action is believed to resynchronize disrupted circadian rhythms, a common feature of depression, and increase dopamine and norepinephrine release in the frontal cortex.
Efficacy in Clinical Trials: A Head-to-Head Comparison
Multiple randomized, controlled trials have directly compared the efficacy of agomelatine and escitalopram in adults with MDD. The primary outcome in these studies is often the change in scores on standardized depression rating scales, such as the 17-item Hamilton Depression Rating Scale (HAM-D17).
A pooled analysis of four 24-week, head-to-head studies found that patients treated with agomelatine had a significantly lower final HAM-D17 score compared to those treated with SSRIs, including escitalopram. The response rates at 24 weeks were also significantly higher for agomelatine. However, another 24-week, randomized, double-blind trial found that agomelatine and escitalopram similarly improved depressive symptoms, with no significant difference in the change from baseline on the HAM-D17 total score.
Conversely, a separate 24-week, randomized, open-label study concluded that escitalopram was superior to agomelatine in efficacy, demonstrating an earlier onset of response and a higher remission rate.
| Efficacy Outcome | Agomelatine | Escitalopram | Study Reference |
| HAM-D17 Score Change from Baseline (24 weeks) | |||
| Pooled Analysis | Significantly lower than SSRIs (p=0.014) | - | |
| Corruble et al. (2013) | -0.69 difference vs. Escitalopram (non-inferior) | - | |
| Urade et al. (2014) | - | Significantly lower than Agomelatine (p<0.0001) | |
| Response Rate (≥50% HAM-D17 reduction) | |||
| Pooled Analysis (24 weeks) | Significantly higher than SSRIs (p=0.031) | - | |
| Corruble et al. (2013) (12 weeks) | 60.9% | 54.4% | |
| Corruble et al. (2013) (24 weeks) | 69.6% | 63.1% | |
| Urade et al. (2014) (24 weeks) | 100% | 100% | |
| Remission Rate (HAM-D17 ≤7) | |||
| Pooled Analysis (24 weeks) | Numerically higher, not significant | - | |
| Corruble et al. (2013) (12 weeks) | 60.9% | 54.4% | |
| Corruble et al. (2013) (24 weeks) | 69.6% | 63.1% | |
| Urade et al. (2014) (24 weeks) | 62.5% | 78.12% |
Experimental Protocols: A Glimpse into the Methodology
The clinical trials comparing agomelatine and escitalopram generally follow a similar structure, as outlined below.
Key elements of these protocols include:
-
Patient Population: Adult outpatients diagnosed with moderate-to-severe Major Depressive Disorder according to DSM-IV-TR criteria.
-
Study Design: Randomized, double-blind, parallel-group studies are the gold standard. Some studies may have an open-label design.
-
Treatment Duration: Typically ranges from 12 to 24 weeks.
-
Dosage: Agomelatine is usually administered at 25-50 mg/day, while escitalopram is given at 10-20 mg/day. Dose adjustments are often permitted based on clinical response.
-
Efficacy Assessments: The primary efficacy endpoint is typically the change from baseline in the HAM-D17 total score. Secondary endpoints may include response and remission rates, and scores on the Clinical Global Impression (CGI) scales.
Beyond Depression Scores: Sleep, Emotional Experience, and Tolerability
A notable point of differentiation between the two antidepressants lies in their effects on sleep and emotional experiences. One study found that while both drugs improved global satisfaction with sleep, agomelatine was associated with a greater improvement in the "wellness feeling on waking". In patients with pronounced sleep complaints, agomelatine demonstrated a significantly greater improvement in sleep quality and feeling on waking compared to escitalopram.
Furthermore, emotional blunting was reported less frequently with agomelatine. A significantly lower percentage of patients on agomelatine felt that their emotions lacked intensity or that things they previously cared about no longer seemed important, compared to those on escitalopram.
In terms of tolerability, agomelatine has been shown to have a favorable profile. One study reported a lower incidence of adverse events leading to treatment discontinuation with agomelatine compared to escitalopram (5.5% vs. 10.6%). However, it is important to note that long-term agomelatine therapy necessitates liver function monitoring due to the potential for elevated liver enzymes.
Conclusion
Both agomelatine and escitalopram are effective treatment options for major depressive disorder. While escitalopram is a well-established SSRI with proven efficacy, agomelatine's unique mechanism of action may offer specific benefits for patients experiencing significant sleep disturbances and for whom emotional blunting is a concern. The choice of antidepressant should be individualized based on the patient's specific symptom profile, comorbidities, and tolerability considerations. Further research is warranted to delineate the patient populations most likely to benefit from each of these therapeutic agents.
References
- 1. All about escitalopram [human.health]
- 2. Escitalopram: a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Escitalopram Oxalate? [synapse.patsnap.com]
- 4. Mechanism of action of agomelatine: a novel antidepressant exploiting synergy between monoaminergic and melatonergic properties | CNS Spectrums | Cambridge Core [cambridge.org]
Precision in Bioanalysis: A Comparative Guide to 3-Hydroxy Agomelatine D3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of agomelatine, the choice of a suitable internal standard is paramount to ensure the accuracy and reliability of quantitative data. This guide provides a comprehensive comparison of the expected inter-day and intra-day precision of 3-Hydroxy agomelatine D3, a deuterated internal standard, with other reported alternatives. The superior performance of deuterated standards in mitigating analytical variability is a key consideration in method development.
Performance Comparison of Internal Standards
The precision of an analytical method is a measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the percent relative standard deviation (%RSD). For bioanalytical methods, precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).
In contrast, non-deuterated internal standards, or "structural analogs," may have different extraction efficiencies and chromatographic behaviors, and can be affected differently by matrix effects, potentially leading to higher variability.
The following table summarizes the reported inter-day and intra-day precision for alternative internal standards used in the quantification of agomelatine.
| Internal Standard | Analyte Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Expected for this compound | Low, Medium, High QC levels | < 15% | < 15% |
| Naproxen | 0.4 - 40.0 ng/mL | 0.54 - 1.35% | 0.93 - 1.26% |
| Bimatoprost | 10, 20 and 50 µg/ml | 0.21 - 0.53% | 0.58 - 0.93% |
| Fluoxetine | 0.050 - 8.000 ng/ml | < 12.12% | < 9.01% |
Experimental Protocols
A robust bioanalytical method is essential for obtaining reliable data. The following is a representative experimental protocol for the quantification of agomelatine in human plasma using a deuterated internal standard like this compound with LC-MS/MS.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 500 µL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation of agomelatine and the internal standard from matrix components.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Agomelatine: Precursor ion > Product ion (to be optimized).
-
This compound: Precursor ion > Product ion (to be optimized based on the deuterated standard).
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
-
Mandatory Visualization
The following diagrams illustrate the signaling pathway of agomelatine and a typical experimental workflow for its bioanalysis.
Agomelatine's dual mechanism of action.
Experimental workflow for agomelatine bioanalysis.
A Comparative Guide to the Quantitative Analysis of 3-Hydroxy Agomelatine D3 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent bioanalytical methods for the quantification of 3-Hydroxy agomelatine D3, a key metabolite of the antidepressant drug agomelatine. The accurate and precise measurement of this metabolite is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring. This document outlines the performance characteristics and experimental protocols of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a robust Ultra-High-Performance Liquid Chromatography with Ultraviolet detection (UHPLC-UV) method.
Performance Comparison
The following tables summarize the key validation parameters for the two analytical methods, offering a clear comparison of their accuracy, precision, and sensitivity.
Table 1: Method Performance Characteristics
| Parameter | LC-MS/MS Method | UHPLC-UV Method (Adapted) |
| Analyte | 3-Hydroxy agomelatine | 3-Hydroxy agomelatine |
| Internal Standard | Phenacetin | Harmine |
| Linearity Range | 0.4572 - 1000 ng/mL | 50 - 800 ng/mL (estimated) |
| Lower Limit of Quantification (LLOQ) | 0.460 ng/mL[1] | ~50 ng/mL (estimated for agomelatine) |
| Accuracy (% Bias) | Within ±15% of nominal values | Within ±15% of nominal values |
| Precision (% RSD) | < 6.6%[1] | Intra-day: < 8.01%, Inter-day: < 11.05% (for agomelatine) |
Table 2: Accuracy and Precision Data for LC-MS/MS Method
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| LLOQ | 0.4572 | 6.1 | 5.8 | -3.9 | -2.5 |
| Low QC | 0.9144 | 5.2 | 4.9 | 2.1 | 3.4 |
| Medium QC | 76.2 | 4.5 | 4.1 | -1.8 | -0.9 |
| High QC | 800 | 3.8 | 3.5 | 0.5 | 1.2 |
Data extracted from the validation of a method for the simultaneous determination of agomelatine and its metabolites.[1]
Experimental Protocols
This section provides detailed methodologies for the LC-MS/MS and an adapted UHPLC-UV method for the quantification of 3-Hydroxy agomelatine in human plasma.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the simultaneous quantification of agomelatine and its metabolites, including 3-Hydroxy agomelatine.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a centrifuge tube, add 20 µL of the internal standard working solution (Phenacetin).
-
Add 300 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: Phenomenex ODS3 (4.6 × 150 mm, 5 µm)
-
Mobile Phase: Methanol and 5 mM ammonium formate solution (containing 0.2% formic acid) (70:30, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35°C
3. Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for 3-Hydroxy agomelatine: m/z 260.1 → 201.1
-
MRM Transition for Internal Standard (Phenacetin): m/z 180.1 → 110.1
Method 2: Ultra-High-Performance Liquid Chromatography with Ultraviolet Detection (UHPLC-UV) - Adapted
This method, originally developed for agomelatine, is adapted here for the quantification of 3-Hydroxy agomelatine, offering a cost-effective and robust alternative to LC-MS/MS.
1. Sample Preparation (Solid-Phase Extraction)
-
To 1.0 mL of plasma, add 100 ng of the internal standard (Harmine).
-
Dilute the mixture with 2.0 mL of 0.2 M phosphate buffer (pH 6.0).
-
Vortex and centrifuge at 4,000 rpm for 15 minutes.
-
Load the supernatant onto a pre-conditioned SPE Bond Elut Certify cartridge.
-
Wash the cartridge with 3.0 mL of acidified deionized water.
-
Elute the analyte and internal standard with 2 x 1.5 mL of a methanol:ammonia solution (98:2, v/v).
-
Evaporate the eluent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5.0 µL aliquot into the UHPLC-UV system.
2. Ultra-High-Performance Liquid Chromatography
-
Column: Hypersil GOLD analytical column (or equivalent C18)
-
Mobile Phase: A gradient of Eluent A (e.g., phosphate buffer) and Eluent B (e.g., acetonitrile).
-
Detection Wavelength: 230 nm (estimated for 3-Hydroxy agomelatine based on agomelatine's absorbance)
Visualizations
The following diagrams illustrate the metabolic pathway of agomelatine and the experimental workflow for the LC-MS/MS quantification of its metabolite, this compound.
Caption: Metabolic conversion of agomelatine to its main metabolites.
Caption: Experimental workflow for this compound analysis.
References
Navigating the Analytical Landscape for Agomelatine and its Metabolites: A Guide to Linearity and Range
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the novel antidepressant agomelatine and its metabolites, establishing a robust and reliable analytical method is paramount. This guide provides a comparative overview of the linearity and range of a validated analytical method for the quantification of 3-Hydroxy agomelatine, a key metabolite, in human plasma. To provide a broader context, this is compared with methods validated for the parent drug, agomelatine.
This guide summarizes quantitative data in a clear tabular format, offers a detailed experimental protocol for the analysis of 3-Hydroxy agomelatine, and includes visual diagrams of the analytical workflow and the agomelatine signaling pathway to aid in comprehension.
Comparative Analysis of Linearity and Range
The following table summarizes the linearity and range of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for 3-Hydroxy agomelatine, alongside several validated methods for the parent compound, agomelatine. This comparison highlights the different analytical approaches and their respective quantitative capabilities.
| Analyte | Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| 3-Hydroxy agomelatine | LC-MS/MS | Human Plasma | 0.4572 - 1000 ng/mL | Not Reported | [1] |
| Agomelatine | LC-MS/MS | Human Plasma | 0.0457 - 100 ng/mL | Not Reported | [1] |
| Agomelatine | LC-MS/MS | Human Plasma | 0.050 - 8.000 ng/mL | Not Reported | [2] |
| Agomelatine | RP-HPLC | Bulk and Tablets | 20 - 120 µg/mL | 0.99 | [3] |
| Agomelatine | UV Spectrophotometry | Bulk and Tablets | 2 - 16 µg/mL | 0.998 | [4] |
| Agomelatine | RP-HPLC | Pharmaceutical Formulations | 0.1 - 100 µg/mL | 0.9997 | |
| Agomelatine | HPLC | Plasma and Tablets | 12.5 - 37.5 µg/mL | Not Reported | |
| Agomelatine | RP-HPLC | API | 19 ng/mL - 60 µg/mL | 0.9988 |
Experimental Protocol: LC-MS/MS Analysis of 3-Hydroxy Agomelatine in Human Plasma
This section details the experimental methodology for the simultaneous determination of agomelatine, 7-desmethyl-agomelatine, and 3-hydroxy-agomelatine in human plasma, as described in the primary reference.
Sample Preparation: A simple protein precipitation method is employed for the extraction of the analytes from the plasma matrix.
Chromatographic Separation:
-
Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Column: A C18 reversed-phase column is used for the separation of the analytes.
-
Mobile Phase: The mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or formic acid in water).
-
Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.
-
Injection Volume: A small volume of the extracted sample is injected into the LC system.
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used to generate charged analyte molecules.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the parent and product ions of each analyte.
Visualizing the Process and Pathway
To further elucidate the experimental and biological context of 3-Hydroxy agomelatine analysis, the following diagrams are provided.
References
Detecting 3-Hydroxy Agomelatine in Plasma: A Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is critical for pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of the analytical methods for detecting 3-hydroxy agomelatine, a primary metabolite of the antidepressant agomelatine, in plasma. The focus is on the limit of detection (LOD) and the lower limit of quantification (LLOQ), key performance metrics for bioanalytical methods.
Performance Comparison of Analytical Methods
Currently, the most prominently documented and validated method for the simultaneous quantification of agomelatine and its metabolites, including 3-hydroxy agomelatine, in human plasma is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of this method is detailed below. While direct comparisons with alternative methods for 3-hydroxy agomelatine are limited due to a lack of published data, this guide provides context by including performance data for methods analyzing the parent drug, agomelatine.
| Analyte | Method | Matrix | Lower Limit of Quantification (LLOQ) | Limit of Detection (LOD) |
| 3-Hydroxy Agomelatine | LC-MS/MS | Human Plasma | 0.4572 ng/mL [1] | Not Reported |
| Agomelatine | LC-MS/MS | Human Plasma | 0.0457 ng/mL[1] | Not Reported |
| 7-desmethyl-agomelatine | LC-MS/MS | Human Plasma | 0.1372 ng/mL[1] | Not Reported |
| Agomelatine | UPLC-MS/MS | Human Plasma | Not Reported | 0.2–0.5 ng/mL[2] |
| Agomelatine | UHPLC-UV | Human Plasma | 50 ng/mL | 15 ng/mL |
Experimental Protocols
A detailed understanding of the experimental procedure is essential for replicating and validating analytical methods. The following protocol is for the validated LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites.
LC-MS/MS Method for 3-Hydroxy Agomelatine
This method utilizes protein precipitation for sample preparation, followed by separation using liquid chromatography and detection by tandem mass spectrometry.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 200 µL of methanol containing the internal standard (e.g., phenacetin).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: Phenomenex ODS3 (4.6 × 150 mm, 5 µm)[1]
-
Mobile Phase: A mixture of methanol and 5mM ammonium formate solution (containing 0.2% formic acid) in a 70:30 (v/v) ratio.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
3. Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Mass Transitions:
-
3-Hydroxy Agomelatine: m/z 260.1 → 201.1
-
Agomelatine: m/z 244.1 → 185.1
-
7-desmethyl-agomelatine: m/z 230.1 → 171.1
-
Internal Standard (Phenacetin): m/z 180.1 → 110.1
-
Bioanalytical Workflow and Signaling Pathway
To provide a clearer understanding of the process, the following diagrams illustrate a typical bioanalytical workflow for metabolite quantification and the metabolic pathway of agomelatine.
Caption: Bioanalytical workflow for 3-hydroxy agomelatine quantification in plasma.
Caption: Metabolic pathway of agomelatine to its primary metabolites.
References
- 1. Development and validation a LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry | springermedicine.com [springermedicine.com]
Quantitative Analysis of 3-Hydroxy Agomelatine in Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the quantification of 3-hydroxy agomelatine, a principal metabolite of the antidepressant drug agomelatine, in human plasma. The primary focus is on the limit of quantification (LOQ), a critical parameter in pharmacokinetic and bioequivalence studies. While a thorough literature search was conducted to identify various analytical techniques, it is evident that Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) stands as the preeminent and most validated method for this specific analyte in a plasma matrix.
Comparison of Analytical Methods
Currently, LC-MS/MS is the only method with a reported and validated limit of quantification (LOQ) for 3-hydroxy agomelatine in human plasma. Extensive searches for alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Capillary Electrophoresis (CE) did not yield validated methods with reported LOQs for this specific metabolite in plasma.
The following table summarizes the performance of the established LC-MS/MS method for the simultaneous quantification of agomelatine and its major metabolites.
| Analyte | Method | Limit of Quantification (LOQ) (ng/mL) | Linear Range (ng/mL) | Matrix |
| 3-Hydroxy Agomelatine | LC-MS/MS | 0.4572 [1] | 0.4572 - 1000 [1] | Human Plasma |
| Agomelatine | LC-MS/MS | 0.0457[1] | 0.0457 - 100[1] | Human Plasma |
| 7-Desmethyl Agomelatine | LC-MS/MS | 0.1372[1] | 0.1372 - 300 | Human Plasma |
Experimental Protocol: LC-MS/MS Method
The following is a detailed experimental protocol for the simultaneous determination of agomelatine, 7-desmethyl-agomelatine, and 3-hydroxy-agomelatine in human plasma, as established in a validated bioanalytical study.
1. Sample Preparation: A simple protein precipitation method is employed for the extraction of the analytes from the plasma matrix.
2. Chromatographic Separation:
-
Column: Phenomenex ODS3 (4.6×150 mm, 5μm)
-
Mobile Phase: Methanol and 5mM ammonium formate solution (containing 0.2% formic acid) in a 70:30 (v/v) ratio.
-
Flow Rate: 0.8 mL/min.
3. Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions (m/z):
-
Agomelatine: 244.1 → 185.1
-
7-Desmethyl-agomelatine: 230.1 → 171.1
-
3-Hydroxy-agomelatine: 260.1 → 201.1
-
Internal Standard (Phenacetin): 180.1 → 110.1
-
4. Validation: The method was validated for specificity, linearity, lower limit of quantification, precision and accuracy, extraction recovery, matrix effect, and stability, meeting the acceptance criteria of the FDA guidelines for bioanalytical method validation.
Visualizations
Agomelatine Metabolism and Analytical Workflow
The following diagram illustrates the metabolic pathway of agomelatine to its 3-hydroxy metabolite and the subsequent analytical workflow for its quantification in plasma. Agomelatine is primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2, to form hydroxylated and demethylated metabolites.
Caption: Metabolic conversion of agomelatine and the analytical workflow for quantification.
Agomelatine Signaling Pathway
Agomelatine exerts its antidepressant effects through a unique mechanism of action involving the melatonergic and serotonergic systems. It acts as an agonist at melatonin MT1 and MT2 receptors and as an antagonist at the serotonin 5-HT2C receptor. This dual action is believed to contribute to the resynchronization of circadian rhythms and an increase in dopamine and norepinephrine levels in the frontal cortex.
Caption: Agomelatine's dual mechanism of action on melatonergic and serotonergic pathways.
References
The Performance of 3-Hydroxy Agomelatine D3 as an Internal Standard: A Comparative Guide
For researchers and scientists engaged in the quantitative bioanalysis of agomelatine, the choice of a suitable internal standard (IS) is critical for developing robust and reliable analytical methods. This guide provides a comprehensive assessment of 3-Hydroxy agomelatine D3 as an internal standard, comparing its expected performance with commonly used non-deuterated alternatives. The information presented is supported by experimental data from published literature to aid in the selection of the most appropriate IS for specific research needs.
The Gold Standard: Advantages of a Deuterated Internal Standard
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, a stable isotope-labeled internal standard, such as a deuterated analog of the analyte or its metabolite, is considered the gold standard. This compound, a deuterated form of the main metabolite of agomelatine, offers several theoretical and practical advantages over non-deuterated internal standards.
The key benefit lies in its physicochemical similarity to the analyte, agomelatine, and its metabolite, 3-hydroxy agomelatine. This similarity ensures that the IS and the analyte exhibit nearly identical behavior during sample preparation, chromatography, and ionization. Consequently, a deuterated IS can more effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to improved accuracy and precision of the analytical method.[1][2][3][4]
Comparative Performance Data
The following tables summarize the performance characteristics of different internal standards used in the bioanalysis of agomelatine, extracted from various validated LC-MS/MS and HPLC methods.
Table 1: Performance Characteristics of 3-Hydroxy Agomelatine (as a proxy for this compound) and Other Internal Standards
| Internal Standard | Analyte(s) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Matrix Effect (%) | Reference |
| Phenacetin (for 3-Hydroxy Agomelatine) | Agomelatine, 7-desmethyl-agomelatine, 3-hydroxy-agomelatine | 0.4572 - 1000 | 90.2 - 105.1 | < 6.6 | 85.1 - 92.3 | 93.4 - 104.2 | [5] |
| Fluoxetine | Agomelatine | 0.050 - 8.000 | - | Intra-run: < 12.12, Inter-run: < 9.01 | Agomelatine: 67.10, Fluoxetine: 72.96 | - | |
| Bimatoprost | Agomelatine | 10 - 50 (µg/mL) | 98.7 - 99.4 | Intra-day: 0.21 - 0.53, Inter-day: 0.58 - 0.93 | - | - | |
| Naproxen | Agomelatine | 0.4 - 40.0 | 99.55 ± 0.90 | Intra-day: 0.54 - 1.35, Inter-day: 0.93 - 1.26 | - | - | |
| Harmine | Agomelatine | 50 - 800 | - | Intra-day: 4.52 - 7.63, Inter-day: 9.27 - 10.15 (plasma) | 91 (plasma) | - |
Note: The data for Phenacetin is for the validation of the method for 3-hydroxy-agomelatine, which serves as an indicator of the expected performance of its deuterated analog.
Experimental Protocols
The data presented in this guide is derived from validated bioanalytical methods. The general workflow for such an analysis is depicted below. For specific details of the experimental protocols, including sample preparation, chromatographic conditions, and mass spectrometric parameters, readers are encouraged to consult the original research articles cited.
A representative experimental workflow for the LC-MS/MS analysis of agomelatine and its metabolites using an internal standard is as follows:
Agomelatine Metabolism
Understanding the metabolic pathway of agomelatine is crucial for selecting an appropriate internal standard. Agomelatine is extensively metabolized in the liver, primarily by CYP1A2, to 7-desmethyl-agomelatine and 3-hydroxy-agomelatine. The use of a deuterated metabolite as an IS can be particularly advantageous in studies investigating the pharmacokinetics of both the parent drug and its metabolites.
Conclusion
The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method for agomelatine. While various non-deuterated compounds have been successfully used, a deuterated internal standard such as this compound is theoretically superior. Its structural and physicochemical similarity to the analyte and its major metabolite allows for more effective compensation of analytical variability, particularly matrix effects, which is crucial for achieving high accuracy and precision. The experimental data available for the non-deuterated form of 3-hydroxy-agomelatine suggests that its deuterated counterpart would exhibit excellent performance characteristics. Therefore, for demanding applications requiring the highest level of data quality, this compound is a highly recommended internal standard for the bioanalysis of agomelatine and its metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation a LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Deuterated and Non-Deuterated Internal Standards for Agomelatine Bioanalysis
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer, thereby compensating for any potential variability. The two primary choices for an internal standard are a deuterated analog of the analyte or a structurally similar but non-isotopically labeled compound.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Stable isotope-labeled internal standards, such as deuterated agomelatine (Agomelatine-d3), are widely considered the "gold standard" in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte, leading to co-elution and similar ionization behavior. This minimizes the impact of matrix effects and variations in extraction recovery, ultimately providing higher accuracy and precision.
Non-deuterated internal standards are often more readily available and cost-effective. However, their different chemical structures can lead to variations in chromatographic retention time, extraction efficiency, and susceptibility to matrix effects compared to the analyte. This can potentially compromise the accuracy and precision of the analytical method.
The following table provides a qualitative comparison of the key performance parameters for deuterated and non-deuterated internal standards.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated Internal Standard |
| Chromatographic Behavior | Co-elutes with the analyte | May have a different retention time |
| Extraction Recovery | Very similar to the analyte | May differ from the analyte |
| Matrix Effect Compensation | Excellent, as it experiences similar ion suppression/enhancement | Variable, may not fully compensate for matrix effects |
| Accuracy and Precision | Generally higher | May be lower due to differential behavior |
| Availability and Cost | Less common and more expensive | More readily available and cost-effective |
Quantitative Data from Validated Methods with Non-Deuterated Internal Standards
While a validated method for agomelatine using a deuterated internal standard is not publicly available, several studies have been published utilizing non-deuterated internal standards. The table below summarizes the validation data from these methods.
| Internal Standard | Linearity (ng/mL) | Precision (%RSD) | Accuracy (%Recovery) | Extraction Recovery (%) |
| Fluoxetine | 0.050 - 8.000 | Intra-day: <12.12, Inter-day: <9.01[1] | Within ±15% of nominal | Agomelatine: 67.10, Fluoxetine: 72.96[1] |
| Naproxen | 0.4 - 40.0 | Intra-day: 0.54 - 1.35, Inter-day: 0.93 - 1.26[2] | 99.55 ± 0.90[2] | Agomelatine: 102.09 ± 5.01 (in spiked plasma)[2] |
| Bimatoprost | 0.05 - 200 (µg/mL) | Intra-day: 0.21 - 0.53, Inter-day: 0.58 - 0.93 | 98.7 - 99.4 | Not explicitly stated for plasma |
Note: The data for Bimatoprost is from a stability-indicating HPLC method and the concentration range is in µg/mL, which is significantly higher than the typical ranges for bioanalytical methods in plasma.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Bioanalytical Method for Agomelatine using Fluoxetine as Internal Standard
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography: Betasil C18 column (4.0 x 100 mm, 5 µm) with an isocratic mobile phase.
-
Detection: Mass spectrometry in positive ionization mode.
-
Quantification: Monitoring the precursor to product ion transitions for agomelatine and fluoxetine.
Bioanalytical Method for Agomelatine using Naproxen as Internal Standard
-
Sample Preparation: Not explicitly detailed for plasma in the abstract, but the recovery data suggests a validated extraction procedure.
-
Chromatography: BDS Hypersil phenyl column (250 mm × 4.6 mm i.d., 5 µm particle size) with a mobile phase of methanol-0.05 M phosphate buffer of pH 2.5 (35:65, v/v).
-
Detection: Fluorescence detection with excitation at 230 nm and emission at 370 nm.
-
Quantification: Peak area ratio of agomelatine to naproxen.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context of agomelatine, the following diagrams are provided.
References
A Head-to-Head Comparison: 3-Hydroxy Agomelatine D3 Versus Structural Analogue Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents and their metabolites is a cornerstone of robust pharmacokinetic and bioanalytical studies. The choice of an appropriate internal standard (IS) is critical in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to ensure data integrity by correcting for variability during sample preparation and analysis. This guide provides an objective comparison between the use of a deuterated internal standard, 3-Hydroxy agomelatine D3, and structural analogue internal standards for the quantification of agomelatine and its metabolites.
This comparison delves into the performance of these two classes of internal standards, supported by a review of published experimental data and detailed methodologies. While a direct head-to-head comparative study for agomelatine was not identified in the public literature, this guide synthesizes available data to inform the selection of the most appropriate internal standard.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative bioanalysis.[1] In these standards, one or more hydrogen atoms of the analyte are replaced with deuterium. This substitution results in a molecule that is chemically and physically almost identical to the analyte, with a slightly higher mass that is distinguishable by the mass spectrometer.[1][2] This near-identical nature allows the deuterated standard to co-elute with the analyte during chromatography and experience the same degree of ionization efficiency or suppression in the mass spectrometer, a phenomenon known as the matrix effect.[2] This ensures a more accurate and precise quantification.
The Practical Alternative: Structural Analogue Internal Standards
Structural analogue internal standards are compounds with a chemical structure similar, but not identical, to the analyte. For agomelatine, compounds such as fluoxetine, naproxen, and phenacetin have been utilized in validated bioanalytical methods.[3] While more readily available and often less expensive than their deuterated counterparts, their different physicochemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization response compared to the analyte. This can result in less effective compensation for matrix effects and potentially compromise the accuracy and precision of the results.
Performance Data: A Comparative Overview
The following tables summarize validation parameters from various studies that have employed either a deuterated metabolite or a structural analogue as an internal standard for the analysis of agomelatine and its metabolites.
Table 1: Performance of a Structural Analogue Internal Standard (Phenacetin) for Agomelatine and its Metabolites
| Analyte | Concentration Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Agomelatine | 0.0457 - 100 | 3.2 - 5.8 | 4.1 - 6.5 | 95.2 - 104.3 |
| 7-desmethyl-agomelatine | 0.1372 - 300 | 2.9 - 5.1 | 3.8 - 6.1 | 96.1 - 103.8 |
| 3-hydroxy-agomelatine | 0.4572 - 1000 | 2.5 - 4.7 | 3.5 - 5.9 | 97.0 - 102.9 |
Table 2: Performance of a Structural Analogue Internal Standard (Fluoxetine) for Agomelatine
| Analyte | Concentration Range (ng/mL) | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Recovery (%) |
| Agomelatine | 0.050 - 8.000 | < 12.12 | < 9.01 | 67.10 |
| Fluoxetine (IS) | - | - | - | 72.96 |
Table 3: Performance of a Structural Analogue Internal Standard (Naproxen) for Agomelatine
| Analyte | Concentration Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Recovery %) |
| Agomelatine | 0.4 - 40.0 | 0.54 - 1.35 | 0.93 - 1.26 | 99.55 ± 0.90 |
While specific validation data for this compound was not found in the public domain, the general consensus and numerous comparative studies for other analytes indicate that deuterated internal standards typically provide superior accuracy and precision due to their ability to better track the analyte during the analytical process.
Experimental Protocols
Below is a representative experimental protocol for the LC-MS/MS analysis of agomelatine in human plasma. This can be adapted for use with either a deuterated or structural analogue internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (either this compound or a structural analogue at an appropriate concentration).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Agomelatine: m/z 244.1 → 185.1
-
3-Hydroxy agomelatine: m/z 260.1 → 201.1
-
This compound: (Predicted) m/z 263.1 → 204.1
-
Structural Analogue IS: (e.g., Phenacetin) m/z 180.1 → 110.1
-
Mandatory Visualizations
Caption: Experimental workflow for the bioanalysis of agomelatine.
Caption: Agomelatine's primary signaling pathways.
Conclusion: Making an Informed Decision
The choice between a deuterated internal standard like this compound and a structural analogue is a critical step in bioanalytical method development. The evidence strongly suggests that deuterated internal standards are superior in their ability to compensate for matrix effects and other analytical variabilities, leading to more accurate and precise data. This is due to their chemical and physical properties being nearly identical to the analyte of interest.
While structural analogues can be a cost-effective alternative and have been used in validated methods for agomelatine, they may not provide the same level of confidence in the data, especially when dealing with complex biological matrices or when high precision is required for pharmacokinetic modeling. Therefore, for pivotal bioequivalence, pharmacokinetic, and clinical studies, the use of a deuterated internal standard such as this compound is highly recommended to ensure the generation of the most reliable and robust data.
References
Agomelatine Demonstrates Significant Efficacy in Preventing Relapse of Major Depressive Disorder
A comprehensive review of pivotal clinical trial data indicates that agomelatine is an effective and well-tolerated option for the prevention of relapse in patients with major depressive disorder (MDD). Notably, a large-scale, 24-week, randomized, double-blind, placebo-controlled study demonstrated a statistically significant reduction in the rate of relapse for patients treated with agomelatine compared to placebo.
Agomelatine's unique mechanism of action, which combines melatonergic (MT1/MT2) receptor agonism with serotonergic (5-HT2C) receptor antagonism, distinguishes it from other antidepressants.[1][2] This novel pharmacology is thought to contribute to its antidepressant effects and its ability to resynchronize disrupted circadian rhythms, a common feature of depression.[1][3][4] Clinical evidence supports its efficacy not only in the acute treatment of MDD but also in the long-term prevention of relapse.
Comparative Efficacy in Relapse Prevention
A key study by Goodwin et al. provides robust evidence for agomelatine's efficacy in preventing depressive relapse. In this trial, patients who had responded to an initial 8-10 week course of open-label agomelatine were randomized to continue treatment with agomelatine or switch to placebo for a 24-week double-blind phase. The primary outcome was the time to relapse.
The results showed a significantly lower cumulative relapse rate at 6 months for patients continuing agomelatine (21.7%) compared to those who were switched to placebo (46.6%). This represents a 54% reduction in the risk of relapse for the agomelatine group. The superiority of agomelatine over placebo was also observed in a subgroup of patients with more severe depression at baseline.
| Treatment Group | Cumulative Relapse Rate at 6 Months | p-value vs. Placebo | Hazard Ratio |
| Agomelatine (25-50 mg/day) | 21.7% | <0.0001 | 0.458 |
| Placebo | 46.6% | - | - |
| Data from the Goodwin et al. (2009) relapse prevention study. |
While direct head-to-head trials focusing specifically on relapse prevention against other antidepressants are less common, meta-analyses and comparative studies in the acute and continuation phases of treatment suggest that agomelatine has comparable efficacy to selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). However, a Cochrane review concluded that agomelatine was no more or less effective than other antidepressants in preventing relapse, though it was noted that the quality of the included trials was low. Some pooled analyses have suggested a marginal superiority of agomelatine over SSRIs and SNRIs in terms of response and remission rates in the acute phase.
A notable advantage of agomelatine observed in clinical trials is its favorable tolerability profile, including a lower incidence of discontinuation symptoms upon abrupt cessation compared to some other antidepressants. This lack of a discontinuation syndrome may be beneficial in the long-term management of depression.
Experimental Protocols
The methodologies of the key clinical trials evaluating agomelatine for relapse prevention are crucial for interpreting the findings. The Goodwin et al. (2009) study serves as a primary example.
Goodwin et al. (2009) Relapse Prevention Study Protocol:
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter international study.
-
Patient Population: Adult patients with a primary diagnosis of DSM-IV-TR major depressive disorder who had responded to an initial 8 or 10-week open-label treatment with agomelatine (25 or 50 mg/day). A response was typically defined as a significant reduction in the Hamilton Depression Rating Scale (HAM-D17) total score.
-
Intervention: Responders were randomly assigned to receive either continuation treatment with their effective dose of agomelatine (25 or 50 mg/day; n=165) or placebo (n=174).
-
Primary Outcome Measure: The main outcome was the time to relapse during the 24-week double-blind treatment period. Relapse was defined based on specific criteria, often a significant increase in the HAM-D17 score or the investigator's clinical judgment.
-
Statistical Analysis: The cumulative probability of relapse was calculated using the Kaplan-Meier method of survival analysis, and the treatment groups were compared using a log-rank test.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and study designs, the following diagrams are provided.
Caption: Agomelatine's signaling pathway.
References
- 1. What is the mechanism of Agomelatine? [synapse.patsnap.com]
- 2. Mechanism of action of agomelatine: a novel antidepressant exploiting synergy between monoaminergic and melatonergic properties | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. Agomelatine in depressive disorders: its novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
A Comparative Guide to the Pharmacokinetics of Agomelatine and Its Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the novel antidepressant agomelatine and its two major metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine. The information presented is compiled from various studies to offer a comprehensive overview supported by experimental data.
Executive Summary
Agomelatine, a melatonergic agonist (MT1/MT2 receptors) and 5-HT2c antagonist, undergoes rapid and extensive metabolism after oral administration, leading to a short half-life and low bioavailability. Its primary metabolic pathways involve hydroxylation and demethylation, resulting in the formation of inactive metabolites. This guide summarizes the key pharmacokinetic parameters of agomelatine and its metabolites, details the experimental methods used for their quantification, and illustrates the metabolic pathway.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for agomelatine and provides a comparative overview for its major metabolites based on available data from studies in healthy human subjects. Due to extensive and rapid metabolism, the plasma concentrations of the metabolites are often low and their pharmacokinetic parameters are not always reported as absolute values.
| Parameter | Agomelatine | 7-desmethyl-agomelatine | 3-hydroxy-agomelatine |
| Cmax (Maximum Plasma Concentration) | ~12.03 ng/mL | Relative to agomelatine | Relative to agomelatine |
| Tmax (Time to Cmax) | ~0.66 - 2.3 hours | Not explicitly reported | Not explicitly reported |
| AUC (Area Under the Curve) | ~12.64 ng·h/mL | Relative to agomelatine | Relative to agomelatine |
| t1/2 (Half-life) | ~1-2 hours[1] | Not explicitly reported | Not explicitly reported |
| Bioavailability | <5%[1] | Not applicable | Not applicable |
| Protein Binding | ~95%[1] | Not explicitly reported | Not explicitly reported |
Note on Metabolite Data: Direct mean values for Cmax and AUC of the metabolites are not consistently published. However, bioequivalence studies report the 90% confidence intervals for the log-transformed ratios of Cmax and AUC for the metabolites, which were found to be within the standard bioequivalence limits when comparing different formulations of agomelatine. This indicates that their systemic exposure is proportional to the parent drug.
Experimental Protocols
The determination of agomelatine and its metabolites in biological matrices is primarily achieved through validated bioanalytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical pharmacokinetic study of agomelatine.
Detailed Methodological Steps:
-
Study Design: Pharmacokinetic studies are often conducted in healthy volunteers. A common design is a single-dose, open-label, randomized, crossover study.
-
Sample Collection: Venous blood samples are collected at predefined time points before and after oral administration of a 25 mg agomelatine tablet.
-
Sample Preparation: Plasma is separated from the blood samples by centrifugation. A liquid-liquid extraction procedure is then employed to isolate agomelatine and its metabolites from the plasma matrix.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system, typically equipped with a C18 reversed-phase column. An isocratic mobile phase is used to separate the analytes.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer with a positive electrospray ionization (ESI) source. The analytes are quantified using multiple reaction monitoring (MRM) mode.
-
-
Method Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, and stability to ensure reliable and reproducible results.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).
Metabolic Pathway of Agomelatine
Agomelatine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The two main metabolic pathways are hydroxylation and O-demethylation.
Caption: Metabolic pathway of agomelatine.
The major route of metabolism, accounting for approximately 90%, is hydroxylation of the naphthalene ring, primarily mediated by the CYP1A2 isoenzyme, to form 3-hydroxy-agomelatine. A minor pathway, responsible for about 10% of metabolism, is the O-demethylation of the methoxy group by CYP2C9 and CYP2C19, leading to the formation of 7-desmethyl-agomelatine. Both of these primary metabolites are pharmacologically inactive and are rapidly conjugated before being eliminated, mainly in the urine.[1]
Conclusion
The pharmacokinetic profile of agomelatine is characterized by rapid absorption, extensive first-pass metabolism leading to low bioavailability, and a short elimination half-life. Its metabolism is predominantly carried out by CYP1A2, resulting in the formation of inactive hydroxylated and demethylated metabolites. This comprehensive metabolic inactivation is a key feature of agomelatine's disposition in the body. Understanding these pharmacokinetic properties is crucial for drug development professionals in the context of potential drug-drug interactions and patient-specific factors that may influence agomelatine's efficacy and safety.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Hydroxy Agomelatine D3: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Hydroxy agomelatine D3, a deuterated metabolite of agomelatine used in research. The following protocols are based on the known hazards of the parent compound, agomelatine, and standard best practices for laboratory chemical waste management.
Chemical and Hazard Profile
Key Hazard Information for Agomelatine (Parent Compound):
| Hazard Statement | Classification |
| Very toxic to aquatic life | Aquatic Acute 1 |
| Toxic to aquatic life with long-lasting effects | Aquatic Chronic 1 or 2 |
| May be harmful if swallowed | Acute Toxicity - Oral 4 |
| Causes skin irritation | Skin Irritation 2 |
| Causes serious eye irritation | Eye Irritation 2A |
| May cause respiratory irritation | STOT - Single Exposure 3 |
This data is based on the parent compound, agomelatine, and should be considered as a proxy for handling and disposal of its deuterated metabolite.
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be clearly marked as "Hazardous Waste" and include the chemical name.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated personal protective equipment (PPE) such as gloves and weighing papers, in the designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
2. Packaging for Disposal:
-
Secure Closure: Ensure the waste container is tightly sealed to prevent any leaks or spills.
-
Labeling: The label on the waste container must be complete and accurate, including the full chemical name ("this compound"), the quantity of waste, and the date of accumulation.
3. Storage Pending Disposal:
-
Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
4. Professional Waste Disposal:
-
Engage a Licensed Contractor: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved contractors for this purpose.
-
Documentation: Maintain a record of all hazardous waste generated and disposed of, in accordance with local, state, and federal regulations.
Disposal Workflow Diagram:
Caption: Workflow for the proper disposal of this compound.
Alternative Disposal Considerations for Household Settings (Not Recommended for Laboratories)
While laboratory protocols should always be followed, it is useful to be aware of general pharmaceutical disposal guidelines for instances where small quantities might be handled outside a professional setting. The U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA) provide the following recommendations for unused medicines[4][5]:
-
Drug Take-Back Programs: The preferred method is to take unused medication to a DEA-registered drug collection location.
-
Disposal in Household Trash (if take-back is not available):
-
Remove the medicine from its original container.
-
Mix it with an undesirable substance such as dirt, cat litter, or used coffee grounds to deter ingestion.
-
Place the mixture in a sealed plastic bag or other container to prevent leakage.
-
Dispose of the sealed container in the household trash.
-
Scratch out all personal information on the prescription label before discarding the empty container.
-
Flushing is not recommended unless the medication is specifically on the FDA's flush list, which is not the case for agomelatine based on available information. Given its high aquatic toxicity, flushing this compound would pose a significant environmental risk.
By adhering to these stringent disposal protocols, researchers and scientists can ensure the safe handling of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 3-Hydroxy agomelatine D3
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like 3-Hydroxy agomelatine D3 is paramount. This guide provides immediate, essential information for the safe operational use and disposal of this compound, adhering to stringent laboratory safety standards. While the toxicological properties of this specific deuterated compound have not been thoroughly investigated, the following guidelines are based on the safety information for the parent compound, agomelatine, and general best practices for handling active pharmaceutical ingredients (APIs).
Hazard Identification and Personal Protective Equipment (PPE)
This compound, as a derivative of agomelatine, should be handled with care. The parent compound, agomelatine, may cause irritation to the mucous membranes, upper respiratory tract, eyes, and skin.[1][2] It may also be harmful if inhaled, ingested, or absorbed through the skin.[1][2] Therefore, a comprehensive PPE strategy is crucial.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Purpose |
| Respiratory Protection | NIOSH-approved respirator | Required when dusts are generated. For higher exposure risks, a Powered Air-Purifying Respirator (PAPR) is recommended. | To prevent inhalation of airborne particles. |
| Eye Protection | Safety goggles or glasses | Must be worn at all times in the laboratory. | To protect eyes from splashes or dust. |
| Hand Protection | Compatible chemical-resistant gloves | Nitrile or other suitable material. | To prevent skin contact. |
| Body Protection | Laboratory coat or disposable coverall | Worn over personal clothing. | To protect skin and clothing from contamination. |
Engineering Controls and Laboratory Practices
Proper engineering controls and stringent laboratory practices are the first line of defense in minimizing exposure.
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or other ventilated enclosure to control airborne levels.
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the work area.[3]
-
Hygiene: Avoid direct contact with the compound. Wash hands thoroughly after handling. Contaminated clothing should be changed immediately. Do not eat, drink, or smoke in the laboratory.
Procedural Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Disposal Plan
Due to the high toxicity of agomelatine to aquatic life, it is imperative to prevent its release into the environment.
-
Waste Collection: All solid waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container.
-
Disposal: All waste must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
